(9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt)
Description
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Properties
Molecular Formula |
C39H69N8O17P3S |
|---|---|
Molecular Weight |
1047.0 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9E,12E)-octadeca-9,12-dienethioate;azane |
InChI |
InChI=1S/C39H66N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);1H3/b9-8+,12-11+; |
InChI Key |
RVLVTOOPASSKFF-NNNYMDSFSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Origin of Product |
United States |
The Linoleoyl-Coenzyme A Hub: Discovery, Mechanistic Pathways, and Analytical Methodologies
Executive Summary
Linoleoyl-Coenzyme A (Linoleoyl-CoA or 18:2-CoA) is the activated thioester of linoleic acid, an essential omega-6 polyunsaturated fatty acid (PUFA). Far from being a mere metabolic intermediate, Linoleoyl-CoA serves as a critical biochemical hub dictating lipid membrane asymmetry, eicosanoid biosynthesis, and cellular energetics[1]. This whitepaper synthesizes the historical discovery, structural biology, and kinetic profiling of Linoleoyl-CoA, providing researchers and drug developers with a comprehensive, self-validating guide to its metabolic pathways and the modern analytical methodologies used to quantify it.
Historical Milestones in Acyl-CoA Biochemistry
The conceptualization of acyl-CoAs as the universal currency of lipid metabolism evolved through several paradigm-shifting discoveries:
-
1950s (Activation): Kornberg and Pricer first described the ATP-dependent activation of free fatty acids to acyl-CoAs, establishing the prerequisite step for lipid biosynthesis[2].
-
1956 (De Novo Synthesis): The Kennedy pathway was elucidated, demonstrating how acyl-CoAs are sequentially esterified to glycerol backbones to form complex phospholipids[2].
-
1958 (Membrane Remodeling): William E.M. Lands described the "Lands cycle," revealing the rapid, asymmetric turnover of the sn-2 acyl moiety of glycerophospholipids via the concerted action of phospholipase A2 (PLA2) and lysophospholipid acyltransferases (LPLATs)[2].
-
2020s (Structural Biology Breakthroughs): For decades, the mitochondrial transacylase Tafazzin—responsible for cardiolipin remodeling—was believed to function independently of Coenzyme A[3]. However, recent high-resolution cryo-EM structures and AlphaFold 3 modeling revealed that Tafazzin directly binds an acyl-CoA molecule (such as Linoleoyl-CoA) at its catalytic site, fundamentally changing our understanding of mitochondrial transacylation[3].
Core Biochemical Pathways and Mechanistic Causality
The metabolic fate of Linoleoyl-CoA is strictly compartmentalized and governed by enzyme affinity, subcellular localization, and cellular energy demands[1].
Thioesterification and Activation
In human cells, unesterified linoleic acid is metabolically inert until it is activated by Long-Chain Acyl-CoA Synthetases (ACSLs)[1]. This rate-limiting, ATP-dependent thioesterification traps the fatty acid within the cell. While all five ACSL isoforms (ACSL1, -3, -4, -5, -6) can catalyze this reaction, in vitro evidence indicates that ACSL6 exhibits the highest substrate preference for linoleic acid[1].
Desaturation and the Eicosanoid Precursor Pathway
Linoleoyl-CoA is the primary substrate for Linoleoyl-CoA desaturase (FADS2, Δ 6-desaturase; EC 1.14.19.3)[4]. Localized to the endoplasmic reticulum, FADS2 is an iron-dependent oxidoreductase that introduces a double bond at the 6th carbon from the carboxyl end, converting Linoleoyl-CoA to γ -linolenoyl-CoA[4],[5].
-
Causality: This desaturation is the rate-limiting step in the elongation and desaturation cascade that ultimately yields arachidonoyl-CoA (20:4n-6), the direct precursor for pro-inflammatory and immunomodulatory eicosanoids[1],[5].
Metabolic fates of Linoleoyl-CoA encompassing activation, desaturation, oxidation, and remodeling.
Mitochondrial Import and β -Oxidation
When channeled toward energy production, Linoleoyl-CoA must enter the mitochondrial matrix. Because the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs, Linoleoyl-CoA is converted to an acylcarnitine derivative by Carnitine Palmitoyltransferase 1 (CPT1), translocated, and reconverted to Linoleoyl-CoA by CPT2[6].
-
Causality of Auxiliary Enzymes: Once inside, Linoleoyl-CoA undergoes three standard cycles of β -oxidation to yield cis,cis-3,6-dodecadienoyl-CoA[7],[8]. However, standard β -oxidation enzymes cannot process cis-double bonds at even-numbered carbons. Therefore, the auxiliary enzymes Δ 3, Δ 2-enoyl-CoA isomerase (ECI) and 2,4-dienoyl-CoA reductase (DECR) are strictly required to resolve these bonds into a trans-2 configuration, allowing the intermediate to re-enter the β -oxidation spiral[8].
Quantitative Binding and Kinetic Data
Understanding the binding kinetics of Linoleoyl-CoA to intracellular transport proteins is vital for drug development, particularly when designing lipid-mimetic inhibitors. The mature Sterol Carrier Protein 2 (mSCP2) acts as an intracellular lipid transfer protein with distinct binding sites for Linoleoyl-CoA[9].
Table 1: Binding Kinetics of Linoleoyl-CoA to Mature Sterol Carrier Protein 2 (mSCP2)
| Binding Site | Apparent Kd (nM) | Stoichiometry ( n ) | Ligand |
| Site 1 (High Affinity) | 339 | ~0.73 | Linoleoyl-CoA |
| Site 2 (Low Affinity) | 947 | ~0.59 | Linoleoyl-CoA |
Data derived from fluorescence competition assays using high-affinity acyl-CoA ligands and non-linear least squares fitting[9].
Experimental Methodologies
Protocol: Absolute Quantification of Linoleoyl-CoA via SILEC LC-MS/MS
Quantifying intracellular acyl-CoAs is notoriously difficult due to their rapid turnover, compartmentalization, and susceptibility to hydrolysis. Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) solves this by generating heavy isotope-labeled CoA species in vivo, providing an internal standard that perfectly corrects for extraction losses and matrix ion suppression[10].
Step-by-Step Methodology:
-
SILEC Labeling: Passage target cells (e.g., Hepa1c1c7) at least 7 times in custom media lacking standard pantothenate, supplemented instead with 2 mg/L[13C3, 15N1]-calcium pantothenate[10]. This ensures >98% labeling of the endogenous CoA pool.
-
Quenching and Harvesting: Rapidly quench cellular metabolism to prevent thioester hydrolysis. Harvest cells using a mixed acyl-CoA Solid Phase Extraction (SPE) method[10].
-
Chromatographic Separation: Inject the SPE eluate onto a reversed-phase HPLC system equipped with a C18 column (e.g., Kromasil RP18, 10 µm, 250 × 4 mm)[9]. Utilize a gradient of methanol/water or acetonitrile/water containing 0.1% TFA to resolve long-chain acyl-CoAs[9].
-
Tandem Mass Spectrometry (LC-MS/MS): Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode.
-
Data Analysis: Calculate absolute concentrations by integrating the peak area ratio of the endogenous Linoleoyl-CoA to the SILEC internal standard[10].
Step-by-step SILEC LC-MS/MS workflow for the absolute quantification of intracellular acyl-CoAs.
Conclusion
Linoleoyl-CoA is a highly dynamic molecular node. Its partitioning between FADS2-mediated desaturation, CPT1-mediated oxidation, and Tafazzin-mediated membrane remodeling dictates cellular inflammatory states and mitochondrial health. By leveraging advanced LC-MS/MS SILEC protocols and emerging structural insights into acyl-CoA binding domains, researchers can precisely target the Linoleoyl-CoA hub for therapeutic interventions in metabolic and inflammatory diseases.
References
-
Linoleic Acid and the Regulation of Glucose Homeostasis: A Review of the Evidence Source: National Institutes of Health (NIH) URL:[Link]
-
Linoleoyl-CoA is converted to cis,cis-3,6- dodecadienoyl-CoA by three cycles of beta-oxidation Source: Reactome Pathway Database URL:[Link]
-
Linoleoyl-CoA desaturase - Wikipedia Source: Wikipedia URL:[Link]
-
Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters Source: National Institutes of Health (NIH) URL:[Link]
-
A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation Source: National Institutes of Health (NIH) URL:[Link]
-
Fatty acid oxidation in health and disease Source: UvA-DARE (Digital Academic Repository) URL:[Link]
-
Probing lipid- and drug-binding domains with fluorescent dyes Source: National Institutes of Health (NIH) URL:[Link]
-
Coenzyme A is bound to tafazzin – a paradigm change for transacylation Source: bioRxiv URL:[Link]
-
Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity Source: PNAS URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Coenzyme A is bound to tafazzin – a paradigm change for transacylation | bioRxiv [biorxiv.org]
- 4. Linoleoyl-CoA desaturase - Wikipedia [en.wikipedia.org]
- 5. (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA | Benchchem [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Linoleoyl-CoA is converted to cis,cis-3,6- dodecadienoyl-CoA by three cycles of beta-oxidation [reactome.org]
- 8. pure.uva.nl [pure.uva.nl]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
structure and chemical properties of linoleoyl-CoA ammonium salt
The Biochemical Architecture and Experimental Dynamics of Linoleoyl-CoA Ammonium Salt: A Technical Whitepaper
As a Senior Application Scientist, I frequently observe that long-chain acyl-CoAs are mistakenly treated merely as transient metabolic intermediates. In reality, molecules like Linoleoyl-CoA are potent signaling hubs, allosteric regulators, and highly reactive chemical species.
This whitepaper provides an in-depth technical framework for understanding the structural biology, metabolic routing, and experimental handling of Linoleoyl-CoA ammonium salt. By bridging the gap between theoretical biochemistry and bench-level realities, this guide ensures that your experimental designs are robust, reproducible, and mechanistically sound.
Structural Biology & Physicochemical Profile
Linoleoyl-CoA is the thioester derivative of linoleic acid (an essential omega-6 polyunsaturated fatty acid) and Coenzyme A. The formation of this thioester bond is the first committed step in linoleic acid metabolism, converting an otherwise non-reactive fatty acid into a high-energy, biologically active molecule[1].
Why the Ammonium Salt? In drug development and in vitro assays, Linoleoyl-CoA is almost exclusively utilized as an ammonium salt (typically a triammonium salt). The free acid form of CoA thioesters is highly acidic and chemically unstable. The ammonium salt provides a highly water-soluble, stable lyophilized powder. Crucially, it avoids the introduction of sodium ( Na+ ) or potassium ( K+ ) ions, which can artificially alter the membrane potential in mitochondrial assays or interfere with ion-dependent desaturases.
Table 1: Physicochemical Properties of Linoleoyl-CoA Ammonium Salt [2]
| Property | Value / Specification | Experimental Implication |
| Chemical Name | (9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt) | Contains two cis double bonds, requiring protection from oxidation. |
| CAS Registry Number | 1246304-39-1 | Essential for precise reagent sourcing. |
| Molecular Formula | C39H75N10O17P3S | Represents the triammonium salt complex. |
| Formula Weight | 1081.06 g/mol | Used for precise molarity calculations in buffer prep. |
| Physical State | Solid (Highly Hygroscopic) | Must be equilibrated in a desiccator before opening. |
| Storage Temperature | -20°C (Long-term) | Prevents spontaneous thioester hydrolysis. |
Metabolic Routing: The Central Lipid Hub
Upon entering the cell, unesterified linoleic acid is activated by ATP-dependent long-chain acyl-CoA synthetases (ACSLs) to form Linoleoyl-CoA[3]. Once formed, it does not follow a single linear path; rather, it acts as a central metabolic hub.
Its primary fates include:
-
Desaturation: Conversion to γ -linolenoyl-CoA via Δ 6-desaturase (FADS2), the rate-limiting step in arachidonic acid synthesis[4].
-
Energy Production: Transport into the mitochondria via the carnitine shuttle for β -oxidation.
-
Esterification: Incorporation into complex lipids (phospholipids, triglycerides) to modulate membrane fluidity.
Figure 1: Metabolic routing of Linoleoyl-CoA highlighting its role as a central lipid hub.
Non-Canonical Roles: Enzyme Inhibition & Mitochondrial Dynamics
Beyond its role as a substrate, Linoleoyl-CoA acts as a potent allosteric regulator and inhibitor. Understanding these interactions is critical for researchers developing metabolic therapeutics.
Lipoxygenase (LOX) Inhibition Dynamics
Recent structural biology studies reveal that acyl-CoAs can bind to the active sites of human lipoxygenases (LOX). However, the degree of unsaturation strictly dictates binding affinity. As shown in Table 2, while Oleoyl-CoA (one double bond) is a potent inhibitor of h15-LOX-2, Linoleoyl-CoA (two double bonds) loses this inhibitory potency.
Causality: Adding double bonds to the acyl chain restricts the structural freedom of the aliphatic tail. This rigidity prevents the molecule from adopting the necessary conformation to effectively block the LOX active site[5].
Table 2: Comparative IC50 Values of Acyl-CoAs against Human LOX Isozymes [5]
| Acyl-CoA Species | h5-LOX IC50 (µM) | h12-LOX IC50 (µM) | h15-LOX-1 IC50 (µM) | h15-LOX-2 IC50 (µM) |
| Palmitoyl-CoA (16:0) | 3.3 ± 0.3 | > 200 | > 50 | > 100 |
| Stearoyl-CoA (18:0) | > 50 | > 200 | 4.2 ± 0.6 | 7.6 ± 1.0 |
| Oleoyl-CoA (18:1) | > 50 | 32 ± 4 | 39 ± 2 | 0.62 ± 0.06 |
| Linoleoyl-CoA (18:2) | > 50 | > 200 | > 50 | > 100 |
Insulin-Degrading Enzyme (IDE) and Mitochondrial Toxicity
Linoleoyl-CoA also acts as a noncompetitive inhibitor of the Insulin-Degrading Enzyme (IDE), significantly reducing its proteolytic activity[6]. Furthermore, in isolated mitochondria, high concentrations of Linoleoyl-CoA cause rapid dissipation of the mitochondrial membrane potential ( ΔΨm ) and inhibit ATP production[7].
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental workflows involving Linoleoyl-CoA must account for its amphiphilic nature and the lability of the thioester bond.
Protocol A: Reconstitution and Storage
Causality: Thioester bonds undergo rapid base-catalyzed hydrolysis at pH > 7.5. To maximize the reagent's half-life, it must be kept in a slightly acidic environment. Furthermore, its amphiphilic nature causes it to adsorb to standard plastics.
-
Equilibration: Remove the lyophilized Linoleoyl-CoA ammonium salt from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Validation: If the powder appears "gummy," moisture has compromised the sample.
-
Reconstitution: Dissolve the powder in 10 mM Sodium Acetate buffer (pH 5.5) to yield a 10 mM stock solution. Do not use unbuffered water, as the pH can drift.
-
Aliquotting: Transfer into low-bind (siliconized) microcentrifuge tubes to prevent the hydrophobic linoleoyl tail from sticking to the tube walls.
-
Storage: Snap-freeze in liquid nitrogen and store at -80°C. Limit to a single freeze-thaw cycle.
Protocol B: In Vitro Δ 6-Desaturase (FADS2) Activity Assay
This protocol establishes a self-validating loop to quantify the conversion of Linoleoyl-CoA to γ -Linolenoyl-CoA.
Figure 2: Standardized in vitro workflow for assessing Δ6-desaturase activity using Linoleoyl-CoA.
-
Reaction Mixture: In a glass vial, combine 100 mM Tris-HCl (pH 7.4), 5 mM ATP, 1 mM NADH, and 50 µg of purified FADS2 enzyme.
-
Initiation: Add Linoleoyl-CoA to a final concentration of 50 µM. Incubate at 37°C for exactly 15 minutes.
-
Quenching: Stop the reaction by adding a 2:1 mixture of Chloroform:Methanol. Causality: The organic solvents instantly denature the enzyme while simultaneously extracting the lipid-soluble CoA thioesters into the organic phase.
-
Analysis: Analyze the organic phase via LC-MS/MS, monitoring the mass shift from 1081.06 m/z (Linoleoyl-CoA) to 1079.04 m/z ( γ -Linolenoyl-CoA).
Protocol C: Mitochondrial Respiration Assay (Avoiding Detergent Artifacts)
Causality: Because Linoleoyl-CoA has a long hydrophobic tail and a highly charged CoA headgroup, it acts as a detergent at high concentrations (>20 µM), lysing mitochondrial membranes. To differentiate between true physiological inhibition and non-specific detergent effects, Bovine Serum Albumin (BSA) must be used as a buffering agent[7].
-
Preparation: Suspend isolated mitochondria (0.5 mg/ml) in a KCl-based respiration buffer. Add 5 mM Pyruvate and 5 mM Malate to energize the system.
-
Treatment: Inject 15 µM Linoleoyl-CoA and monitor the immediate drop in ATP synthesis and oxygen consumption.
-
Self-Validation (The BSA Rescue): Inject 0.1% (w/v) fatty acid-free BSA into the chamber.
-
Interpretation: BSA binds free acyl-CoAs with high affinity. If the Linoleoyl-CoA was merely acting as a non-specific detergent, the membrane is permanently destroyed, and respiration will not recover. If the inhibition was a reversible physiological interaction with membrane transporters, the BSA will sequester the Linoleoyl-CoA, and mitochondrial respiration will immediately rebound.
-
Sources
- 1. Reactome | Activation of linoleic acid to linoleoyl-CoA [reactome.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Linoleoyl-CoA desaturase - Wikipedia [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
The Metabolic Fate of (9Z,12Z-octadecadienoyl) Coenzyme A In Vivo: Pathways, Regulation, and Fluxomics
Executive Summary
(9Z,12Z-octadecadienoyl) Coenzyme A, commonly known as Linoleoyl-CoA , is the activated thioester form of linoleic acid (18:2n-6), an essential omega-6 polyunsaturated fatty acid (PUFA)[1]. Upon cellular entry, unesterified linoleic acid is rapidly thioesterified by Acyl-CoA Synthetase Long-chain (ACSL) enzymes (particularly ACSL6) to form Linoleoyl-CoA[1]. Rather than acting merely as a transient intermediate, Linoleoyl-CoA serves as a critical metabolic hub. Its in vivo fate dictates the balance of pro- and anti-inflammatory lipid mediators, regulates membrane biophysics, and exerts direct allosteric control over central carbon metabolism.
This whitepaper provides an in-depth mechanistic analysis of Linoleoyl-CoA's metabolic trajectories, its regulatory roles, and the state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies required to trace its flux in vivo.
The Biosynthetic Trajectory: Elongation and Desaturation
The most highly characterized fate of Linoleoyl-CoA is its role as the obligate precursor for arachidonic acid (ARA, 20:4n-6) biosynthesis, which occurs primarily in the endoplasmic reticulum (ER)[2][3].
The Canonical vs. Alternative Pathways
In the canonical pathway, Linoleoyl-CoA undergoes a rate-limiting desaturation catalyzed by Fatty Acid Desaturase 2 (FADS2 / Δ6-desaturase) to form γ-linolenoyl-CoA (18:3n-6)[2][3]. This intermediate is subsequently elongated by two carbons via ELOVL5 (Elongation of Very Long Chain Fatty Acids Protein 5) to yield dihomo-γ-linolenoyl-CoA (20:3n-6)[2][3]. Finally, FADS1 (Δ5-desaturase) introduces a double bond to produce arachidonoyl-CoA (20:4n-6)[2][3].
Recent multi-omics analyses in tumor models (such as Glioblastoma Multiforme) have highlighted a robust alternative pathway [3][4]. Here, Linoleoyl-CoA is first elongated by ELOVL5 to eicosadienoyl-CoA (20:2n-6), which is then desaturated by FADS2[3][4]. In this reversed sequence, FADS2 exhibits Δ8-desaturase activity rather than its canonical Δ6-desaturase activity, converging on dihomo-γ-linolenoyl-CoA[3][4].
Biosynthetic pathways converting Linoleoyl-CoA to Arachidonoyl-CoA via canonical and alternative routes.
Membrane Remodeling: The Lands' Cycle
While a fraction of Linoleoyl-CoA is committed to ARA synthesis or mitochondrial β-oxidation, a substantial portion is directly incorporated into complex glycerophospholipids. This reacylation is governed by the Lands' Cycle , a continuous deacylation-reacylation process that maintains membrane asymmetry and diversity[5][6].
The Role of LPCAT3
Lysophosphatidylcholine acyltransferases (LPCATs) catalyze the transfer of the linoleoyl moiety from CoA to the sn-2 position of lysophospholipids[5][6]. Among the LPCAT family, LPCAT3 exhibits a distinct substrate preference for polyunsaturated acyl-CoAs, including Linoleoyl-CoA and Arachidonoyl-CoA[6][7].
The incorporation of Linoleoyl-CoA into phosphatidylcholine (PC) and phosphatidylethanolamine (PE) by LPCAT3 has profound physiological implications:
-
Lipoprotein Assembly : In the liver, LPCAT3-mediated enrichment of membranes with linoleoyl-phospholipids creates a dynamic, fluid ER environment essential for the lipidation of pre-VLDL particles and efficient VLDL secretion[6].
-
Ferroptosis Sensitivity : By heavily esterifying PUFAs like linoleate into structural membranes, LPCAT3 inadvertently provides the substrates for lipid peroxidation, rendering cells highly susceptible to iron-dependent cell death (ferroptosis) under oxidative stress[7].
The Lands' Cycle: LPCAT3-mediated incorporation of Linoleoyl-CoA into membrane phospholipids.
Allosteric Regulation and Insulin Resistance
Beyond its role as a structural building block, Linoleoyl-CoA acts as a potent intracellular signaling molecule. Accumulation of long-chain acyl-CoAs in non-adipose tissues (lipotoxicity) is a hallmark of metabolic syndrome.
In vivo and in vitro studies demonstrate that Linoleoyl-CoA, alongside palmitoyl-CoA and oleoyl-CoA, acts as a direct allosteric inhibitor of hexokinase in skeletal muscle[8]. At low picomolar concentrations (e.g., 5 pmol/l), long-chain acyl-CoAs significantly reduce hexokinase activity, impairing glucose phosphorylation[8]. This inhibition is additive to the feedback inhibition by glucose-6-phosphate[8]. Consequently, the accumulation of Linoleoyl-CoA provides a direct mechanistic link between elevated intramuscular lipids and impaired insulin-stimulated glucose metabolism (insulin resistance)[8].
Quantitative Summary of Linoleoyl-CoA Interacting Enzymes
| Enzyme / Target | Primary Function | Affinity / Effect regarding Linoleoyl-CoA | Physiological Outcome |
| ACSL6 | Thioesterification | High preference for Linoleic Acid[1] | Generates intracellular Linoleoyl-CoA pool. |
| FADS2 | Δ6-Desaturation | Converts to γ-Linolenoyl-CoA[2][3] | Rate-limiting step in ARA biosynthesis. |
| LPCAT3 | Acyltransferase | High preference for 18:2-CoA and 20:4-CoA[6] | Increases membrane fluidity; promotes VLDL secretion[6]. |
| Hexokinase | Glycolysis | Allosteric Inhibition (IC50 ~ 5 pmol/L)[8] | Decreases glucose phosphorylation; drives insulin resistance[8]. |
Experimental Protocol: In Vivo Stable Isotope Tracing of Linoleoyl-CoA Flux
To accurately map the metabolic fate of Linoleoyl-CoA, stable isotope tracing using [U-13C18]-Linoleic Acid coupled with LC-MS/MS is the gold standard[9][10][11][12]. Because Linoleoyl-CoA is rapidly turned over, precise quenching and highly sensitive targeted metabolomics (Multiple Reaction Monitoring, MRM) are required[11][13].
Step-by-Step Methodology
Phase 1: In Vivo Tracer Administration
-
Preparation : Formulate[U-13C18]-Linoleic acid (potassium salt) in a physiologically compatible vehicle (e.g., 20% TPGS or corn oil)[10][12].
-
Dosing : Administer to murine models via oral gavage or intravenous infusion (e.g., 150 mg/kg)[10][12]. Causality: The dose must be sufficient to achieve detectable enrichment without drastically expanding the endogenous free fatty acid pool, which could artificially alter metabolic flux[12].
Phase 2: Rapid Quenching and Tissue Harvesting 3. Harvest : At serial time points (e.g., 15, 30, 60, 120 mins), euthanize the animal and immediately freeze target tissues (liver, muscle) using Wollenberger tongs pre-cooled in liquid nitrogen. 4. Quenching : Causality: Acyl-CoAs have half-lives of seconds to minutes. Immediate freezing arrests ACSL and thioesterase activities, preventing the artificial degradation or synthesis of Linoleoyl-CoA ex vivo.
Phase 3: Biphasic Lipid Extraction 5. Homogenization : Pulverize tissue on dry ice. Transfer 20 mg of tissue powder to a tube containing ice-cold Methanol/Water (with heavy isotope internal standards, e.g., [D5]-Linoleoyl-CoA). 6. Extraction : Add Methyl tert-butyl ether (MTBE) to induce phase separation. Centrifuge at 14,000 x g for 10 mins at 4°C. 7. Separation : Causality: The upper organic (MTBE) phase contains complex lipids (PC, PE, Triglycerides), while the lower aqueous/methanol phase contains polar metabolites, including Acyl-CoAs[10]. Collect the lower phase for Linoleoyl-CoA analysis.
Phase 4: LC-MS/MS Analysis 8. Chromatography : Inject the extract onto a reversed-phase C18 column using an ammonium acetate-buffered mobile phase[13]. Causality: Ammonium acetate enhances the ionization efficiency of acyl-CoAs and free fatty acids in negative electrospray ionization (ESI) mode[13]. 9. Detection : Operate the triple quadrupole mass spectrometer in negative ESI, MRM mode[11][13]. Monitor the specific Q1/Q3 transitions for unlabeled (M+0) and fully labeled (M+18) Linoleoyl-CoA, as well as downstream isotopologues (e.g., M+18 γ-Linolenoyl-CoA)[11]. 10. Data Processing : Integrate peak areas, correct for natural isotopic abundance, and calculate fractional enrichment to determine the flux of Linoleic acid into the Linoleoyl-CoA pool and its subsequent downstream targets[11].
Workflow for in vivo stable isotope tracing and LC-MS/MS analysis of Linoleoyl-CoA flux.
References
- Arachidonic acid - Tuscany Diet. tuscany-diet.net.
- Synthesis and Significance of Arachidonic Acid, a Substrate for Cyclooxygenases, Lipoxygenases, and Cytochrome P450 Pathways in the Tumorigenesis of Glioblastoma Multiforme, Including a Pan-Cancer Compar
- Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity. PNAS.
- Lipoxygenases and Arachidonic Acid in Glioblastoma Multiforme. Encyclopedia.pub.
- Stable Isotope Tracing Experiments Using LC-MS.
- Tracing Lipid Disposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry. Isotope.com.
- Phospholipid Acyltransferases: Characterization and Involvement of the Enzymes in Metabolic and Cancer Diseases. PMC - NIH.
- Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. PMC - NIH.
- Phospholipid Remodeling in Physiology and Disease. PMC - NIH.
- Acyl-CoA inhibition of hexokinase in rat and human skeletal muscle is a potential mechanism of lipid-induced insulin resistance.
- Linoleic Acid and the Regulation of Glucose Homeostasis: A Review of the Evidence. PMC - NIH.
- Tracing Lipid Disposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry. Eurisotop.
- Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids
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- 3. Synthesis and Significance of Arachidonic Acid, a Substrate for Cyclooxygenases, Lipoxygenases, and Cytochrome P450 Pathways in the Tumorigenesis of Glioblastoma Multiforme, Including a Pan-Cancer Comparative Analysis [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pnas.org [pnas.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 10. isotope.com [isotope.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. eurisotop.com [eurisotop.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Linoleoyl-CoA Dynamics in Polyunsaturated Fatty Acid Biosynthesis: A Technical Guide to Elongation and Desaturation
Executive Summary
Linoleoyl-CoA, the coenzyme-A activated form of the essential omega-6 fatty acid linoleic acid (18:2n-6), serves as the fundamental metabolic node for the biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) such as arachidonic acid (ARA, 20:4n-6). The conversion process relies on a highly regulated sequence of desaturation and elongation steps localized primarily in the endoplasmic reticulum (ER). This whitepaper provides an in-depth mechanistic analysis of the enzymes involved (FADS1, FADS2, ELOVL5), their kinetic parameters, and field-proven experimental methodologies for assaying desaturase and elongase activities in drug development and lipidomic research.
Mechanistic Pathway: The Architecture of LC-PUFA Biosynthesis
The biotransformation of linoleoyl-CoA into arachidonyl-CoA is not a monolithic step but a sequential remodeling of the acyl chain, governed by strict substrate specificities 1.
The Canonical Pathway:
-
Δ6-Desaturation : Linoleoyl-CoA undergoes desaturation catalyzed by Fatty Acid Desaturase 2 (FADS2). This introduces a double bond at the Δ6 position, yielding γ-linolenoyl-CoA (18:3n-6). This reaction requires molecular oxygen, NADH (or NADPH), and cytochrome b5 as an electron donor to recycle the enzyme's non-heme iron center 2.
-
Elongation : The carbon chain is extended by two carbons via the Elongation of Very Long-Chain Fatty Acids protein 5 (ELOVL5). This condensation reaction utilizes malonyl-CoA, producing dihomo-γ-linolenoyl-CoA (DGLA-CoA, 20:3n-6).
-
Δ5-Desaturation : Finally, DGLA-CoA is desaturated by Fatty Acid Desaturase 1 (FADS1), introducing a double bond at the Δ5 position to generate arachidonyl-CoA (20:4n-6).
The Alternative Pathway: Recent lipidomic profiling has elucidated an alternative route where elongation precedes desaturation. Linoleoyl-CoA is first elongated by ELOVL5 to eicosadienoyl-CoA (20:2n-6), which is subsequently desaturated by FADS2. In this context, FADS2 exhibits Δ8-desaturase activity, bypassing the canonical Δ6 intermediate to form DGLA-CoA 3.
Canonical (solid) and alternative (dashed) pathways of Linoleoyl-CoA conversion to Arachidonyl-CoA.
Enzymatic Kinetics and Substrate Specificity
Understanding the kinetic behavior of FADS and ELOVL enzymes is critical for drug discovery, particularly in oncology and metabolic syndrome where LC-PUFA metabolism is dysregulated. Desaturases are non-heme iron-containing enzymes whose catalytic efficiency is dictated by the availability of the acyl-carrier. While some lower eukaryotes utilize phosphatidylcholine-linked substrates, mammalian FADS1 and FADS2 predominantly utilize acyl-CoA substrates 4.
Table 1: Representative Kinetic Parameters for PUFA Biosynthesis Enzymes
| Enzyme | Primary Substrate | Product | Substrate Preference | Km (µM) | Catalytic Efficiency |
| FADS2 (Canonical) | Linoleoyl-CoA | γ-Linolenoyl-CoA | Acyl-CoA | ~15 - 25 | High (Δ6 activity) |
| ELOVL5 | γ-Linolenoyl-CoA | DGLA-CoA | Acyl-CoA | ~10 - 20 | Moderate |
| FADS1 | DGLA-CoA | Arachidonyl-CoA | Acyl-CoA | ~12 - 18 | High (Δ5 activity) |
| FADS2 (Alternative) | Eicosadienoyl-CoA | DGLA-CoA | Acyl-CoA | >30 | Low (Δ8 activity) |
(Note: Exact Km values vary based on the microsomal preparation and assay conditions; values represent consensus ranges from in vitro recombinant assays 5.)
Experimental Methodologies: In Vitro Desaturase Assay
To interrogate the activity of FADS2 using linoleoyl-CoA, researchers must utilize a self-validating microsomal assay system. Purifying multi-pass transmembrane ER proteins to homogeneity often destroys their activity. Using ER-enriched microsomal fractions preserves the native lipid microenvironment and the essential cytochrome b5 electron transport chain 6.
Causality & Assay Design
-
NADH Supplementation: Desaturation is an oxidative process that paradoxically requires reducing equivalents to reduce the non-heme iron center after oxygen activation.
-
BSA Addition: Bovine Serum Albumin binds free fatty acids and acyl-CoAs, preventing micelle formation and detergent-like membrane disruption at high substrate concentrations.
-
Saponification & Derivatization: Methanolic KOH cleaves the thioester bond of the acyl-CoA, ensuring total product recovery. Boron trifluoride (BF3) acts as a Lewis acid catalyst to efficiently methylate the free fatty acids, making them volatile enough for GC-MS.
Step-by-Step Protocol
-
Microsome Preparation: Homogenize target cells/tissues in a buffer containing 0.1 M potassium phosphate (pH 7.2), 0.33 M sucrose, and protease inhibitors. Centrifuge at 10,000 × g for 15 min. Centrifuge the resulting supernatant at 100,000 × g for 60 min to pellet the microsomal fraction. Resuspend in assay buffer.
-
Reaction Assembly: In a total volume of 200 µL, combine 100 µg of microsomal protein, 7.2 mM NADH, 1.8 mg/mL fatty-acid-free BSA, and 4000 U/mL catalase (to prevent peroxide-mediated enzyme degradation).
-
Substrate Initiation: Initiate the reaction by adding 20 µM of stable-isotope labeled Linoleoyl-CoA.
-
Incubation: Incubate at 30°C for 45 minutes with gentle agitation.
-
Termination & Saponification: Stop the reaction by adding 1 mL of 10% methanolic KOH. Heat at 80°C for 45 minutes to saponify the lipids.
-
Derivatization (FAME): Acidify the mixture with HCl and extract fatty acids into hexane. Evaporate the hexane under nitrogen gas. Add 14% BF3 in methanol and heat at 80°C for 20 minutes to generate Fatty Acid Methyl Esters (FAMEs).
-
Quantification: Analyze the FAMEs via Gas Chromatography-Mass Spectrometry (GC-MS). Calculate the conversion rate by comparing the area under the curve (AUC) of the product (γ-linolenoyl-FAME) to the substrate (linoleoyl-FAME).
Step-by-step experimental workflow for in vitro acyl-CoA desaturase and elongase activity assays.
Clinical and Drug Development Implications
The linoleoyl-CoA elongation and desaturation pathway is a prime target in several therapeutic areas:
-
Oncology: Glioblastoma multiforme (GBM) tumors exhibit altered lipid metabolism. Enzymes like FADS2 and ELOVL5 are upregulated to meet the high demand for PUFAs required for rapid membrane biogenesis and the production of pro-inflammatory eicosanoids (via COX/LOX pathways) 7. Inhibitors of FADS2 are currently being investigated to starve cancer stem cells of essential lipid signaling molecules.
-
Metabolic Syndrome: Dysregulation of the Δ6-desaturase step is linked to insulin resistance and hepatic steatosis. Modulating FADS1/2 activity can alter the balance of pro-inflammatory (omega-6 derived) and anti-inflammatory (omega-3 derived) lipid mediators 8.
-
Nutritional Interventions: Because FADS2 is the rate-limiting step in the conversion of linoleoyl-CoA, dietary supplementation with downstream metabolites (like γ-linolenic acid) is used to bypass enzymatic bottlenecks in patients with FADS genetic polymorphisms 9.
References
- Source: nih.
- Source: nih.
- Source: mdpi.
- Source: researchgate.
- Source: nih.
- Source: researchgate.
- Source: semanticscholar.
- Source: nih.
- Source: researchgate.
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Omega-3 fatty acid deficiency selectively up-regulates delta6-desaturase expression and activity indices in rat liver: prevention by normalization of omega-3 fatty acid status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Linoleoyl-CoA Axis: Mechanistic Pathways and Experimental Workflows in Arachidonic Acid Biosynthesis
Executive Summary
Arachidonic acid (AA, C20:4n-6) is a critical polyunsaturated fatty acid (PUFA) that serves as the primary precursor for pro-inflammatory and immunomodulatory eicosanoids. Because humans cannot synthesize linoleic acid (LA, C18:2n-6) de novo, the intracellular biosynthesis of AA relies entirely on the enzymatic conversion of dietary LA. The critical, committed step in this cascade is the activation of LA into linoleoyl-CoA .
This technical whitepaper deconstructs the biochemical journey from linoleoyl-CoA to arachidonic acid. We examine the specific enzyme kinetics governing this pathway, provide a self-validating in vitro protocol for isolating desaturase activity, and explore the translational implications of acyl-CoA intermediates in phospholipid remodeling and disease pathology.
Phase 1: Substrate Activation and the ACSL Checkpoint
Free fatty acids are metabolically inert and prone to passive diffusion. To participate in biosynthetic pathways, linoleic acid must first be trapped within the cytosol and activated into a high-energy thioester. This reaction is catalyzed by Acyl-CoA Synthetase Long-chain (ACSL) enzymes, which utilize ATP to attach Coenzyme A to the fatty acid, yielding linoleoyl-CoA [1].
Among the ACSL isoforms, in vitro evidence indicates that ACSL6 exhibits the highest substrate preference for linoleic acid, effectively channeling it away from β-oxidation and toward the PUFA elongation/desaturation cascade[1]. Once formed, linoleoyl-CoA serves as the obligate substrate for the downstream desaturases and elongases that synthesize arachidonic acid.
Phase 2: The Core Biosynthetic Cascade
The transformation of linoleoyl-CoA into arachidonoyl-CoA (and subsequently free AA) occurs primarily in the endoplasmic reticulum through a highly coordinated sequence of desaturation and elongation events.
The Standard Pathway
-
Δ6-Desaturation (Rate-Limiting): Linoleoyl-CoA undergoes desaturation by Fatty Acid Desaturase 2 (FADS2). This enzyme introduces a double bond at the Δ6 position, generating γ-linolenoyl-CoA (C18:3n-6)[2].
-
Elongation: The Elongation of Very Long-Chain Fatty Acids Protein 5 (ELOVL5) adds a two-carbon unit to the carboxyl end of γ-linolenoyl-CoA, producing dihomo-γ-linolenoyl-CoA (DGLCoA, C20:3n-6)[2].
-
Δ5-Desaturation: Fatty Acid Desaturase 1 (FADS1) introduces a final double bond at the Δ5 position, yielding arachidonoyl-CoA (C20:4n-6)[2].
The Alternative (Δ8) Pathway
An alternative route exists wherein linoleoyl-CoA is first elongated by ELOVL5 to eicosadienoyl-CoA (C20:2n-6). In this scenario, FADS2 exhibits Δ8-desaturase activity, converting eicosadienoyl-CoA into DGLCoA, which then proceeds to FADS1[2].
Enzymatic cascade converting Linoleic Acid to Arachidonic Acid via Linoleoyl-CoA intermediates.
Enzyme Kinetics & Substrate Specificity
Understanding the kinetic preferences of these enzymes is crucial for drug development, particularly when designing FADS inhibitors for inflammatory diseases. Genetic variations in the FADS1/FADS2 gene cluster significantly alter these kinetic efficiencies, dictating the baseline circulating levels of arachidonic acid in different human populations[3].
| Enzyme | Primary Substrate | Primary Product | Kinetic Role / Notes |
| ACSL6 | Linoleic Acid (C18:2n-6) | Linoleoyl-CoA | Activation step; traps LA in the cytosol. High substrate preference for LA[1]. |
| FADS2 | Linoleoyl-CoA | γ-Linolenoyl-CoA | Rate-limiting Δ6-desaturase. Requires NADH and cytochrome b5[4]. |
| ELOVL5 | γ-Linolenoyl-CoA | Dihomo-γ-linolenoyl-CoA | Elongase specific for C18 and C20 PUFAs. |
| FADS1 | Dihomo-γ-linolenoyl-CoA | Arachidonoyl-CoA | Final Δ5-desaturase. Genetic variants here strongly predict AA levels[3]. |
| FADS2 (Alt) | Eicosadienoyl-CoA | Dihomo-γ-linolenoyl-CoA | Exhibits Δ8-desaturase activity if elongation precedes desaturation[2]. |
Self-Validating Experimental Protocol: In Vitro FADS2 Desaturase Assay
To study the kinetics of linoleoyl-CoA conversion without interference from downstream elongases, researchers must utilize isolated in vitro systems.
Causality Behind Experimental Choices:
-
Expression System: Saccharomyces cerevisiae is chosen because it naturally lacks endogenous PUFA desaturases. Expressing recombinant mammalian FADS2 in this null background ensures that any γ-linolenoyl-CoA produced is strictly due to the introduced enzyme[5].
-
Substrate Form: Utilizing the CoA-thioester (linoleoyl-CoA) bypasses the need for endogenous ACSL activity, isolating the kinetic measurement solely to FADS2[4].
-
Derivatization Strategy: Acyl-CoAs are non-volatile and cannot be analyzed directly via Gas Chromatography-Mass Spectrometry (GC-MS). Derivatizing the thioesters into butylamides enables high-resolution chromatographic separation[5].
Step-by-step workflow for in vitro FADS2 desaturase activity assay using Linoleoyl-CoA.
Step-by-Step Methodology
Step 1: Microsomal Preparation & Normalization
-
Culture S. cerevisiae expressing recombinant FADS2. Harvest at the exponential growth phase to capture maximum D6d activity[5].
-
Lyse cells using glass beads in a homogenization buffer (0.1 M potassium phosphate, pH 7.2, 0.3 M sucrose).
-
Isolate the microsomal fraction via ultracentrifugation (100,000 × g for 60 min at 4°C).
-
Self-Validation Protocol: Perform a Bradford protein assay to normalize total microsomal protein concentration across all reaction tubes. Include an empty-vector yeast microsomal prep as a negative control.
Step 2: In Vitro Reaction Setup
-
In a 1 mL reaction volume, combine 1 mg of normalized microsomal protein with 50 µM Linoleoyl-CoA (substrate) and 2 mM NADH (essential electron donor for the cytochrome b5 domain)[4].
-
Incubate at 30°C for exactly 30 minutes.
-
Self-Validation Protocol: Spike the reaction with a known concentration of an unnatural internal standard (e.g., heptadecanoyl-CoA, C17:0-CoA) to monitor downstream extraction and derivatization efficiency.
Step 3: Butylamide Derivatization
-
Terminate the reaction by adding 1 mL of 10% (v/v) n-butylamine in methanol[5].
-
Incubate at 60°C for 30 minutes. This nucleophilic acyl substitution converts the acyl-CoAs (linoleoyl-CoA and the newly formed γ-linolenoyl-CoA) into their corresponding volatile butylamide derivatives.
-
Extract the derivatives using 2 mL of hexane. Centrifuge to separate the phases and collect the upper organic layer.
Step 4: GC-MS Quantification
-
Evaporate the hexane under a gentle stream of nitrogen and reconstitute in 100 µL of pure hexane.
-
Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., DB-WAX).
-
Calculate FADS2 specific activity based on the product-to-precursor ratio (γ-linolenoyl butylamide / linoleoyl butylamide), normalized against the internal standard recovery.
Translational Implications: Phospholipid Remodeling and Pathology
The synthesis of arachidonoyl-CoA is rarely the final biological endpoint. To exert its signaling effects, AA must be stored and later released upon cellular demand.
Lysophosphatidylcholine acyltransferase 3 (LPCAT3) is the primary enzyme responsible for incorporating arachidonoyl-CoA (and linoleoyl-CoA) into the sn-2 position of membrane phospholipids[6]. This phospholipid remodeling (the Lands cycle) creates a vast reservoir of AA in the cell membrane.
During inflammatory events, or in the highly aggressive microenvironment of tumors like Glioblastoma Multiforme (GBM), cytosolic phospholipase A2 (cPLA2) cleaves these phospholipids to release free arachidonic acid[2]. The free AA is then rapidly oxidized by cyclooxygenases (COX) and lipoxygenases (LOX) into prostaglandins and leukotrienes, driving tumor proliferation, immune evasion, and neuroinflammation. Consequently, targeting the upstream linoleoyl-CoA desaturation steps (via FADS inhibitors) is currently being explored as a method to starve tumors of their pro-inflammatory lipid precursors.
References
- Synthesis and Significance of Arachidonic Acid, a Substrate for Cyclooxygenases, Lipoxygenases, and Cytochrome P450 Pathways in the Tumorigenesis of Glioblastoma Multiforme, Including a Pan-Cancer Comparative Analysis - PMC.
- Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Des
- Linoleic Acid and the Regulation of Glucose Homeostasis: A Review of the Evidence - PMC.
- Genetic variation of the FADS1 FADS2 gene cluster and n-6 PUFA composition in erythrocyte membranes in the European Prospective Investigation into Cancer and Nutrition-Potsdam study. Cambridge University Press.
- Phospholipid Remodeling in Physiology and Disease - PMC.
- In vivo characterization of the first acyl-CoA Δ6-desaturase from a member of the plant kingdom, the microalga Ostreococcus tauri - PMC.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Genetic variation of the FADS1 FADS2 gene cluster and n-6 PUFA composition in erythrocyte membranes in the European Prospective Investigation into Cancer and Nutrition-Potsdam study | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Whitepaper: Cellular Localization and Dynamics of (9Z,12Z-octadecadienoyl) Coenzyme A Pools
Executive Summary
(9Z,12Z-octadecadienoyl) Coenzyme A, universally recognized as linoleoyl-CoA, is the thioester derivative of the essential omega-6 polyunsaturated fatty acid, linoleic acid[1]. Far from being a transient metabolic intermediate, linoleoyl-CoA functions as a highly compartmentalized signaling molecule, an allosteric enzyme regulator, and a direct substrate for complex lipid remodeling. This technical guide deconstructs the spatial distribution of linoleoyl-CoA pools, the mechanisms governing their intracellular transport, and the self-validating analytical methodologies required to quantify them in drug development contexts.
The Biochemical Identity and Significance of Linoleoyl-CoA
Linoleoyl-CoA is synthesized at the cytosolic face of cellular membranes by Acyl-CoA Synthetase Long-Chain (ACSL) enzymes, which catalyze the ATP-dependent activation of free linoleic acid[1]. Because long-chain acyl-CoAs (LCFA-CoAs) possess amphiphilic, detergent-like properties, they are inherently cytotoxic if left unbuffered. Unbound LCFA-CoAs can lyse lipid bilayers and non-specifically inhibit critical metabolic enzymes. Consequently, the cell has evolved a rigorous spatial architecture to sequester, buffer, and direct linoleoyl-CoA to specific organelle sinks[2].
Subcellular Compartmentalization: The Architecture of Acyl-CoA Pools
The intracellular distribution of linoleoyl-CoA is not homogenous; it is strictly partitioned between the aqueous cytosol and membrane-bound organelles.
-
The Cytosolic Pool (Buffered State): The cytosolic fraction of LCFA-CoAs is remarkably small, representing only about 2% of the total cellular pool in hepatic tissues[2]. This pool is tightly bound to and buffered by Acyl-CoA Binding Proteins (ACBP) and Liver Fatty Acid Binding Protein (L-FABP)[2][3]. Ablation of the L-FABP gene in murine models results in a 95% decrease in the cytosolic binding capacity for LCFA-CoAs, highlighting the necessity of these chaperones in maintaining a soluble, non-toxic pool[3].
-
The Endoplasmic Reticulum (ER) Pool: The ER serves as the primary metabolic sink for linoleoyl-CoA. Here, it is utilized by acyltransferases (such as LPCAT3) for the remodeling of structural phospholipids, or it undergoes further desaturation by FADS2 (delta-6 desaturase) to form γ-linolenoyl-CoA[1][4].
-
The Mitochondrial and Peroxisomal Pools: Linoleoyl-CoA destined for β -oxidation cannot passively diffuse into the mitochondria. It must be converted to linoleoylcarnitine via CPT1. Furthermore, the mitochondrial CoA pool itself is maintained by the direct transport of free CoASH from the cytosol against a concentration gradient, mediated by the inner mitochondrial membrane transporters SLC25A16 and SLC25A42[5].
Quantitative Dynamics of Intracellular LCFA-CoA Pools
| Parameter / Compartment | Estimated Value / Proportion | Biological Context & Causality | Source |
| Total Liver LCFA-CoA | ~108.8 pmol/mg protein | Baseline metabolic state in wild-type murine liver homogenates. | [2] |
| Cytosolic Fraction | ~2.25 pmol/mg protein (~2%) | Highly buffered by ACBP and L-FABP to prevent membrane lysis and enzyme inhibition. | [2] |
| Membrane/Organelle Fraction | ~106.5 pmol/mg protein (~98%) | The primary site of lipid remodeling (ER) and oxidation (Mitochondria). | [2] |
| Hexokinase Inhibition (IC50) | ~5 pmol/L | Linoleoyl-CoA produces near-maximal inhibition of skeletal muscle hexokinase at this concentration. | [6] |
| ACBP Binding Affinity (Kd) | 5.6 - 21.4 µM | Affinity for Linoleoyl-CoA observed in plant ACBP models (mammalian Kd is typically tighter). | [7] |
Mechanisms of Intracellular Transport and Buffering
The partitioning of linoleoyl-CoA between the cytosol and the ER is dynamically regulated by ACBP. Experimental overexpression of ACBP in mammalian tissues does not merely increase the soluble pool; rather, it increases the total LCFA-CoA pool size by nearly 70% (from ~108.8 to 183.8 pmol/mg of cell protein) and actively drives its partitioning into the microsomal (ER) membrane fraction[2]. This proves that ACBP functions not just as a static buffer, but as an active transport vector that feeds linoleoyl-CoA into anabolic pathways.
Intracellular transport and partitioning of Linoleoyl-CoA pools across distinct organelle sinks.
Pathophysiological Implications in Drug Development
Understanding the localized pools of linoleoyl-CoA is critical for drug development, particularly in the context of metabolic syndrome, NAFLD/MASH, and type 2 diabetes.
-
Insulin Resistance via Hexokinase Inhibition: In skeletal muscle, the accumulation of intracellular lipid pools directly interferes with glucose metabolism. Linoleoyl-CoA acts as a potent allosteric inhibitor of hexokinase. Concentrations as low as 5 pmol/L produce near-maximal inhibition of this enzyme, providing a direct mechanistic link between elevated intracellular acyl-CoAs and lipid-induced insulin resistance[6].
-
Pancreatic β -Cell Dysfunction: Linoleoyl-CoA modulates ATP-sensitive K+ (KATP) channels in pancreatic β -cells, which are the primary gatekeepers of glucose-stimulated insulin secretion (GSIS). Unsaturated acyl-CoAs like linoleoyl-CoA actively compete with saturated acyl-CoAs (e.g., stearoyl-CoA) at the channel's binding site. Pre-exposure to linoleoyl-CoA significantly delays and slows the activation of KATP channels by saturated species, altering the electrophysiological resting state of the β -cell[8].
Self-Validating Experimental Methodology for Subcellular Acyl-CoA Profiling
To accurately quantify linoleoyl-CoA pools without introducing artifactual degradation, researchers must employ a self-validating workflow combining differential centrifugation with LC-MS/MS[5][9].
Step-by-step workflow for the subcellular isolation and LC-MS/MS quantification of acyl-CoAs.
Step-by-Step Protocol & Causal Logic
-
Step 1: Isotonic Subcellular Fractionation
-
Action: Lyse cells in a pH-neutral, isotonic sucrose buffer (e.g., 250 mM sucrose). Separate organelles using differential centrifugation (10,000 x g for mitochondria; 100,000 x g for ER/microsomes).
-
Causality: Hypotonic buffers rupture organelle membranes, causing the artifactual mixing of the cytosolic and ER pools. Isotonicity preserves the structural integrity of the 47:1 membrane-to-cytosol partitioning ratio[2].
-
-
Step 2: Rapid Acidic Quenching
-
Action: Immediately resuspend isolated organelle pellets in 10% Trichloroacetic Acid (TCA) or a similar acidic buffer (pH < 5).
-
Causality: The thioester bond of linoleoyl-CoA is highly labile and undergoes rapid spontaneous hydrolysis at neutral or alkaline pH. Acidic quenching instantly denatures acyl-CoA hydrolases and chemically stabilizes the thioester bond.
-
-
Step 3: Internal Standard Addition
-
Action: Spike the quenched homogenate with a known concentration (e.g., 1 pmol) of Heptadecanoyl-CoA (C17:0-CoA)[9].
-
Causality: Odd-chain fatty acids are virtually absent in mammalian biology. Spiking C17:0-CoA after quenching but before extraction provides a self-validating metric to normalize for analyte loss during sample cleanup and matrix-induced ion suppression during mass spectrometry.
-
-
Step 4: Solid-Phase Extraction (SPE)
-
Action: Pass the acidic supernatant through a C18 SPE cartridge. Wash with dilute acetic acid and elute with a methanol/ammonium acetate mixture.
-
Causality: Direct injection of TCA-precipitated samples introduces massive amounts of salt into the mass spectrometer, causing severe ion suppression. SPE desalinates the sample while retaining the hydrophobic acyl-chain.
-
-
Step 5: LC-MS/MS Quantification
-
Action: Analyze the eluate using a reversed-phase or HILIC column coupled to a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode[9].
-
Causality: SRM isolates the specific precursor mass of linoleoyl-CoA and fragments it to a product ion (typically the neutral loss of the phosphopantetheine moiety). This ensures absolute specificity, differentiating linoleoyl-CoA from isobaric lipid species.
-
References
-
Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism . NIH (PubMed Central). Available at: [Link]
-
The diversity and breadth of cancer cell fatty acid metabolism . NIH (PubMed Central). Available at: [Link]
-
Acyl-Coenzyme A Binding Protein Expression Alters Liver Fatty Acyl-Coenzyme A Metabolism . ACS Publications. Available at:[Link]
-
Ablation of the Liver Fatty Acid Binding Protein Gene Decreases Fatty Acyl CoA Binding Capacity and Alters Fatty Acyl CoA Pool Distribution in Mouse Liver . ACS Publications. Available at: [Link]
-
Saturated and cis/trans Unsaturated Acyl CoA Esters Differentially Regulate Wild-Type and Polymorphic β-Cell ATP-Sensitive K+ Channels . Diabetes Journals. Available at: [Link]
-
Acyl-CoA inhibition of hexokinase in rat and human skeletal muscle is a potential mechanism of lipid-induced insulin resistance . ProQuest. Available at: [Link]
-
Characterization of a small acyl-CoA-binding protein (ACBP) from Helianthus annuus L. and its binding affinities . NIH (PubMed). Available at: [Link]
-
Fig. 2. (A) Overlaid SRM traces of 15 acyl-CoA species in a standard... . ResearchGate. Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA inhibition of hexokinase in rat and human skeletal muscle is a potential mechanism of lipid-induced insulin resistance - ProQuest [proquest.com]
- 7. Characterization of a small acyl-CoA-binding protein (ACBP) from Helianthus annuus L. and its binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
Quantitative Analysis of Linoleoyl-CoA by LC-MS/MS: An Application Note and Protocol
Abstract
Linoleoyl-CoA, the activated form of the essential omega-6 fatty acid linoleic acid, is a pivotal intermediate in a host of metabolic and signaling pathways.[1] Accurate quantification of this lipid species is critical for understanding its role in health and disease, particularly in studies related to lipid metabolism, inflammation, and cardiovascular conditions. This guide provides a comprehensive, field-proven methodology for the robust and sensitive quantification of linoleoyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind critical experimental choices, from sample preservation to data acquisition, to ensure methodological integrity and data reliability for researchers, scientists, and drug development professionals.
Introduction: The Significance of Linoleoyl-CoA
Linoleoyl-CoA is the first committed metabolite in the metabolic pathway of linoleic acid.[1] Its thioesterification from linoleic acid, catalyzed by long-chain acyl-CoA synthetases (ACSLs), primes it for participation in numerous cellular processes.[1] These include:
-
Chain Elongation and Desaturation: It serves as the precursor for the synthesis of other important polyunsaturated fatty acids (PUFAs), such as arachidonic acid.[2]
-
Lipid Synthesis: It is a key building block for the synthesis of complex lipids, including triglycerides, phospholipids, and cholesterol esters.
-
Beta-Oxidation: It can be catabolized in mitochondria to produce energy (ATP).[3][4]
Given its central role, dysregulation of linoleoyl-CoA levels can have significant physiological consequences. Therefore, a highly specific, sensitive, and accurate analytical method is essential for its quantification in complex biological samples. LC-MS/MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, has become the gold standard for this application due to its superior selectivity and sensitivity.[5][6][7]
The Analytical Challenge: Properties of Long-Chain Acyl-CoAs
Quantifying long-chain acyl-CoAs like linoleoyl-CoA presents several analytical hurdles:
-
Instability: The thioester bond is susceptible to hydrolysis, and the polyunsaturated fatty acyl chain is prone to oxidation. This necessitates careful sample handling at low temperatures and often in the presence of antioxidants.[8][9]
-
Amphipathic Nature: The molecule possesses a highly polar Coenzyme A head group and a long, non-polar fatty acyl tail. This duality makes efficient extraction and chromatographic separation challenging.
-
Low Abundance: Cellular concentrations can be low, requiring highly sensitive detection methods.[10]
-
Matrix Effects: Biological samples (tissues, cells, plasma) are complex, containing numerous compounds that can interfere with ionization and detection (ion suppression or enhancement).
This protocol is designed to systematically address these challenges.
Methodological Framework: From Sample to Signal
The entire analytical workflow is a self-validating system designed to ensure accuracy and reproducibility. It encompasses sample preparation, chromatographic separation, and mass spectrometric detection.
Sources
- 1. Reactome | Activation of linoleic acid to linoleoyl-CoA [reactome.org]
- 2. Reactome | Desaturation of Linoleoyl-CoA to gamma-linolenoyl-CoA [reactome.org]
- 3. funaab.edu.ng [funaab.edu.ng]
- 4. Evidence for a modified pathway of linoleate degradation. Metabolism of 2,4-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
Application Note: Enzymatic Synthesis and Validation of (9Z,12Z-octadecadienoyl) Coenzyme A
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, step-by-step methodology, and self-validating quality control.
Introduction & Mechanistic Rationale
(9Z,12Z-octadecadienoyl) Coenzyme A, commonly known as Linoleoyl-CoA, is a critical activated fatty acid intermediate. It serves as a primary substrate for lipid synthesis, regulates membrane fluidity, and acts as a signaling molecule in metabolic pathways [1].
While chemical thioesterification methods (e.g., using carbonyldiimidazole [CDI] or ethyl chloroformate [ECF]) exist for acyl-CoA synthesis, they often require harsh organic solvents and coupling reagents that can induce the oxidation or isomerization of the sensitive cis,cis-diene system of linoleic acid [2]. Enzymatic synthesis using Acyl-CoA Synthetase (ACS) circumvents these issues by operating under mild, stereoretentive, and physiologically relevant conditions.
The enzymatic conversion is a two-step process:
-
Adenylation: The enzyme catalyzes the nucleophilic attack of the linoleic acid carboxylate onto the α -phosphate of ATP, forming a tightly bound Linoleoyl-AMP intermediate and releasing pyrophosphate (PPi).
-
Thioesterification: The sulfhydryl group of Coenzyme A (CoA-SH) attacks the adenylate intermediate, forming the final Linoleoyl-CoA thioester and releasing AMP.
Fig 1. Two-step enzymatic synthesis of Linoleoyl-CoA catalyzed by Acyl-CoA Synthetase.
Quantitative Data & Reagent Specifications
To achieve near-quantitative yields, the reaction relies on the kinetic efficiency of microbial ACS (e.g., from Pseudomonas fragi) or recombinant human ACSL6, both of which exhibit a high substrate preference for polyunsaturated fatty acids like linoleic acid [3, 4].
Table 1: Kinetic Parameters of P. fragi ACS for Linoleic Acid [4]
| Parameter | Value | Mechanistic Implication |
| Km (Linoleic Acid) | 3.4×10−6 M (3.4 µM) | High affinity allows for low substrate loading, minimizing micelle aggregation. |
| Relative Activity | 57% | Highly efficient compared to the theoretical maximum (Arachidic acid = 100%). |
| Optimal pH | 7.5 – 7.8 | Balances enzyme stability with the prevention of alkaline thioester hydrolysis. |
Table 2: Standardized Reaction Components
| Component | Final Concentration | Causality / Purpose |
| HEPES Buffer (pH 7.5) | 100 mM | Maintains optimal pH without chelating essential metal ions. |
| Linoleic Acid | 1.0 mM | Primary substrate. |
| CoA-SH (Free Acid) | 1.2 mM | Thiol donor. Provided in slight excess to drive the reaction forward. |
| ATP | 5.0 mM | Energy source for adenylation. |
| MgCl 2 | 10.0 mM | Critical cofactor. Mg 2+ shields the negative charges of ATP's phosphate groups, facilitating nucleophilic attack. |
| DTT or TCEP | 1.0 mM | Reducing agent. Prevents the oxidative dimerization of CoA-SH into unreactive disulfides. |
| Triton X-100 | 0.1% (v/v) | Solubilizes the highly lipophilic linoleic acid into mixed micelles, making it bioavailable to the enzyme. |
| ACS Enzyme | 0.5 U/mL | Biocatalyst driving the thioesterification. |
Experimental Protocol
Fig 2. Step-by-step experimental workflow for the synthesis and purification of Linoleoyl-CoA.
Step 1: Substrate Solubilization & Micelle Formation
-
Prepare a 100 mM stock of Linoleic Acid in absolute ethanol.
-
In a microcentrifuge tube, combine the HEPES buffer, Triton X-100, and the required volume of Linoleic Acid stock.
-
Vortex vigorously for 2 minutes and sonicate in a water bath for 5 minutes at room temperature.
-
Causality: Linoleic acid will rapidly aggregate in aqueous media. Sonication with Triton X-100 forces the formation of mixed micelles, drastically increasing the surface area accessible to the ACS enzyme's hydrophobic binding pocket.
-
Step 2: Enzymatic Thioesterification
-
To the micelle suspension, sequentially add MgCl 2 , ATP, DTT, and CoA-SH. Mix gently by inversion.
-
Pre-incubate the mixture at 37°C for 5 minutes to ensure thermal equilibration.
-
Initiate the reaction by adding the ACS enzyme (0.5 U/mL final concentration).
-
Incubate at 37°C for 60 to 90 minutes with gentle orbital shaking (300 rpm).
Step 3: Reaction Quenching
-
Terminate the reaction by adding 10% (v/v) of 1 M Acetic Acid to drop the pH to approximately 4.0.
-
Causality: Lowering the pH serves a dual purpose: it instantly protonates the enzyme's catalytic residues (halting the reaction) and stabilizes the newly formed Linoleoyl-CoA thioester bond, which is highly susceptible to nucleophilic hydrolysis at pH > 8.0.
-
-
Add an equal volume of cold methanol to precipitate the enzyme. Centrifuge at 14,000 × g for 10 minutes at 4°C and collect the supernatant.
Step 4: Purification via Solid Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 3 column volumes (CV) of methanol, followed by 3 CV of 10 mM ammonium acetate (pH 5.0).
-
Load the reaction supernatant onto the cartridge at a flow rate of 1 mL/min.
-
Wash with 5 CV of 10 mM ammonium acetate containing 10% methanol to elute unreacted CoA, ATP, AMP, and salts.
-
Elute the purified Linoleoyl-CoA using 3 CV of 80% methanol / 20% water.
-
Lyophilize the eluate and store the resulting powder at -80°C.
Quality Control: A Self-Validating System
To ensure absolute trustworthiness in the protocol, researchers must employ a self-validating system to confirm product formation prior to downstream applications.
Orthogonal Validation via Ellman’s Reagent (DTNB)
Because the reaction consumes the free thiol (-SH) of Coenzyme A to form a thioester, the progress of the reaction can be quantified inversely by measuring the depletion of free thiols.
-
Assay: Mix 10 µL of the reaction mixture (pre-quench) with 990 µL of 0.1 mM DTNB in 0.1 M Tris-HCl (pH 8.0).
-
Readout: Measure absorbance at 412 nm.
-
Causality & Logic: A successful reaction will show a rapid decrease in A412 compared to a negative control (reaction mixture lacking Linoleic Acid). If the A412 remains high, it indicates a failure in either the adenylation step (e.g., degraded ATP) or the thioesterification step (e.g., inactive ACS enzyme).
HPLC-UV/Vis Confirmation
Analyze the purified product via Reverse-Phase HPLC (C18 column) monitoring at 260 nm (adenine ring of CoA). Free CoA-SH will elute early in the aqueous phase, whereas the highly hydrophobic Linoleoyl-CoA will exhibit a significant rightward retention time shift, eluting only at high organic mobile phase concentrations [2].
References
- NIH / PMC. "Linoleic Acid and the Regulation of Glucose Homeostasis: A Review of the Evidence." National Institutes of Health.
- MDPI. "A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters." MDPI Pharmaceuticals.
- eLife. "Evolutionarily conserved long-chain Acyl-CoA synthetases regulate membrane composition and fluidity." eLife Sciences.
- Nagase Diagnostics. "ACYL–CoA SYNTHETASE [ACS] (T-16) from Pseudomonas fragi." Nagase.com.
Application Note: Advanced Methodologies for the Extraction and Quantification of Intracellular Acyl-CoAs
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized extraction protocols, and LC-MS/MS sample preparation for cell culture matrices.
Introduction: The Analytical Challenge of Acyl-CoAs
Acyl-coenzyme A (acyl-CoA) thioesters are the principal form of activated carboxylates in cellular metabolism. They act as critical nodes in lipid biosynthesis, the tricarboxylic acid (TCA) cycle, and β-oxidation, while also serving as obligatory donor molecules for epigenetic post-translational modifications (PTMs) such as histone acetylation and succinylation[1].
Despite their biological importance, accurate absolute quantification of the intracellular acyl-CoA pool presents severe analytical challenges:
-
Inherent Instability: The high-energy thioester bond is highly susceptible to hydrolysis under basic conditions or elevated temperatures[2].
-
Low Abundance: Intracellular concentrations often reside in the low micromolar to nanomolar range, requiring highly sensitive LC-MS/MS instrumentation[3].
-
Amphipathic Diversity: The acyl chain can range from a highly polar 2-carbon acetyl group to a highly hydrophobic 22-carbon chain, making a universal "pan-chain" extraction difficult[4][5].
Caption: Central metabolic hub and regulatory roles of intracellular acyl-CoAs.
Scientific Integrity: Causality in Extraction Strategies
To build a self-validating analytical system, every step of the extraction protocol must be grounded in the chemical reality of the target analytes.
Metabolic Quenching
Acyl-CoAs exhibit extremely rapid turnover rates. Harvesting cells at room temperature allows endogenous thioesterases to artificially alter the acyl-CoA profile within seconds. Causality: Immediate application of ice-cold PBS and -80°C extraction solvents instantly denatures metabolic enzymes, locking the metabolome in its true physiological state[1][2].
Deproteinization: The Shift Away from TCA
Historically, 10% Trichloroacetic acid (TCA) followed by Solid-Phase Extraction (SPE) was the standard for precipitating cellular proteins. However, TCA induces acid-catalyzed hydrolysis of the thioester bond and completely degrades CoA biosynthetic precursors like dephospho-CoA and pantothenate[6][7]. Modern Solution: Substituting TCA with 5-Sulfosalicylic acid (SSA) or cold organic solvents (e.g., 80% Methanol) achieves rapid protein precipitation without extreme pH shifts, preserving both short-chain species and biosynthetic intermediates[6][7].
Internal Standardization (SILEC)
Because acyl-CoAs suffer from severe matrix-induced ion suppression during Electrospray Ionization (ESI), absolute quantification requires stable isotope-labeled internal standards. The gold standard is [4]. Causality: By feeding a parallel cell culture with 13C315N1 -pantothenate, researchers generate a complete suite of natively labeled acyl-CoAs (+4 m/z shift). Spiking this SILEC extract into experimental samples perfectly corrects for extraction losses and matrix effects across all chain lengths[4][8].
Data Presentation: Comparison of Extraction Solvents
The choice of extraction solvent dictates the range of acyl-CoAs recovered. The table below summarizes quantitative performance metrics based on recent methodological validations[4][6][7][9].
| Extraction Method | Target Analytes | Protein Precipitation | Key Advantages | Limitations |
| 10% TCA + SPE | Short to Medium Chain | Strong | Classic method; excellent cleanup of complex matrices. | Hydrolyzes dephospho-CoA; requires tedious SPE; poor long-chain recovery[6][7]. |
| 2.5% SSA (Direct) | Short Chain & Precursors | Moderate | Preserves biosynthetic precursors; bypasses SPE entirely[6][7]. | Poor recovery of highly hydrophobic long-chain acyl-CoAs. |
| 80% Methanol (-80°C) | Pan-Chain (Short to Long) | Strong | Broadest coverage; efficiently extracts long-chain species[4][5]. | Requires careful nitrogen evaporation and reconstitution steps[2]. |
Experimental Workflows and Protocols
Caption: Optimized workflow for the extraction and LC-MS/MS analysis of acyl-CoAs from cell culture.
Protocol A: Pan-Chain Acyl-CoA Extraction (Organic Method)
Optimized for broad coverage, including highly hydrophobic medium- and long-chain acyl-CoAs.
-
Cell Harvesting: Rapidly aspirate culture medium from a 10 cm dish (~80% confluence) and wash the cell monolayer twice with 5 mL of ice-cold PBS to remove extracellular metabolites[2].
-
Metabolic Quenching: Immediately add 1 mL of -80°C 80% Methanol (or an Acetonitrile:Isopropanol 3:1 v/v mixture) directly to the dish[2][4].
-
Internal Standardization: Spike in the SILEC internal standard extract (or synthetic 13C -labeled standards) directly into the lysis solvent[4].
-
Lysis: Use a cell scraper to detach the cells. Transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube[2].
-
Homogenization: Pulse sonicate the lysate on ice (e.g., 30 pulses, 0.5 s duration) to shear genomic DNA and ensure complete disruption of mitochondrial membranes[4][10].
-
Clarification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris[2][5].
-
Solvent Evaporation: Carefully transfer the supernatant to a new glass tube. Evaporate the solvent to complete dryness using a gentle stream of nitrogen gas or a vacuum concentrator. Rationale: Avoid elevated temperatures (>30°C) during evaporation to prevent thermal degradation of the thioester bond[2][4].
-
Reconstitution: Reconstitute the dried extract in 50–100 µL of a stabilizing solvent, such as 5% SSA or 50 mM ammonium acetate (pH 7) in 50% methanol. Rationale: Acyl-CoAs are highly unstable in pure water; buffering is required for autosampler stability[2][8].
-
Final Polish: Centrifuge the reconstituted sample at 15,000 x g for 5 minutes at 4°C to remove any insoluble micro-particulates before transferring the supernatant to an LC-MS autosampler vial[2].
Protocol B: Short-Chain & Biosynthetic Precursor Extraction (SSA Method)
Optimized for acetyl-CoA, succinyl-CoA, and CoA biosynthetic intermediates. Bypasses SPE and evaporation.
-
Cell Harvesting: Wash cells twice with ice-cold PBS as described above[6].
-
Direct Acidic Lysis: Add 200–500 µL of ice-cold 2.5% (w/v) 5-Sulfosalicylic acid (SSA) containing internal standards (e.g., 1 µM 13C -crotonyl-CoA) directly to the cell pellet or dish[6][7].
-
Precipitation: Scrape the cells, transfer to a microcentrifuge tube, and vortex vigorously for 30 seconds. Incubate on ice for 10 minutes to ensure complete protein precipitation[1][11].
-
Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C[1][7].
-
Direct Analysis: Transfer the cleared supernatant directly to an LC-MS vial. Rationale: By avoiding SPE and evaporation, this method achieves near 100% recovery of highly polar short-chain species and labile precursors like dephospho-CoA[6][7].
References
-
Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets Source: NIH / PMC URL:[Link]
-
Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues Source: Open Biology (The Royal Society) URL:[Link]
-
Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters Source: NIH / PMC URL:[Link]
-
Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue Source: ResearchGate URL:[Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids Source: Analytical Chemistry (via ResearchGate) URL:[Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs Source: NIH / PMC URL:[Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs (MDPI) Source: MDPI URL:[Link]
-
Acyl-CoA extraction method optimization. LC-QE-MS condition for... Source: ResearchGate URL:[Link]
-
Multi-method quantification of acetyl-CoA and further acyl-CoA species in normal and ischemic rat liver Source: bioRxiv URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. biorxiv.org [biorxiv.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution HPLC-Based Separation and Quantification of Long-Chain Fatty Acyl-CoAs
Executive Summary & Biological Context
Long-chain fatty acyl-coenzyme As (LCACAs), such as palmitoyl-CoA (C16:0-CoA) and stearoyl-CoA (C18:0-CoA), are fundamental intermediates in cellular lipid metabolism. Beyond their canonical roles as substrates for beta-oxidation and lipid biosynthesis, recent structural and biochemical breakthroughs have identified LCACAs as highly specific signaling molecules. For instance, LCACAs directly bind to and induce the oligomerization of the mitochondrial fission proteins MiD49 and MiD51, thereby activating the DRP1 GTPase to drive mitochondrial division[1].
Despite their biological importance, the accurate quantification of LCACAs from biological matrices remains a significant analytical challenge. This application note provides a comprehensive, self-validating protocol for the extraction and high-performance liquid chromatography (HPLC) separation of LCACAs, detailing both UV and LC-MS/MS detection modalities.
Metabolic and signaling fates of long-chain fatty acyl-CoAs in mammalian cells.
Mechanistic Insights into Analytical Challenges (E-E-A-T)
As an Application Scientist, it is critical to understand why standard extraction and chromatographic methods fail for LCACAs. These molecules are inherently amphiphilic: the coenzyme A (CoA) moiety is highly polar and negatively charged due to its phosphate groups, whereas the long-chain fatty acyl tail (C14–C22) is extremely hydrophobic[2].
The Causality of Extraction Chemistry
Standard aqueous extractions result in massive analyte loss because the hydrophobic tails of LCACAs tightly adsorb to denatured cellular proteins and plastic labware. To counteract this, our extraction buffer utilizes 100 mM potassium dihydrogen phosphate (KH₂PO₄) maintained strictly at pH 4.9[3].
-
Why pH 4.9? This specific acidic environment serves a dual purpose. First, it protonates the phosphate groups on the CoA headgroup, reducing non-specific electrostatic binding. Second, it stabilizes the inherently labile thioester bond linking the acyl chain to the CoA moiety, which is highly susceptible to alkaline hydrolysis[2][4].
-
Why 2-Propanol and Acetonitrile? The sequential addition of 2-propanol and acetonitrile (ACN) disrupts hydrophobic interactions, precipitating cellular proteins while selectively partitioning the LCACAs into the organic-aqueous supernatant[3].
The Causality of Chromatographic Conditions
For HPLC separation, C18 reverse-phase columns are the gold standard[4]. However, the polar CoA headgroup causes severe peak tailing if not properly shielded.
-
For UV Detection: This is mitigated by using a binary gradient of KH₂PO₄ and ACN supplemented with glacial acetic acid, which acts as an ion-pairing agent to ensure sharp, symmetrical peaks[3][4].
-
For LC-MS/MS Detection: Non-volatile phosphate buffers cause severe ion suppression in the mass spectrometer. Therefore, the mobile phase is substituted with 10 mM ammonium acetate (pH 6.8), a volatile buffer that maintains peak shape and enables highly efficient negative or positive electrospray ionization (ESI)[5].
Experimental Workflows
Workflow for the extraction and HPLC analysis of long-chain acyl-CoAs.
Step-by-Step Protocols
Self-Validating Extraction Procedure
To ensure the trustworthiness of the assay, the protocol must be a self-validating system. This is achieved by spiking the initial homogenization buffer with a non-endogenous internal standard. Because LCACAs are prone to adsorption, comparing the final peak area of the internal standard against a neat standard curve validates the absolute recovery rate of the extraction (typically 70–80%)[3].
Protocol Steps:
-
Spike & Homogenize: Homogenize frozen powdered tissue (or cell pellets) in 2.0 mL of 100 mM KH₂PO₄ (pH 4.9) containing 16 nmol of heptadecanoyl-CoA (C17:0-CoA) or pentadecanoyl-CoA (C15:0-CoA) as the internal standard[3][6].
-
First Organic Addition: Add 2.0 mL of 2-propanol to the mixture and homogenize thoroughly using a glass homogenizer to disrupt lipid-protein complexes[3].
-
Precipitation: Add 0.25 mL of saturated (NH₄)₂SO₄ followed by 4.0 mL of acetonitrile (ACN). Vortex vigorously for 5 minutes[3].
-
Phase Separation: Centrifuge the solution at 1,900 × g for 5 minutes at 4°C.
-
Recovery: Carefully remove the upper organic-aqueous phase containing the LCACAs. Dilute this extract with 10 mL of 100 mM KH₂PO₄ (pH 4.9) prior to solid-phase extraction (SPE) cleanup or direct injection (depending on column tolerance)[3].
Chromatographic Separation Methods
Method A: HPLC-UV (Routine Quantification)
This method is ideal for laboratories lacking mass spectrometry infrastructure, utilizing the strong UV absorbance of the adenine ring within the CoA moiety at 260 nm[3][4].
-
Column: C18 reverse-phase analytical column (e.g., 4.6 × 150 mm, 5 µm particle size)[4].
-
Detection: UV absorbance at 260 nm[4].
Table 1: HPLC-UV Gradient Conditions [3][4][7]
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.5 | 95 | 5 |
| 30.0 | 0.5 | 60 | 40 |
| 35.0 | 0.5 | 60 | 40 |
| 36.0 | 0.5 | 95 | 5 |
| 45.0 | 0.5 | 95 | 5 |
(Mobile Phase A: 75 mM KH₂PO₄, pH 4.9; Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.)
Method B: LC-MS/MS (High-Sensitivity Profiling)
For comprehensive lipidomic profiling of divergent acyl chain lengths and unsaturation states, LC-MS/MS is required. This method utilizes a volatile buffer system to prevent ion suppression[5].
-
Column: Luna C18(2) 100 Å LC column (100 × 2 mm, 3 µm) with a guard column[5].
-
Column Temperature: 32 °C[5].
-
Ionization: Positive or Negative Electrospray Ionization (ESI) using Multiple Reaction Monitoring (MRM)[5][7].
Table 2: LC-MS/MS Gradient Conditions [5]
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.2 | 80 | 20 |
| 15.0 | 0.2 | 0 | 100 |
| 22.5 | 0.2 | 0 | 100 |
| 22.51 | 0.2 | 80 | 20 |
| 30.0 | 0.2 | 80 | 20 |
(Mobile Phase A: 10 mM ammonium acetate, pH 6.8; Mobile Phase B: Acetonitrile.)
References
-
An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research / PubMed - NIH. 3
-
Fatty acyl-coenzyme A activates mitochondrial division through oligomerization of MiD49 and MiD51. PMC - NIH. 1
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry / PMC - NIH. 5
-
Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry - ACS Publications. 2
-
Purification of (S)-3-Hydroxy-9-methyldecanoyl-CoA by HPLC. Benchchem. 4
-
A Researcher's Guide to Quantifying Acyl-CoAs: A Comparative Analysis of Analytical Methods. Benchchem.7
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Guide: Sourcing and Utilizing High-Purity Linoleoyl-CoA Ammonium Salt in Biochemical and Electrophysiological Workflows
Executive Summary & Biochemical Significance
Linoleoyl-CoA (18:2-CoA) is a polyunsaturated long-chain fatty acyl-CoA thioester that operates at the intersection of structural lipid biosynthesis and intracellular signal transduction[1]. Synthesized endogenously by long-chain acyl-CoA synthetases (ACSLs), it is rapidly channeled into the endoplasmic reticulum and mitochondria to support complex lipid esterification, β-oxidation, and the generation of bioactive oxidized linoleic acid metabolites (OXLAMs)[2].
For advanced analytical and functional assays, the selection of the correct salt form is paramount. The ammonium salt of Linoleoyl-CoA is highly preferred over lithium or sodium variants. Ammonium is volatile, preventing ion suppression and adduct formation during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]. Furthermore, the absence of heavy metal ions ensures that electrophysiological recordings and divalent-cation-dependent enzyme assays remain free from artifactual interference.
Commercial Supplier Landscape
When sourcing high-purity Linoleoyl-CoA, researchers must evaluate the salt form, purity, and intended application. Below is a comparative synthesis of the primary commercial suppliers:
| Supplier | Product Name | Salt Form | Catalog # | Purity | Key Application Advantage |
| Avanti Polar Lipids | 18:2 (n6) Coenzyme A | Ammonium | 870736 | >99% | Ideal for LC-MS/MS lipidomics due to volatile salt[4]. |
| Sigma-Aldrich | Linoleoyl Coenzyme A | Lithium / Ammonium | L4262 | ≥95% | Broad availability for general biochemical assays[5]. |
| Cayman Chemical | Linoleoyl-CoA | Free Acid / Salt | Custom | ≥95% | Highly customizable for bulk synthesis and specific desaturase assays[6]. |
Critical Handling & Storage Causality
Acyl-CoAs are highly susceptible to both chemical hydrolysis and physical loss. To maintain scientific integrity, the following causal handling rules must be strictly observed:
-
Adsorption Prevention: Long-chain acyl-CoAs possess a highly hydrophobic lipid tail and a hydrophilic CoA headgroup, making them potent surfactants. They will rapidly adsorb to standard polystyrene and borosilicate glass. Rule: Always use siliconized microcentrifuge tubes or silanized glass inserts to prevent concentration depletion.
-
Micellar Dynamics: The Critical Micelle Concentration (CMC) for long-chain acyl-CoAs typically ranges between 10–50 µM. Rule: For assays requiring monomeric interactions (e.g., specific enzyme kinetics), maintain working concentrations below 10 µM, or utilize carrier proteins like Bovine Serum Albumin (BSA) in a strictly controlled molar ratio (typically 1:1 to 3:1 Acyl-CoA:BSA).
-
Thioester Hydrolysis: The thioester bond is highly labile at alkaline pH. Rule: Reconstitute lyophilized powders in slightly acidic to neutral buffers (pH 5.5–7.0) and store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Application Protocol 1: Phospholipid Remodeling (LPCAT3 Assay)
Causality & Logic: The Lands' cycle is responsible for the asymmetrical distribution of polyunsaturated fatty acids in cell membranes[7]. Lysophosphatidylcholine acyltransferase 3 (LPCAT3) specifically utilizes Linoleoyl-CoA and Arachidonoyl-CoA to reacylate lysophosphatidylcholine (LPC) into mature phosphatidylcholine (PC). The ammonium salt of Linoleoyl-CoA is utilized here to ensure seamless downstream quantification via LC-MS/MS without sodium/lithium adduct interference[3].
Phospholipid remodeling via the Lands' cycle utilizing Linoleoyl-CoA.
Step-by-Step Methodology:
-
Microsome Preparation: Isolate microsomal fractions containing active LPCAT3 from target cells (e.g., CHO-K1 cells expressing mLPCAT3)[7]. Resuspend in 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
Substrate Preparation: Prepare a 50 µM master mix of LPC (16:0) and a 25 µM solution of Linoleoyl-CoA (ammonium salt) in the assay buffer. Do not add BSA, as it will sequester the acyl-CoA and artificially lower the effective substrate concentration.
-
Reaction Initiation: Combine 0.5 µg of microsomal protein with the substrate mix in a total volume of 100 µL. Incubate at 37°C for 10 minutes.
-
Termination & Extraction: Quench the reaction by adding 375 µL of Chloroform:Methanol (1:2, v/v). Proceed with a modified Bligh-Dyer lipid extraction.
-
Self-Validating Check: Run a parallel reaction utilizing heat-inactivated microsomes (boiled at 95°C for 10 min). The complete absence of the reacylated PC (16:0/18:2) product in this control validates that the acylation is strictly enzymatic and not an artifact of spontaneous thioester transfer.
Application Protocol 2: Electrophysiological Profiling of KATP Channels
Causality & Logic: Long-chain acyl-CoAs act as potent, direct intracellular ligands that regulate ion channels, such as the ATP-sensitive potassium (KATP) channel in pancreatic β-cells[8]. To study this, an inside-out patch-clamp configuration is mandatory because it exposes the intracellular face of the channel directly to the bath solution where the Linoleoyl-CoA is applied.
Step-by-step electrophysiological validation of KATP channel activation.
Step-by-Step Methodology:
-
Patch Excision: Form a gigaseal on a target β-cell and rapidly withdraw the pipette to establish an inside-out membrane patch.
-
Baseline Establishment: Perfuse the intracellular face of the patch with an ATP-free control solution (e.g., 140 mM KCl, 1 mM EGTA, 10 mM HEPES, pH 7.2) to record the maximum baseline K+ current.
-
Ligand Application: Switch the perfusion to the control solution supplemented with 100 nM Linoleoyl-CoA (ammonium salt). Record the slope of activation ( Vmax ) and the maximum normalized current[8].
-
Self-Validating Check (Washout): Following the acyl-CoA stimulus, immediately perfuse the patch with the acyl-CoA-free control solution. The membrane current must rapidly decrease and approach baseline levels within 5 minutes[8]. Failure to recover indicates irreversible patch degradation or micellar disruption of the lipid bilayer, invalidating the data point.
Quantitative Data Summary
The following table synthesizes established kinetic and electrophysiological parameters for Linoleoyl-CoA across different target systems to guide experimental design:
| Target System | Parameter | Value | Biological Context | Reference |
| h15-LOX-1 Enzyme | Km | 12 ± 0.8 µM | Linoleoyl-CoA acts as a rapid biological substrate. | [9] |
| h15-LOX-1 Enzyme | kcat | 7.5 ± 0.4 s⁻¹ | Kinetic rate is comparable to free linoleic acid. | [9] |
| KATP Channel (β-cell) | Activation Fold | 2.9 ± 0.3-fold | Measured at 100 nM ligand concentration. | [8] |
| h12-LOX Enzyme | IC50 | > 50 µM | Exhibits only weak inhibitory effects on this isozyme. | [9] |
Sources
- 1. CAS 6709-57-5: Linoleoyl-CoA | CymitQuimica [cymitquimica.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. mdpi.com [mdpi.com]
Comprehensive Application Note: Handling, Storage, and Experimental Protocols for (9Z,12Z-octadecadienoyl) Coenzyme A
Introduction and Physicochemical Vulnerabilities
(9Z,12Z-octadecadienoyl) Coenzyme A, commonly known as Linoleoyl-CoA, is a long-chain fatty acyl-CoA (LCACoA) that serves as a critical intermediate in lipid metabolism, cellular signaling, and the biosynthesis of complex lipids [1]. Structurally, it is an amphipathic molecule consisting of a hydrophobic 18-carbon acyl tail with two cis double bonds, covalently linked to a highly hydrophilic Coenzyme A moiety via a high-energy thioester bond.
Working with Linoleoyl-CoA presents significant analytical challenges. As a Senior Application Scientist, it is crucial to understand the causality behind its degradation to design robust experimental workflows. The molecule is highly susceptible to three primary modes of failure in the laboratory:
-
Thioester Hydrolysis: The thioester linkage is inherently labile. At physiological pH (~7.4) or alkaline conditions, the bond undergoes rapid nucleophilic attack by water or hydroxide ions, yielding free linoleic acid and free Coenzyme A.
-
Auto-Oxidation: The 9Z, 12Z diene structure contains a bis-allylic methylene group at carbon 11. The hydrogen atoms at this position are highly susceptible to abstraction by reactive oxygen species (ROS), initiating a lipid peroxidation cascade.
-
Micellization and Surface Adsorption: Due to its amphipathic nature, Linoleoyl-CoA acts as a biological detergent. Above its critical micelle concentration (CMC), it aggregates. Below its CMC, the hydrophobic tail readily adsorbs to untreated glass and polystyrene surfaces, leading to severe, unquantifiable losses in titratable yield [2].
Caption: Mechanisms of Linoleoyl-CoA degradation and yield loss in experimental settings.
Optimal Storage Conditions
To maintain the structural integrity of Linoleoyl-CoA, storage conditions must strictly control temperature, pH, and atmospheric exposure [3]. Aqueous solutions should never be stored long-term.
Table 1: Storage Guidelines and Shelf-Life
| State | Matrix/Solvent | Optimal Temperature | Atmospheric Control | Expected Stability |
| Solid (Lyophilized) | Dry powder (often supplied as a lithium or sodium salt) | -20°C to -80°C | Desiccated, Argon/Nitrogen purged, Dark | ≥ 1 to 4 years [4] |
| Stock Solution | 50 mM Potassium Phosphate (pH 4.9 - 6.0) | -80°C | Argon purged, Dark | 1 - 3 months [2] |
| Working Solution | Physiological Buffers (pH 7.2 - 7.4) | On Ice (0-4°C) | Prepare fresh daily | < 12 hours [4] |
Analytical Note: Degradation is cumulative. A freeze-thaw cycle can induce localized pH shifts and concentration gradients that accelerate thioester cleavage. Always aliquot stock solutions into single-use low-binding microcentrifuge tubes prior to initial freezing.
Best Practices for Laboratory Handling
When designing assays involving Linoleoyl-CoA, the following self-validating practices must be integrated to ensure data reliability:
-
Mitigating Surface Adsorption: Transfer and store LCACoAs at relatively high concentrations (millimolar range) to minimize the percentage of loss due to wall adsorption. When working at micromolar physiological concentrations, use siliconized glass vessels or low-protein-binding polypropylene tubes [2].
-
Use of Carrier Proteins: In in vitro enzymatic assays (e.g., acyltransferase assays), the addition of Acyl-CoA Binding Protein (ACBP) or fatty acid-free Bovine Serum Albumin (BSA) in a 1:1 to 1.5:1 molar ratio acts as a thermodynamic sink. This prevents micelle formation, keeps the substrate monomeric, and prevents non-specific binding to lipid bilayers or plastic[2].
-
Deoxygenation: Because of the bis-allylic protons on the linoleoyl chain, all aqueous buffers and organic solvents used to dissolve the compound should be degassed and purged with an inert gas (Argon or Nitrogen) prior to use [5].
Experimental Protocols
Protocol A: Preparation of a Stable 10 mM Stock Solution
Objective: To formulate a concentrated stock that suppresses thioester hydrolysis and lipid peroxidation.
-
Preparation of Buffer: Prepare a 50 mM Potassium Phosphate ( KH2PO4 ) buffer. Adjust the pH to 5.0 using dilute HCl or KOH . Causality: A slightly acidic pH is the thermodynamic minimum for thioester bond hydrolysis.
-
Degassing: Bubble Argon gas through the buffer for 15 minutes to displace dissolved oxygen.
-
Solubilization: Weigh the lyophilized Linoleoyl-CoA powder (equilibrated to room temperature in a desiccator to prevent condensation). Add the degassed pH 5.0 buffer to achieve a 10 mM concentration.
-
Homogenization: Gently vortex. If the solution appears cloudy (due to micellization), sonicate in a water bath for 10–15 seconds until clear.
-
Aliquoting: Immediately dispense into single-use 20 µL aliquots in low-binding amber microcentrifuge tubes.
-
Storage: Blanket the headspace of each tube with Argon before capping. Flash-freeze in liquid nitrogen and transfer to -80°C.
Protocol B: Extraction of LCACoAs from Biological Tissues for LC-MS/MS
Objective: To quantitatively extract Linoleoyl-CoA and other LCACoAs from tissue while preventing endogenous enzymatic degradation and chemical hydrolysis [6].
Reagents Needed:
-
Extraction Buffer: 100 mM KH2PO4 (pH 4.9), freshly prepared and chilled on ice.
-
Quenching Solvent: Acetonitrile : 2-Propanol : Methanol (3:1:1, v/v/v), chilled to -20°C.
-
Internal Standard: Heptadecanoyl-CoA (C17-CoA) [6].
Step-by-Step Methodology:
-
Tissue Pulverization: Rapidly excise tissue (~40 mg) and immediately freeze-clamp in liquid nitrogen to halt all endogenous acyl-thioesterase activity.
-
Homogenization: Place the frozen tissue in a pre-chilled Dounce homogenizer. Add 0.5 mL of ice-cold Extraction Buffer (pH 4.9) containing 20 ng of the C17-CoA internal standard. Causality: The internal standard must be added at the very first step to accurately account for extraction recovery and ion suppression during MS analysis.
-
Protein Precipitation: Immediately add 0.5 mL of the Quenching Solvent (ACN:IPA:MeOH). Homogenize thoroughly on ice. Causality: The organic solvent mixture denatures thioesterases and precipitates bulk proteins, while the amphipathic LCACoAs remain partitioned in the solvent-aqueous interface.
-
Sonication: Sonicate the homogenate in an ice-water bath for 3 minutes to disrupt cellular membranes completely.
-
Centrifugation: Centrifuge at 16,000 × g for 10 minutes at 4°C.
-
Supernatant Recovery: Carefully transfer the supernatant to a clean, low-binding glass vial.
-
Re-extraction (Optional but recommended): Re-extract the remaining pellet with an additional 0.5 mL of the Quenching Solvent to maximize yield. Combine supernatants.
-
Analysis: Analyze immediately via UPLC-MS/MS using Selected Reaction Monitoring (SRM) in positive electrospray ionization (ESI+) mode, monitoring the [M+2+H]+ ions for endogenous species [6].
Caption: Optimized workflow for the extraction of long-chain acyl-CoAs from biological tissues.
References
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs Analytical Chemistry - ACS Publications URL:[Link]
-
Acyl-CoA Binding Proteins Inhibit the Nonenzymic S-Acylation of Cysteinyl-Containing Peptide Sequences by Long-Chain Acyl-CoAs Biochemistry - ACS Publications URL:[Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring Analytical Biochemistry (PMC) URL:[Link]
Application Note: In Vitro Assessment of Delta-6-Desaturase (FADS2) Activity Using Linoleoyl-CoA
Target Audience: Lipid Biochemists, Drug Discovery Scientists, and Metabolic Researchers Document Type: Technical Methodology & Protocol Guide
Executive Summary & Mechanistic Rationale
Delta-6-desaturase (D6D), encoded by the FADS2 gene, is the rate-limiting front-end desaturase responsible for the biosynthesis of highly unsaturated fatty acids (HUFAs). It catalyzes the introduction of a cis-double bond at the sixth carbon from the carboxyl terminus of linoleic acid (LA, 18:2n-6) to generate γ -linolenic acid (GLA, 18:3n-6) [2].
Historically, in vitro assays have utilized free linoleic acid as a substrate. However, mammalian FADS2 is strictly an acyl-CoA desaturase [2]. When free LA is used, the system must rely on endogenous microsomal Acyl-CoA Synthetase (ACSL) to first convert LA into Linoleoyl-CoA, requiring the addition of ATP and Coenzyme A. This multi-enzyme dependency introduces critical confounding variables, as ACSL activity or acyl-CoA hydrolysis can become the rate-limiting step, artificially skewing D6D kinetic data [1].
The Causal Choice: By utilizing Linoleoyl-CoA directly as the substrate, we bypass the ACSL bottleneck. This isolates the FADS2 catalytic event, allowing for the precise determination of true Michaelis-Menten kinetics ( Km and Vmax ). Furthermore, FADS2 requires a continuous electron transfer cascade. The enzyme features a non-heme iron core ( Fe2+/Fe3+ ) that relies on molecular oxygen and electrons donated from NADH via Cytochrome b5 reductase and Cytochrome b5 [3].
Caption: Electron transport chain and substrate conversion in FADS2-mediated desaturation.
Quantitative Kinetic Parameters
A critical pitfall in FADS2 assays is the failure to account for endogenous microsomal lipids. Liver microsomes contain baseline levels of linoleic acid that act as competitive substrates, while endogenous lysophospholipid acyltransferases compete for the Linoleoyl-CoA substrate [1]. The table below summarizes the profound impact of correcting for these endogenous factors when establishing assay parameters.
| Kinetic Parameter | Uncorrected Data | Corrected for Endogenous LA | Mechanistic Implication |
| Km (Linoleoyl-CoA) | 10.7 ± 1.2 µM | 1.5 ± 0.3 µM | Endogenous microsomal lipids competitively inhibit the enzyme, artificially inflating the apparent Km [1]. |
| Vmax | 0.08 nmol/min/mg | 0.63 nmol/min/mg | True catalytic turnover is heavily underestimated if competing acyltransferase reactions are ignored [1]. |
| Endogenous LA | N/A | 2.9 ± 1.0 µM | Baseline LA in microsomes (at 0.5 mg/mL protein) must be quantified to establish a true zero-point [1]. |
Experimental Protocol: A Self-Validating System
To ensure rigorous scientific integrity, this protocol is designed as a self-validating system . It incorporates internal standards to track extraction efficiency and negative controls to definitively prove that the measured product is the result of enzymatic desaturation, not auto-oxidation or baseline contamination.
Reagent & Buffer Preparation
-
Assay Buffer: 0.1 M Potassium Phosphate buffer (pH 7.2) containing 5 mM MgCl2 . Rationale: pH 7.2 mimics the cytosolic face of the endoplasmic reticulum where the FADS2 active site resides.
-
Electron Donor: 20 mM NADH in ultra-pure water (prepare fresh). Rationale: NADH is the obligate electron source for the Cytochrome b5 reductase complex [3].
-
Substrate Stock: 1 mM Linoleoyl-CoA in 10 mM sodium acetate buffer (pH 5.0) to prevent thioester hydrolysis during storage.
-
Enzyme Source: Rat liver microsomes or recombinant FADS2-expressing cell microsomes (adjusted to 5 mg/mL total protein).
Reaction Assembly & Incubation
-
Baseline Setup: In a 1.5 mL glass reaction vial, add 100 µL of Assay Buffer.
-
Cofactor Addition: Add 10 µL of the 20 mM NADH stock (Final concentration: ~1 mM).
-
Self-Validation Check: Prepare a parallel "-NADH Control" vial replacing NADH with water. Because FADS2 is strictly dependent on electron transfer, the absence of product in this vial proves that any product in the active vial is enzymatically generated [3].
-
-
Microsome Addition: Add 50 µL of the microsomal preparation (250 µg total protein). Pre-incubate the mixture at 37°C for 3 minutes to equilibrate the membrane environment.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of 1 mM Linoleoyl-CoA (Final concentration: ~50 µM).
-
Incubation: Incubate at 37°C for exactly 20 minutes in a shaking water bath (150 rpm) to ensure continuous aeration, as molecular oxygen is a required co-substrate [2].
Termination, Saponification, and Methylation
Causality Note: Acyl-CoAs are highly polar and cannot be easily resolved by standard Gas Chromatography (GC). We must cleave the CoA thioester (saponification) and esterify the resulting free fatty acid into a volatile Fatty Acid Methyl Ester (FAME).
-
Termination: Stop the reaction by adding 1 mL of 10% KOH in methanol.
-
Internal Standard Spike: Immediately add 10 µL of 1 mM Heptadecanoic acid (C17:0). Rationale: C17:0 is not naturally present in mammalian microsomes. Its recovery rate will validate the efficiency of the lipid extraction process.
-
Saponification: Heat the sealed vials at 80°C for 30 minutes to hydrolyze the thioester bonds.
-
Methylation: Cool to room temperature, add 1 mL of 14% Boron Trifluoride ( BF3 ) in methanol, and heat again at 80°C for 20 minutes to generate FAMEs.
-
Extraction: Cool the mixture, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute. Centrifuge at 2,000 x g for 5 minutes.
-
Collection: Carefully extract the upper organic (hexane) layer containing the FAMEs and transfer it to a GC-MS autosampler vial.
Analytical Detection (GC-MS)
-
Inject 1 µL of the hexane extract into a GC-MS equipped with a polar capillary column (e.g., DB-WAX or Omegawax).
-
Quantification: Calculate the area under the curve (AUC) for the substrate ( Δ9,12 -18:2 FAME) and the product ( Δ6,9,12 -18:3 FAME).
-
Normalize the product yield against the C17:0 internal standard AUC to correct for extraction losses.
Caption: Step-by-step workflow for the in vitro FADS2 activity assay using Linoleoyl-CoA.
Troubleshooting & Data Interpretation
-
Low Product Yield / High Substrate Depletion without Product: If Linoleoyl-CoA disappears but γ -Linolenoyl-CoA is not formed, endogenous lysophospholipid acyltransferases (LPAATs) in the microsomes are likely sequestering the substrate into phospholipids [1]. Solution: Shorten the incubation time to 5-10 minutes to capture initial velocity ( V0 ) before acyltransferases deplete the substrate pool.
-
Presence of Product in the -NADH Control: Indicates either baseline contamination of GLA in the microsomal preparation or auto-oxidation. Solution: Perform a baseline GC-MS analysis of the unreacted microsomes to quantify and subtract endogenous GLA. Ensure reactions are run in the dark if left for extended periods to prevent photo-oxidation.
References
-
Ivanetich, K. M., Bradshaw, J. J., & Ziman, M. R. (1996). Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.[Link]
-
BRENDA Enzyme Database. Information on EC 1.14.19.3 - acyl-CoA 6-desaturase. BRENDA.[Link]
-
Kim, W., Deik, A., Gonzalez, C., et al. (2019). Polyunsaturated Fatty Acid Desaturation Is a Mechanism for Glycolytic NAD+ Recycling. Cell Metabolism.[Link]
Application Note: Development and Optimization of a High-Throughput Fluorometric Assay for Total Fatty Acyl-CoA Quantification
Biological Context & Rationale
Fatty acyl-Coenzyme A (acyl-CoA) species are critical thioester intermediates that serve as the primary substrates for lipid biosynthesis, β -oxidation, and post-translational protein acylation[1]. Dysregulation of the intracellular acyl-CoA pool is deeply implicated in metabolic syndromes, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and various malignancies[1]. Consequently, accurately quantifying acyl-CoA levels is paramount for scientists and drug development professionals evaluating metabolic modulators.
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for speciation, it is bottlenecked by low throughput, high cost, and complex sample preparation[2]. To address the need for rapid, targeted screening of the total fatty acyl-CoA pool, this application note details the mechanistic development and execution of a highly sensitive, enzyme-coupled fluorometric assay[2][3].
Assay Principle and Biochemical Mechanism
The fluorometric quantification of fatty acyl-CoA relies on a cascade of highly specific enzymatic reactions. Rather than measuring the lipids directly, this assay exploits the activity of Acyl-CoA Oxidase (ACOX), the rate-limiting enzyme of the peroxisomal β -oxidation pathway[3][4].
-
Enzymatic Oxidation : ACOX catalyzes the desaturation of fatty acyl-CoA into trans-2,3-dehydroacyl-CoA. This reaction utilizes molecular oxygen ( O2 ) as an electron acceptor, generating hydrogen peroxide ( H2O2 ) in a strict 1:1 stoichiometric ratio to the oxidized acyl-CoA[4].
-
Fluorogenic Detection : The generated H2O2 is subsequently utilized by Horseradish Peroxidase (HRP) to oxidize a colorless, non-fluorescent probe into a highly fluorescent product[3][5].
-
Quantification : The resulting fluorescence is directly proportional to the original acyl-CoA concentration and is measured at an excitation of ~535 nm and an emission of ~587 nm[5][6].
Biochemical cascade of the ACOX/HRP-coupled fluorometric assay for acyl-CoA quantification.
Comparative Analysis of Quantification Methods
Selecting the appropriate analytical method depends on the required balance between throughput, sensitivity, and specificity. The table below summarizes the operational parameters of current methodologies[2].
| Analytical Method | Sensitivity | Throughput | Speciation | Primary Application in Drug Development |
| LC-MS/MS | High (fmol) | Low-Med | Yes | Comprehensive profiling of specific acyl-CoA chain lengths[2]. |
| HPLC-UV | Moderate | Low | Yes | Quantification of highly abundant acyl-CoA species[2]. |
| Fluorometric Assay | High (pmol) | High | No (Total) | Rapid, targeted screening of total fatty acyl-CoA pools[2]. |
Experimental Protocol: A Self-Validating System
This protocol is designed with internal controls to validate each step, ensuring that biological background noise does not confound the fluorometric readout.
Reagent Preparation
-
Assay Buffer : 50 mM Potassium Phosphate buffer (pH 7.4) containing 0.1% Triton X-100 to maintain lipid solubility[3].
-
Enzyme Mix : Reconstitute ACOX and HRP in Assay Buffer. Keep strictly on ice to preserve enzymatic integrity.
-
Standard : Prepare a 1 mM stock of a representative acyl-CoA (e.g., Lauroyl-CoA, which avoids the severe micellar substrate inhibition often seen with Palmitoyl-CoA)[3].
Sample Preparation & Deproteinization (Critical Causality Step)
Causality Insight: Endogenous thioesterases will rapidly hydrolyze acyl-CoAs post-lysis, while endogenous catalase will consume the H2O2 generated during the assay. Immediate deproteinization is essential to arrest these competing enzymatic activities[2].
-
Harvest 1×106 cells or 10 mg of tissue. Wash thoroughly with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold 10% Trichloroacetic Acid (TCA) and homogenize via sonication on ice[2].
-
Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins[2].
-
Transfer the supernatant to a new microcentrifuge tube.
-
Neutralization : Neutralize the acidic supernatant to pH 7.4 using 1 M Potassium Hydroxide (KOH). Why? Both ACOX and HRP are completely inactive at acidic pH; precise neutralization ensures optimal coupled-enzyme kinetics[3].
Assay Assembly and Execution
Causality Insight: Biological samples contain endogenous H2O2 and free fluorophores. A "Sample Background Control" (omitting ACOX) must be run in parallel for every sample to subtract this baseline noise[4].
-
Standard Curve Setup : Prepare a serial dilution of the Acyl-CoA standard in Assay Buffer to yield 0, 200, 400, 600, 800, and 1000 pmol/well[6].
-
Plate Setup : In a solid black 96-well microplate, add 50 µL of Standards, Samples, and Sample Background Controls into respective wells.
-
Reaction Mix : Prepare a 50 µL/well Reaction Mix containing Assay Buffer, HRP, Fluorogenic Probe, and ACOX. For the Background Control Mix, omit the ACOX and replace with an equivalent volume of Assay Buffer.
-
Initiation : Add 50 µL of the appropriate Reaction Mix to each well.
-
Incubation : Incubate the plate at 37°C for 30 minutes. Protect the plate from light to prevent photobleaching of the probe[3].
-
Detection : Measure fluorescence using a microplate reader at Ex/Em = 535/587 nm[5][6].
Step-by-step experimental workflow for sample preparation and fluorometric detection.
Data Analysis and Troubleshooting
-
Calculation : Subtract the 0 pmol Standard reading from all Standard readings to generate the Standard Curve (Fluorescence vs. pmol Acyl-CoA). Subtract the Sample Background Control reading from the Sample reading to obtain the corrected fluorescence ( Δ RFU). Interpolate the Δ RFU against the standard curve to determine the total acyl-CoA concentration.
-
Troubleshooting Substrate Inhibition : Long-chain acyl-CoAs (e.g., Palmitoyl-CoA, C16:0) can form micelles that sterically hinder and inhibit ACOX activity. If analyzing predominantly long-chain pools, ensure the assay buffer contains sufficient non-ionic detergent (e.g., Triton X-100) to maintain monomeric dispersion, or utilize Lauroyl-CoA (C12:0) as a highly efficient reference standard to maximize specific activity[3].
References
-
BioVision / Genprice. Acyl-CoA Synthetase Fluorometric Assay Kit. Retrieved from: [Link]
-
Poosch, M. S., & Yamazaki, R. K. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay. Biochimica et Biophysica Acta (BBA) - General Subjects. Retrieved from: [Link]
-
SciELO. Facile chemiluminescence assay for acyl-CoA oxidase activity: fundamentals and illustrative examples. Retrieved from: [Link]
Sources
- 1. store.genprice.com [store.genprice.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 6. 乙酰辅酶A检测试剂盒 sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Mass Spectrometry Source Parameters for Acyl-CoA Analysis
Welcome to the technical support center for acyl-CoA analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting the analysis of acyl-Coenzyme A (acyl-CoA) species by liquid chromatography-mass spectrometry (LC-MS). Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your methods are robust and your data is reliable.
Section 1: Foundational Knowledge - Understanding Acyl-CoA Analysis by Mass Spectrometry
Acyl-CoAs are a class of thioester molecules central to numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. Their accurate quantification is crucial for understanding cellular energy status and metabolic flux. LC-MS/MS has become the gold standard for this analysis due to its high sensitivity and specificity.[1][2]
The Core Principle: Ionization and Fragmentation
Successful acyl-CoA analysis hinges on efficient ionization in the mass spectrometer's source and predictable fragmentation in the collision cell. Electrospray ionization (ESI) in the positive ion mode is the most common and effective method for ionizing acyl-CoAs.[3][4][5] Once ionized, these molecules exhibit a characteristic fragmentation pattern that is leveraged for their specific detection.
A defining feature of acyl-CoA fragmentation is the neutral loss of a 507 Da fragment, which corresponds to the 3'-phosphoadenosine 5'-diphosphate (ADP) moiety.[3][4][6] This consistent fragmentation pattern across different acyl-CoA species makes it an ideal signature for targeted analysis using Multiple Reaction Monitoring (MRM) or precursor ion scanning.[6][7]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during acyl-CoA analysis in a question-and-answer format, providing both solutions and the underlying scientific reasoning.
Q1: I'm seeing a very low signal or no signal at all for my acyl-CoA standards. What are the first things I should check?
A1: Low or no signal is a common issue that can often be traced back to the ion source or sample stability.
-
Causality: Acyl-CoAs are complex molecules that require specific conditions to be efficiently desolvated and ionized. They are also susceptible to degradation in aqueous solutions, especially at alkaline or strongly acidic pH.[3][4]
-
Troubleshooting Steps:
-
Confirm Analyte Stability: Prepare fresh standards in a solution of 50% methanol or acetonitrile in 50 mM ammonium acetate (pH ~7).[4] Avoid prolonged storage of diluted standards in the autosampler. Acyl-CoAs are prone to hydrolysis, and their stability should be verified if they are left on the autosampler for extended periods.[3][4]
-
Direct Infusion Analysis: To isolate the problem to the mass spectrometer, perform a direct infusion of a mid-concentration acyl-CoA standard (e.g., 1-5 µM in 50% acetonitrile) at a low flow rate (e.g., 10-30 µL/min).[3][4] This bypasses the LC system and allows for direct optimization of the source parameters.
-
Initial Source Parameter Check: Ensure your source parameters are within a reasonable starting range for acyl-CoAs. If you are unsure where to begin, consult the table below for typical starting values.
-
| Parameter | Typical Starting Value | Rationale |
| Ionization Mode | Positive ESI | Acyl-CoAs are efficiently protonated in positive mode.[5][8] |
| Capillary/Spray Voltage | 3.0 - 4.0 kV | Optimizes the formation of a stable electrospray plume.[3][5] |
| Cone/Declustering Potential | 30 - 60 V | Prevents in-source fragmentation of the precursor ion.[3] |
| Source Temperature | 120 - 150 °C | Aids in the desolvation of droplets.[3][4] |
| Desolvation Temperature | 400 - 550 °C | Crucial for efficient removal of solvent from the analyte ions.[3][4] |
| Desolvation Gas Flow | 500 - 800 L/hr | Assists in droplet desolvation and prevents solvent clusters.[3][4] |
Q2: My signal intensity is inconsistent between injections. What could be causing this variability?
A2: Inconsistent signal intensity often points to issues with sample preparation, chromatographic carryover, or matrix effects.
-
Causality: The complex biological matrices from which acyl-CoAs are extracted can contain substances that interfere with ionization, a phenomenon known as ion suppression or matrix effect.[3][9] Additionally, the amphipathic nature of long-chain acyl-CoAs can lead to carryover in the LC system.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent signal intensity.
-
Detailed Protocols:
-
Needle Wash Optimization: Ensure the autosampler needle is washed with a strong organic solvent like methanol after each injection.[3][4]
-
Improving Chromatographic Separation: A good separation is crucial to minimize co-elution with interfering species, which can cause ion suppression.[3][4] Consider adjusting the gradient profile or using a different stationary phase if co-elution is suspected.
-
Matrix Effect Evaluation: To confirm matrix effects, perform a post-column infusion experiment. Continuously infuse a standard solution of your acyl-CoA of interest into the MS source while injecting a blank extracted matrix sample through the LC system. A drop in the standard's signal at the retention time of your analyte indicates ion suppression.
-
Q3: I am observing unexpected peaks in my chromatogram or my mass spectra look overly complex. What is happening?
A3: Unexpected peaks or complex spectra can be due to in-source fragmentation, the presence of isotopes, or contamination.
-
Causality: In-source fragmentation (ISF) occurs when molecules fragment within the ion source before they reach the mass analyzer.[10] This can happen if the cone voltage or source temperatures are too high. ISF can complicate spectra by generating fragments that may be misidentified as other compounds.[10]
-
Troubleshooting Steps:
-
Optimize Cone/Declustering Potential: Systematically reduce the cone voltage in increments of 5-10 V during direct infusion of a standard. Observe the intensity of the precursor ion and any potential fragment ions. The optimal cone voltage will maximize the precursor ion signal while minimizing fragmentation.
-
Check for Isotopic Peaks: Long-chain acyl-CoAs can have significant contributions from their naturally occurring 13C isotopes. For example, the M+2 isotopic peak of an 18-carbon acyl-CoA can interfere with the detection of a 20-carbon acyl-CoA if they are not chromatographically separated.[11]
-
Polarity Switching: Analyzing samples in both positive and negative ion modes can help distinguish true analytes from in-source fragments. For instance, if a suspected peak appears in negative mode but its corresponding precursor is only seen in positive mode, it is likely an in-source fragment.[10]
-
Section 3: Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimizing key source parameters using direct infusion.
-
Prepare a Standard Solution: Prepare a 1 µM solution of a representative acyl-CoA (e.g., Palmitoyl-CoA) in 50% acetonitrile/water with 10 mM ammonium acetate.[1][3]
-
Set up Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 10-30 µL/min.[3][4]
-
Initial Instrument Settings: Begin with the manufacturer's recommended settings or the starting parameters from the table in Q1.
-
Optimize Capillary/Spray Voltage: While monitoring the ion current for your precursor mass, adjust the capillary voltage in 0.2 kV increments to find the value that yields the highest and most stable signal.
-
Optimize Cone/Declustering Potential: With the optimal capillary voltage set, vary the cone voltage to maximize the precursor ion intensity while minimizing the appearance of the characteristic 428 m/z or other fragment ions.[8]
-
Optimize Desolvation Temperature and Gas Flow: These two parameters are often interdependent. Increase the desolvation temperature in 25 °C increments while adjusting the desolvation gas flow to achieve the highest signal intensity. The goal is to efficiently remove solvent without causing thermal degradation of the analyte.
-
Document and Apply: Record the optimal parameters for your instrument and apply them to your LC-MS/MS method.
Protocol 2: Acyl-CoA Fragmentation Confirmation
This protocol confirms the characteristic fragmentation pattern for your acyl-CoAs of interest.
-
Acquire Precursor Ion Spectrum: Using the optimized source parameters from Protocol 1, acquire a full scan mass spectrum of your infused acyl-CoA standard.
-
Perform Product Ion Scan: Select the [M+H]+ ion of your acyl-CoA as the precursor ion and perform a product ion scan.
-
Identify Key Fragments: Confirm the presence of the fragment ion resulting from the neutral loss of 507 Da.[3][4][7] You should also observe other characteristic fragments, such as the ion at m/z 428.[6][7]
-
Build MRM Transitions: Use the confirmed precursor and product ion masses to build your MRM transitions for quantitative analysis. It is good practice to monitor at least two transitions per analyte for increased confidence in identification.[8]
Caption: Characteristic fragmentation of Acyl-CoAs in positive ESI-MS/MS.
References
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC. (URL: [Link])
-
Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids | Analytical Chemistry - ACS Publications. (URL: [Link])
-
Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC. (URL: [Link])
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC. (URL: [Link])
-
The fragmentation of acyl-CoAs and acyl-dephospho-CoAs in MS/MS. The 3... - ResearchGate. (URL: [Link])
-
Revelation of Acyl Double Bond Positions on Fatty Acyl Coenzyme A Esters by MALDI/TOF Mass Spectrometry - ACS Publications. (URL: [Link])
-
Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC. (URL: [Link])
-
Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - MDPI. (URL: [Link])
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC. (URL: [Link])
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - MDPI. (URL: [Link])
-
A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC. (URL: [Link])
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - eScholarship.org. (URL: [Link])
-
Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects - ResearchGate. (URL: [Link])
-
Quantitation of Reactive Acyl-CoA Species Mediated Protein Acylation by HPLC–MS/MS | Analytical Chemistry - ACS Publications. (URL: [Link])
-
Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes | Journal of the American Society for Mass Spectrometry - ACS Publications. (URL: [Link])
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC. (URL: [Link])
-
Acyl-CoA extraction method optimization. LC-QE-MS condition for... - ResearchGate. (URL: [Link])
-
Development of HILIC-MS/MS method for acyl-CoAs covering short- to long-chain species in a single analytical run - ChemRxiv. (URL: [Link])
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs | Analytical Chemistry - ACS Publications. (URL: [Link])
-
High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC. (URL: [Link])
-
Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes | Journal of the American Society for Mass Spectrometry - ACS Publications. (URL: [Link])
-
A Start: A Novel Approach Using LC-MS/MS for the Diagnosis of MCADD. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
preventing oxidation of (9Z,12Z-octadecadienoyl) Coenzyme A during sample prep
Troubleshooting and Protocols for Polyunsaturated Acyl-CoA Sample Preparation
As a Senior Application Scientist, I frequently encounter datasets compromised by pre-analytical artifacts. (9Z,12Z-octadecadienoyl) Coenzyme A—commonly known as Linoleoyl-CoA (18:2-CoA)—is a critical polyunsaturated fatty acyl-CoA intermediate essential for mitochondrial cardiolipin remodeling and lipid metabolism[1]. However, its chemical structure makes it highly unstable ex vivo.
This technical guide is designed to help researchers establish a self-validating sample preparation system that prevents both the autoxidation of the polyunsaturated acyl chain and the hydrolysis of the thioester bond.
Part 1: Core Troubleshooting & FAQs
Q1: Why does Linoleoyl-CoA rapidly degrade during standard lipid extraction, and what is the mechanistic cause? A1: The degradation is two-fold: autoxidation and hydrolysis. Linoleoyl-CoA contains two cis double bonds separated by a bis-allylic methylene group at C11. The hydrogen atoms at this C11 position have a very low bond dissociation energy. Trace reactive oxygen species (ROS) or transition metals released during cell lysis can easily abstract a hydrogen atom, initiating a radical chain reaction that leads to oxidative polymerization and the formation of lipid peroxides[2]. Simultaneously, the thioester bond connecting the acyl chain to the Coenzyme A moiety is highly susceptible to base-catalyzed hydrolysis in aqueous solutions[3].
Q2: How can I formulate an extraction buffer that prevents both oxidation and hydrolysis simultaneously? A2: You must control both the pH and the redox environment.
-
pH Control: Acyl-CoAs are unstable in alkaline and strongly acidic solutions. Extraction must be performed at a mildly acidic pH (4.9 to 5.3) using buffers like KH2PO4 or ammonium acetate to stabilize the thioester bond[4].
-
Redox Control: Introduce a lipophilic antioxidant, such as Butylated hydroxytoluene (BHT) at 50–100 µM, directly into your organic extraction solvent to quench peroxyl radicals[5]. Supplement the aqueous phase with 1 mM EDTA to chelate Fenton-reactive transition metals (e.g., Fe²⁺, Cu²⁺) released during tissue homogenization.
Q3: How do I definitively prove that my sample preparation method is preventing oxidation? A3: A robust protocol must be a self-validating system. Immediately upon adding your lysis buffer, spike the sample with a heavy-isotope labeled internal standard (e.g., ¹³C- or deuterium-labeled Linoleoyl-CoA). During LC-MS/MS analysis, extract the ion chromatograms for the expected mass of the internal standard, as well as the +16 Da (hydroxide) and +32 Da (hydroperoxide) mass shifts. If your internal standard exhibits these mass shifts, the oxidation occurred during your sample preparation workflow, indicating that your antioxidant quenching was insufficient.
Part 2: Mechanistic Visualizations
Autoxidation mechanism of Linoleoyl-CoA and radical quenching by BHT during sample prep.
Workflow for polyunsaturated acyl-CoA extraction highlighting critical stabilization steps.
Part 3: Quantitative Data on Acyl-CoA Stability
The choice of extraction solvent and the presence of protective additives drastically alter the recovery of Linoleoyl-CoA. The table below summarizes expected stability outcomes based on established analytical methodologies[3][4].
| Condition Profile | Solvent System | Additives | Temp | Relative Recovery / Stability |
| Sub-optimal | 50 mM Ammonium Acetate (pH 7.0) | None | 25°C | < 40% (Rapid hydrolysis and oxidation) |
| Standard | 80% Methanol / 20% Water | None | 4°C | ~60-70% (Moderate oxidation observed) |
| Optimized | Acetonitrile / KH2PO4 (pH 4.9) | 50 µM BHT, 1 mM EDTA | 4°C | > 85% (Oxidation quenched, thioester intact) |
Part 4: Optimized Step-by-Step Extraction Protocol
This protocol integrates pH stabilization, metal chelation, and radical quenching to ensure a self-validating extraction of Linoleoyl-CoA.
Materials Required:
-
Extraction Buffer: 100 mM KH2PO4 (pH 4.9) containing 1 mM EDTA.
-
Organic Solvent: 100% Acetonitrile (ACN) containing 50 µM Butylated hydroxytoluene (BHT).
-
Internal Standard: Isotope-labeled Linoleoyl-CoA (e.g., d5-18:2-CoA).
Step-by-Step Methodology:
-
Metabolic Quenching: Rapidly harvest cells or tissue on dry ice to halt endogenous enzymatic activity (e.g., thioesterases).
-
Lysis & Internal Standard Spiking: Add 500 µL of ice-cold Extraction Buffer (pH 4.9) to the sample. Immediately spike in 50 pmol of the isotope-labeled Linoleoyl-CoA internal standard. This ensures that any subsequent degradation affects the endogenous analyte and the standard equally.
-
Homogenization: Add 500 µL of ice-cold Organic Solvent (ACN + BHT). Homogenize the sample using a probe sonicator or bead beater for 30 seconds on ice. The BHT will immediately partition into the lipid-rich phases, quenching lipid radicals[5].
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Supernatant Transfer: Carefully transfer the acyl-CoA-containing supernatant to a new, pre-chilled glass vial.
-
Concentration: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen gas (N2) at room temperature. Do not use heat , and ensure the N2 stream is pure to exclude atmospheric oxygen.
-
Reconstitution: Reconstitute the dried pellet in 100 µL of 50% Methanol / 50% 50 mM Ammonium Acetate (pH 5.0)[3]. Vortex, centrifuge again to remove any insoluble particulates, and transfer to an autosampler vial for immediate LC-MS/MS analysis.
References
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids Source: nih.gov URL:[Link]
-
Unraveling the mechanisms of cardiolipin function: The role of oxidative polymerization of unsaturated acyl chains Source: nih.gov URL:[Link]
-
Acyl-CoA synthetase 1 deficiency alters cardiolipin species and impairs mitochondrial function Source: nih.gov URL:[Link]
-
An improved method for tissue long-chain acyl-CoA extraction and analysis Source: nih.gov URL:[Link]
-
Methods of extraction and high-performance liquid chromatographic analysis of butylated hydroxytoluene from the tissues and serum of rats Source: nih.gov URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods of extraction and high-performance liquid chromatographic analysis of butylated hydroxytoluene from the tissues and serum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Chromatographic Peak Shape for Linoleoyl-CoA
Welcome to the Technical Support Center. As researchers and drug development professionals, you know that analyzing long-chain acyl-CoAs like linoleoyl-CoA (18:2-CoA) presents a classic chromatographic dichotomy. The molecule possesses a highly polar, negatively charged coenzyme A headgroup attached to a highly hydrophobic, 18-carbon di-unsaturated acyl chain. This guide is designed to deconstruct the root causes of peak distortion and provide self-validating, field-proven protocols to restore analytical integrity.
The Mechanistic Reality of Linoleoyl-CoA Peak Distortion
When analyzing linoleoyl-CoA via reversed-phase liquid chromatography (RPLC), the combination of its structural features often leads to severe peak tailing, broadening, and poor recovery. As an application scientist, it is critical to understand the causality behind these symptoms rather than just treating them:
-
Secondary Interactions (The Tailing Catalyst): The CoA moiety contains a 3'-phosphate and a pyrophosphate linkage. These groups act as strong chelators, adsorbing to exposed metal surfaces (iron, stainless steel) in the HPLC flow path and column frits. Furthermore, they undergo ionic interactions with residual acidic silanol groups on silica-based stationary phases 1.
-
Micellar Aggregation (The Broadening Catalyst): At higher concentrations or in mismatched solvent conditions, the amphiphilic nature of long-chain acyl-CoAs induces self-assembly into micelles, leading to split peaks and unpredictable retention times.
Frequently Asked Questions (FAQs)
Q: Why does my linoleoyl-CoA peak tail significantly more than short-chain species like acetyl-CoA? A: Short-chain acyl-CoAs are highly polar, elute early, and are typically analyzed under acidic conditions to ensure retention. However, long-chain species like linoleoyl-CoA are strongly retained on C18 columns. This extended residence time exacerbates the secondary interactions between the CoA phosphate groups and the stationary phase or hardware, leading to pronounced, asymmetrical tailing 2.
Q: Can I just increase the buffer concentration to fix the peak shape? A: Yes, but with caveats. Increasing the ionic strength (e.g., using 50–100 mM ammonium formate) effectively shields the phosphate groups and reduces silanol interactions. However, high salt concentrations cause severe ion suppression in the mass spectrometer (ESI-MS) and contaminate the source. A balanced approach using 10–15 mM ammonium hydroxide to raise the pH and maintain the phosphates in a consistent ionization state is often the preferred compromise for LC-MS/MS 3.
Q: My peaks are splitting. Is my column degrading? A: Not necessarily. Peak splitting for linoleoyl-CoA is frequently a symptom of "solvent mismatch." If the sample is dissolved in a high percentage of strong organic solvent (like 100% methanol) and injected into a highly aqueous initial mobile phase, the analyte precipitates or forms localized micelles before focusing on the column head. Ensure your injection solvent closely matches the initial mobile phase conditions.
Diagnostic Workflow & Logic
Use the following decision tree to systematically diagnose and resolve your chromatographic issues.
Fig 1. Diagnostic logic for resolving linoleoyl-CoA chromatographic distortions.
Validated Experimental Protocols
Protocol A: Optimized RPLC-MS/MS Method for Long-Chain Acyl-CoAs
This protocol leverages a basic mobile phase to ensure reproducible ionization and minimize secondary interactions without overloading the MS source with salts 3.
Step-by-Step Methodology:
-
Column Selection: Install a sub-2 µm C8 column (e.g., 2.1 × 150 mm, 1.7 µm). C8 is preferred over C18 to slightly reduce the excessive hydrophobic retention of the 18:2 chain, mitigating band broadening.
-
System Passivation (Critical): Prior to the first run, passivate the LC system using 0.5% phosphoric acid in water/acetonitrile for 30 minutes, followed by an extensive wash with LC-MS grade water to block active metal sites in the flow path.
-
Mobile Phase Preparation:
-
Mobile Phase A: 15 mM Ammonium Hydroxide ( NH4OH ) in LC-MS grade Water.
-
Mobile Phase B: 15 mM Ammonium Hydroxide ( NH4OH ) in Acetonitrile.
-
-
Gradient Elution (Flow Rate: 0.4 mL/min, Temp: 35°C):
-
0.0 – 2.8 min: Ramp from 20% B to 45% B.
-
2.8 – 3.0 min: Drop to 25% B (helps separate closely eluting isobars).
-
3.0 – 4.0 min: Ramp to 65% B to elute linoleoyl-CoA.
-
4.0 – 4.5 min: Return to 20% B for re-equilibration.
-
-
Self-Validating System Check: Inject a 100 nM linoleoyl-CoA standard. Calculate the USP tailing factor ( Tf ). The system is validated for biological sample analysis only if Tf≤1.5 . If Tf>1.5 , repeat the passivation step or replace the inlet frit.
Protocol B: Phosphate Methylation Derivatization (For Intractable Peak Tailing)
When hardware passivation and mobile phase optimization are insufficient, chemically modifying the phosphate groups eliminates the root cause of the tailing. This method uses trimethylsilyl diazomethane (TMSD) to methylate the phosphate moieties, rendering the molecule highly hydrophobic and devoid of metal/silanol interaction capabilities 2.
Step-by-Step Methodology:
-
Extraction: Extract linoleoyl-CoA from the biological matrix using a standard methanol/chloroform/water mixture. Isolate and dry the upper aqueous layer under vacuum at 4°C.
-
Derivatization Reaction: Reconstitute the dried extract in 50 µL of methanol. Add 10 µL of 2 M TMSD in hexane.
-
Incubation: Vortex gently and incubate at room temperature for exactly 30 minutes. (Safety Note: Perform strictly in a fume hood due to nitrogen gas generation).
-
Quenching: Stop the reaction by adding 5 µL of glacial acetic acid to neutralize unreacted TMSD.
-
Self-Validating Reaction Check: Analyze via MS in full-scan mode. A successful reaction is self-validated by a mass shift of +42 Da (representing three methyl additions to the CoA phosphate groups). The complete absence of the unmethylated precursor confirms 100% conversion efficiency.
Quantitative Data & Parameter Optimization
Table 1: Mobile Phase Additive Comparison for Linoleoyl-CoA
| Additive / Modifier | Concentration | Impact on Peak Shape | MS Ionization Impact | Recommendation |
| Formic Acid | 0.1% | Severe Tailing ( Tf>2.5 ) | Excellent (Positive Mode) | Avoid for long-chain CoAs |
| Ammonium Acetate | 10 mM | Moderate Tailing ( Tf≈1.8 ) | Good | Acceptable starting point |
| Ammonium Formate | 50 mM | Sharp Peaks ( Tf<1.3 ) | Severe Ion Suppression | Not recommended for low LODs |
| Ammonium Hydroxide | 15 mM | Sharp Peaks ( Tf<1.2 ) | Excellent (Negative Mode) | Optimal for LC-MS/MS |
Table 2: Troubleshooting Matrix
| Observed Symptom | Primary Cause | Immediate Corrective Action |
| Peak Tailing | Phosphate-metal adsorption | Passivate system with 0.5% H3PO4 ; switch to PEEK-lined columns. |
| Peak Fronting | Column overload | Dilute sample 1:10; reduce injection volume. |
| Split Peaks | Injection solvent mismatch | Reconstitute sample in initial mobile phase (e.g., 20% Acetonitrile). |
| Retention Drift | Micelle formation in matrix | Increase column temperature to 40°C; ensure adequate equilibration. |
References
- Troubleshooting poor chromatographic resolution of acyl-CoAs Source: Benchchem URL
- Source: Analytical Chemistry (ACS Publications)
- Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring Source: NIH / Analytical Biochemistry URL
Sources
Technical Support Center: Optimizing Long-Chain Acyl-CoA Recovery from Biological Matrices
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to accurately quantify long-chain acyl-CoAs (LCACoAs), such as palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), from complex biological tissues.
The fundamental challenge with LCACoAs lies in their extreme amphiphilicity. They possess a highly polar, bulky pantothenate/adenine headgroup and a very hydrophobic hydrocarbon tail. This unique structure causes them to act as strong surfactants—they readily form micelles, bind tightly to intracellular proteins, and irreversibly adsorb to plastic labware during sample preparation.
This guide provides field-proven, self-validating protocols and deep-dive troubleshooting to help you maximize LCACoA recovery and ensure high scientific integrity in your LC-MS/MS workflows.
Part 1: Quantitative Performance & Troubleshooting Matrix
Before diving into the mechanics of extraction, it is crucial to establish the baseline of what a highly optimized method should achieve. The table below summarizes the quantitative recovery and precision metrics from validated literature, highlighting the impact of specific protocol optimizations.
Table 1: Quantitative Performance of Optimized LCACoA Extraction Methods
| Method / Reference | Tissue Matrix | Recovery / Accuracy | Intrarun Precision (CV) | Interrun Precision (CV) | Key Protocol Optimization |
| Magnes et al. [1] | Rat Liver | 94.8% – 110.8% | 1.2% – 4.4% | 2.6% – 12.2% | Online SPE; Complete elimination of evaporation steps. |
| Golovko et al. [2] | Heart, Kidney, Muscle | 70% – 80% | N/A | High Reproducibility | Monophasic 2-propanol/acetonitrile extraction. |
| Online SPE-LC/MS/MS [3] | Mouse Skeletal Muscle | 87% – 107% | 0.1% – 12.8% (Total) | N/A | Direct injection of supernatant; High pH mobile phase. |
Part 2: Deep-Dive FAQs (Mechanisms & Causality)
Q1: Why do traditional Bligh-Dyer or Folch extractions fail for long-chain acyl-CoAs? Answer: The Bligh-Dyer and Folch methods rely on biphasic chloroform/methanol/water partitioning. While short-chain CoAs partition neatly into the aqueous phase and neutral lipids into the organic phase, LCACoAs accumulate at the liquid-liquid interface or co-precipitate with the denatured protein pellet due to their surfactant properties. This leads to severe, irreproducible losses[4]. Solution: Transition to a monophasic extraction using buffered 2-propanol and acetonitrile. The 2-propanol disrupts hydrophobic protein-lipid interactions, while the aqueous buffer (KH2PO4) maintains the solubility of the highly polar CoA headgroup, as demonstrated in the 2[2].
Q2: I am losing over 80% of my LCACoAs during the nitrogen blow-down step. How can I prevent this? Answer: This is the single most common failure point in LCACoA workflows. When an extract is evaporated to complete dryness, the hydrophobic tails of the LCACoAs intercalate into the polymer matrix of polypropylene microcentrifuge tubes, while the polar headgroups interact with surface charges. This adsorption is practically irreversible. Solution: Never evaporate LCACoA extracts to complete dryness. You must either leave a residual volume of aqueous buffer (a "keeper solvent") or bypass evaporation entirely by utilizing an online Solid-Phase Extraction (SPE) setup that allows for the direct injection of the diluted supernatant[1].
Q3: How do I resolve peak tailing and severe carryover during LC-MS/MS analysis? Answer: The phosphate groups on the CoA moiety interact strongly with metal components in the LC flow path and residual free silanols on silica-based C18 stationary phases. This secondary ionic interaction causes broad, tailing peaks and carryover between injections. Solution: Operate your chromatography at a high pH (e.g., pH 10.5 using ammonium hydroxide). The high pH deprotonates the silanols and ensures the CoA headgroup is fully and uniformly ionized, shifting the separation entirely to reversed-phase partitioning of the acyl tail[1]. Ensure you are using a column designed to withstand alkaline conditions (e.g., ethylene-bridged hybrid particles).
Part 3: Validated Experimental Protocol
To guarantee quantitative accuracy, your protocol must be a self-validating system. This step-by-step methodology utilizes a monophasic extraction and early internal standard normalization to correct for any downstream matrix effects or physical losses[1][2][4].
Step 1: Quenching and Internal Standard Spiking
-
Rapidly harvest and freeze tissue (<100 mg) in liquid nitrogen to immediately halt endogenous thioesterase activity. Pulverize the tissue on dry ice.
-
Add 1.0 mL of ice-cold 0.1 M KH2PO4 (pH 4.9) to the frozen powder.
-
Critical Step: Immediately spike in stable isotope-labeled internal standards (e.g.,[13C]-palmitoyl-CoA) or an unnatural chain length standard (e.g., heptadecanoyl-CoA, C17:0-CoA)[4]. Causality: Spiking before homogenization ensures the internal standard undergoes the exact same extraction losses and ion suppression as the endogenous analytes.
Step 2: Homogenization and Protein Disruption
-
Add 1.0 mL of ice-cold 2-propanol to the buffered tissue mixture.
-
Homogenize the emulsion thoroughly for 30–60 seconds. Causality: 2-propanol acts as a chaotropic agent. It effectively dissociates LCACoAs from intracellular acyl-CoA-binding proteins (ACBPs) without causing the LCACoAs themselves to precipitate out of solution[2].
Step 3: Precipitation and Partitioning
-
Add 125 µL of saturated aqueous ammonium sulfate, followed immediately by 2.0 mL of acetonitrile.
-
Vortex vigorously for 2 minutes, then centrifuge at 16,000 × g for 10 minutes at 4°C. Causality: Ammonium sulfate "salts out" the proteins, while the high concentration of acetonitrile drives the precipitation of large macromolecules. The LCACoAs remain highly soluble in the resulting 2-propanol/acetonitrile/water supernatant[1].
Step 4: Preparation for LC-MS/MS (No-Evaporation Method)
-
Carefully transfer the supernatant to a clean vial.
-
Do not evaporate. Instead, dilute the extract 1:5 with additional 0.1 M KH2PO4 (pH 4.9) or water to reduce the organic solvent strength.
-
Inject the diluted sample directly onto an online SPE-LC/MS/MS system, or load it onto a pre-conditioned Oasis HLB SPE cartridge (wash with water, elute with 40:60 acetonitrile/water containing 15 mM ammonium hydroxide)[1].
Part 4: Workflow Visualization
The following diagram maps the critical path of the optimized extraction protocol, emphasizing the mechanistic purpose of each step to prevent analyte loss.
Optimized extraction workflow for long-chain acyl-CoAs preventing analyte loss and degradation.
References
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry.[Link]
-
An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research.[Link]
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. PMC, National Institutes of Health.[Link]
-
Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters. PMC, National Institutes of Health.[Link]
-
Validated Comprehensive Analytical Method for Quantification of Coenzyme A Activated Compounds in Biological Tissues by Online Solid-Phase Extraction LC/MS/MS. Analytical Chemistry.[Link]
Sources
minimizing ion suppression effects in ESI-MS of linoleoyl-CoA
Welcome to the technical support center for the analysis of linoleoyl-CoA by electrospray ionization mass spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of ion suppression.
Understanding Ion Suppression in Linoleoyl-CoA Analysis
Linoleoyl-CoA is a critical intermediate in lipid metabolism, involved in processes like fatty acid β-oxidation and lipid biosynthesis.[1][2] Its accurate quantification is essential for research in metabolic diseases, including diabetes and non-alcoholic fatty liver disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity.[3][4]
However, the amphipathic nature of linoleoyl-CoA and the complexity of the biological matrices it is extracted from (e.g., cell lysates, tissue homogenates) make it highly susceptible to a phenomenon known as ion suppression . This guide will help you diagnose, troubleshoot, and minimize these effects to ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What exactly is ion suppression, and why is it a major issue for linoleoyl-CoA analysis?
A: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, linoleoyl-CoA, is reduced by co-eluting compounds from the sample matrix.[5][6] In the ESI source, a finite amount of charge is available on the surface of the evaporating droplets. If high concentrations of other molecules are present alongside linoleoyl-CoA, they compete for this charge, leading to fewer gas-phase ions of your analyte being formed and detected by the mass spectrometer.[7][8]
The primary consequences of ion suppression are:
-
Reduced Sensitivity: A lower signal-to-noise ratio, making it difficult to detect and quantify low-abundance linoleoyl-CoA.[9]
-
Poor Accuracy and Precision: If the degree of suppression varies between samples or between samples and calibrators, it leads to inaccurate and irreproducible quantification.[5]
For long-chain acyl-CoAs like linoleoyl-CoA, a major cause of ion suppression in biological samples, particularly in positive ion mode, is the presence of phospholipids .[6] These are highly abundant in plasma and cell membranes and can heavily influence the ionization process.
Q2: My linoleoyl-CoA signal is strong when I inject a pure standard, but weak and inconsistent in my biological samples. How can I confirm this is due to ion suppression?
A: This is a classic symptom of matrix-induced ion suppression.[10] The most definitive way to diagnose this is through a post-column infusion experiment .
This experiment involves continuously infusing a standard solution of linoleoyl-CoA directly into the MS source while injecting a blank, extracted sample matrix onto the LC column. A stable signal for your analyte will be observed until components from the matrix begin to elute from the column. If these eluting components cause ion suppression, you will see a significant dip in the baseline signal of the infused standard. This allows you to map the specific retention times where suppression occurs. You can then adjust your chromatography to ensure your linoleoyl-CoA peak elutes in a "clean" region.
Q3: Which ionization mode, positive (+) or negative (-), is better for minimizing ion suppression when analyzing linoleoyl-CoA?
A: Both positive and negative ESI modes have been successfully used for acyl-CoA analysis, and the best choice can depend on your specific matrix and instrumentation.
-
Positive Ion Mode (ESI+): This is the most common approach for acyl-CoAs.[1][3] It typically yields a strong protonated molecular ion [M+H]+. A key advantage is the highly specific fragmentation pattern used for Multiple Reaction Monitoring (MRM), where a neutral loss of the 5'-ADP moiety (507 Da) is monitored.[11][12] However, ESI+ is often more susceptible to suppression from matrix components like phospholipids.[6]
-
Negative Ion Mode (ESI-): This mode can also be effective. Linoleoyl-CoA contains phosphate groups that readily deprotonate to form [M-H]- ions.[13] Negative mode can sometimes be less prone to interferences from certain matrix components, potentially offering a cleaner baseline.[14] However, fragmentation may be less specific compared to the characteristic neutral loss in positive mode.
Recommendation: Start with positive ion mode due to the highly specific and sensitive MRM transitions available. If you confirm that severe ion suppression is limiting your assay and cannot be resolved by other means, developing a method in negative ion mode is a worthwhile alternative.[10]
Q4: How can my choice of sample preparation method reduce ion suppression for linoleoyl-CoA?
A: Effective sample preparation is your first and most critical line of defense against ion suppression. The goal is to remove as many matrix components (proteins, salts, phospholipids) as possible while efficiently recovering your analyte.
| Method | Mechanism | Pros | Cons | Suppression Removal |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated with organic solvent (e.g., acetonitrile) or acid (e.g., trichloroacetic acid - TCA).[11] | Simple, fast, inexpensive. | Non-selective; leaves many salts and phospholipids in the supernatant.[6] | Poor to Fair |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on polarity. | Can provide a cleaner extract than PPT. | More labor-intensive, requires solvent optimization, can have emulsion issues. | Fair to Good |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent (e.g., C18) while interferences are washed away.[3][12] | Highly selective, provides excellent cleanup of salts and phospholipids. | More expensive, requires method development. | Excellent |
Recommendation: While PPT is simple, it is often insufficient for removing the phospholipids that heavily suppress long-chain acyl-CoA signals. Solid-Phase Extraction (SPE) is highly recommended for robust and sensitive quantification of linoleoyl-CoA.[3][12]
Q5: What role do internal standards play in compensating for ion suppression?
A: An appropriate internal standard (IS) is essential for accurate quantification and is crucial for correcting signal variability caused by ion suppression.[15] The ideal IS experiences the exact same degree of ion suppression as the analyte.
The best choice is a stable isotope-labeled (SIL) internal standard of linoleoyl-CoA (e.g., ¹³C- or ²H-labeled). Since a SIL-IS is chemically identical to the analyte, it co-elutes perfectly and is affected by matrix effects in the same way. The ratio of the analyte to the IS remains constant, even if the absolute signal intensity of both is suppressed.[15]
If a SIL-IS is not available, a close structural analog, such as an odd-chain fatty acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA), can be used. It will have similar extraction and chromatographic properties, though it will not co-elute perfectly, providing good but not perfect correction.[12]
Troubleshooting Guide: Low & Variable Linoleoyl-CoA Signal
This section provides a systematic approach to resolving common issues related to signal loss and variability in your linoleoyl-CoA analysis.
Issue 1: Low or No Linoleoyl-CoA Signal in Biological Samples
You've confirmed your LC-MS system is working well with a pure standard of linoleoyl-CoA, but the signal disappears or is extremely low when you inject your extracted biological samples. This strongly points to severe ion suppression.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low linoleoyl-CoA signal.
Step-by-Step Protocol
-
Confirm Instrument Performance: Before troubleshooting the method, always confirm the instrument is sensitive and responsive by injecting a freshly prepared neat standard of linoleoyl-CoA. If the signal is poor here, the issue is with the instrument, not the matrix.[16]
-
Diagnose Matrix Effects with Post-Column Infusion: Use the protocol below to pinpoint retention time windows where co-eluting matrix components are causing suppression.
-
Optimize Chromatography: If a clear suppression zone is identified, modify your LC gradient. Increase the ramp time or change the organic solvent percentage to shift the retention time of linoleoyl-CoA so that it elutes in a cleaner region of the chromatogram.[8]
-
Enhance Sample Preparation: The most effective way to combat severe suppression is to improve sample cleanup. If you are using a simple protein precipitation method, switch to a more rigorous Solid-Phase Extraction (SPE) protocol designed for lipids or acyl-CoAs. This will more effectively remove phospholipids and salts.[3][12]
Issue 2: High Variability and Poor Reproducibility in Quantification
Your linoleoyl-CoA peak is detectable, but the area varies significantly between replicate injections or across your sample batch, leading to a high coefficient of variation (%CV) and unreliable quantitative data.
Step-by-Step Protocol
-
Verify Internal Standard (IS) Usage:
-
Timing: Ensure the IS is added at the very beginning of the sample preparation process, before any extraction or precipitation steps. This corrects for variability in extraction recovery.[15]
-
Type: A stable isotope-labeled (SIL) IS is strongly preferred. If using an analog standard, ensure its retention time is close to linoleoyl-CoA and that it responds similarly to changes in MS source conditions.
-
-
Assess Phospholipid Removal: Phospholipids are a known cause of variability. Consider using specialized SPE cartridges or plates (e.g., HybridSPE®) that specifically target phospholipid removal.[6]
-
Prepare Matrix-Matched Calibrators: If ion suppression is consistent but present, it can still cause inaccuracies if your calibration standards are prepared in a pure solvent. To compensate, prepare your calibration curve by spiking known amounts of linoleoyl-CoA into a blank matrix (e.g., a cell lysate from a control group) that has been processed through the exact same sample preparation procedure as your unknown samples. This ensures that your calibrators and samples experience a similar degree of ion suppression, leading to more accurate quantification.[1]
Key Protocols & Methodologies
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
Setup: Prepare a standard solution of linoleoyl-CoA in your mobile phase (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Infusion: Using a syringe pump, deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into a T-junction placed between your LC column outlet and the MS inlet.
-
LC-MS Analysis: Begin infusing the standard and acquire data on the mass spectrometer, monitoring the specific MRM transition for linoleoyl-CoA. You should see a stable, high-intensity baseline.
-
Injection: While continuing the infusion, inject a blank matrix sample that has been through your complete extraction procedure.
-
Data Analysis: Monitor the linoleoyl-CoA signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression caused by eluting matrix components.
Protocol 2: General Solid-Phase Extraction (SPE) for Linoleoyl-CoA
This is a general protocol using a C18 reversed-phase cartridge. It should be optimized for your specific sample type and volume.
-
Sample Pre-treatment: Lyse cells or homogenize tissue. Precipitate proteins using ice-cold 10% trichloroacetic acid (TCA) or an organic solvent.[11] Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoAs. Add your internal standard at the beginning of this process.
-
Conditioning: Condition a C18 SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of an equilibration buffer (e.g., 25 mM potassium phosphate).[12]
-
Loading: Load the acidified supernatant from step 1 onto the SPE cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of water or a weak aqueous buffer to remove highly polar interferences like salts.
-
Elution: Elute the linoleoyl-CoA and other acyl-CoAs using a small volume (e.g., 0.5-1 mL) of a basic organic solvent mixture, such as 40:60 acetonitrile:water containing 15 mM ammonium hydroxide.[12] The base helps to ensure the phosphate groups are deprotonated and the molecule elutes effectively.
-
Analysis: The eluate can then be directly injected or diluted for LC-MS/MS analysis.
Table: Recommended Starting LC-MS/MS Parameters for Linoleoyl-CoA
| Parameter | Recommended Setting | Rationale & Key References |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2 µm) | Provides good retention and separation for long-chain acyl-CoAs.[3][11] |
| Mobile Phase A | Water with 10-15 mM Ammonium Acetate or Ammonium Hydroxide | Volatile buffers that are MS-friendly and aid in ionization and peak shape.[11][12] |
| Mobile Phase B | Acetonitrile with 10-15 mM Ammonium Acetate or Ammonium Hydroxide | Strong organic solvent for eluting hydrophobic long-chain acyl-CoAs.[12][17] |
| Flow Rate | 0.2 - 0.4 mL/min | Standard flow rates for analytical scale columns. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generally provides high sensitivity and specific fragmentation.[1][3] |
| Capillary Voltage | 3.0 - 5.5 kV | Optimize for stable spray and maximum signal.[1][10] |
| Source Temp. | 120 - 350 °C | Aids in desolvation of droplets.[1][10] |
| Desolvation Temp. | 350 - 500 °C | Critical for removing solvent and forming gas-phase ions.[1] |
| MRM Transition | Q1: [M+H]⁺ → Q3: Fragment Ion | Monitor the protonated parent ion and a specific product ion. The neutral loss of 507 Da is a common and specific transition for acyl-CoAs.[11][12] |
References
-
Hagen, R. M., et al. (2020). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Metabolomics, 16(1), 1-10.
-
BenchChem. (2025). A Researcher's Guide to Quantifying Acyl-CoAs: A Comparative Analysis of Analytical Methods. BenchChem Technical Support.
-
Gogvadze, V., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(9), 2947-2954.
-
Semantic Scholar. (n.d.). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Semantic Scholar.
-
Gogvadze, V., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 77(9), 2947-2954.
-
Tfaili, S., et al. (2016). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Analytical and Bioanalytical Chemistry, 408(10), 2635-2645.
-
Tfaili, S., et al. (2016). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Analytical and Bioanalytical Chemistry, 408(10), 2635-2645.
-
Cífková, E., & Holčapek, M. (2025). New Frontiers for Mass Spectrometry in Lipidomics, Part II. LCGC International.
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Wang, H., et al. (2016). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Lipid Research, 57(5), 757-770.
-
Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(8), 468.
-
Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. ResearchGate.
-
Li, Y., et al. (2017). Comprehensive Analysis of Short-, Medium-, and Long-Chain Acyl-Coenzyme A by Online Two-Dimensional Liquid Chromatography/Mass Spectrometry. Analytical Chemistry, 89(23), 12896-12903.
-
Sigma-Aldrich. (n.d.). Ion-Suppression & Phospholipid Contamination. Sigma-Aldrich.
-
Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California.
-
Li, J., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(1), 893-900.
-
Nikolau, B. J., et al. (2020). A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS. The Plant Cell, 32(1), 12-27.
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1125.
-
Li, J., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PMC.
-
ResearchGate. (n.d.). Overlay chromatograms showing the matrix effect for (a) ACoA and (b) MCoA. ResearchGate.
-
Des-Cre-Lara, A., et al. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Journal of the American Society for Mass Spectrometry.
-
ChemRxiv. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv.
-
Schneiter, R., et al. (1999). Electrospray Ionization Tandem Mass Spectrometry (Esi-Ms/Ms) Analysis of the Lipid Molecular Species Composition of Yeast Subcellular Membranes Reveals Acyl Chain-Based Sorting/Remodeling of Distinct Molecular Species En Route to the Plasma Membrane. The Journal of Cell Biology, 146(4), 741-754.
-
ResearchGate. (n.d.). Positive-ion mode electrospray ionization MS (ESI MS) spectrum of the... ResearchGate.
-
ResearchGate. (n.d.). ESI-MS-MS spectra (negative mode) of ion with m/z 311 observed in... ResearchGate.
-
Amayo, K. O., et al. (2016). A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils. Food Chemistry, 204, 1-8.
-
Li, J., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. ResearchGate.
-
Utrecht University Student Theses Repository. (2024). A Start: A Novel Approach Using LC-MS/MS for the Diagnosis of MCADD. Utrecht University.
-
Prentice, B. M., et al. (2020). Determination of Optimal Electrospray Parameters for Lipidomics in Infrared Matrix Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) Mass Spectrometry Imaging. PMC.
-
Han, X., & Gross, R. W. (2005). Applications of Mass Spectrometry for Cellular Lipid Analysis. PMC.
-
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab.
-
De-Luca, S., et al. (2023). Paper Spray Tandem Mass Spectrometry for Assessing Oleic, Linoleic and Linolenic Acid Content in Edible Vegetable Oils. MDPI.
-
Ji, Q. C., et al. (2023). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. American Laboratory.
-
BenchChem. (2025). Troubleshooting inconsistent results in 1-Linoleoyl Glycerol assays. BenchChem Technical Support.
-
Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go? Biotage.
-
Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC International.
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
-
Kuda, O., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytica Chimica Acta, 1293, 342239.
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Technical Support Center: Resolving Solubility Issues of Linoleoyl-CoA Ammonium Salt in Assay Buffers
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of long-chain fatty acyl-CoAs in aqueous systems. Linoleoyl-CoA (C18:2-CoA), particularly in its ammonium salt form, is a critical substrate for studying acyltransferases, lipoxygenases, and desaturases. However, its amphiphilic structure—a highly hydrophilic coenzyme A moiety coupled to a hydrophobic 18-carbon di-unsaturated aliphatic chain—makes it prone to micellization, surface adsorption, and precipitation in standard assay buffers.
This guide dissects the physicochemical causality behind these issues and provides self-validating protocols to ensure reliable, reproducible experimental outcomes.
The Physicochemical Causality of Linoleoyl-CoA Insolubility
Understanding the behavior of Linoleoyl-CoA requires analyzing its Critical Micelle Concentration (CMC) and ionic interactions (1)[1]. In aqueous solutions, when the concentration of Linoleoyl-CoA exceeds its CMC, monomers spontaneously aggregate into micelles (2)[2]. This reduces the effective concentration of free monomers available to enzymes, severely skewing Michaelis-Menten kinetics.
Furthermore, the introduction of divalent cations (e.g., Mg²⁺, Ca²⁺) commonly required for enzymatic activity can bridge the phosphate groups on the CoA moiety, leading to the formation of insoluble complexes in phosphate buffers (3)[3].
Table 1: Physicochemical Properties and CMC Dynamics of Common Acyl-CoAs
| Acyl-CoA Species | Chain Length : Double Bonds | Estimated CMC (µM)* | Primary Solubility Challenge |
| Palmitoyl-CoA | 16:0 | 7 - 250 | Rapid micellization at low concentrations |
| Stearoyl-CoA | 18:0 | < 5 | Extreme hydrophobicity, severe precipitation |
| Oleoyl-CoA | 18:1 | 10 - 30 | Micellization, moderate divalent cation sensitivity |
| Linoleoyl-CoA | 18:2 | 20 - 50 | Divalent cation precipitation, surface adsorption |
*Note: CMC values are highly dependent on buffer pH, ionic strength, and temperature. Each double bond effectively decreases the hydrophobic chain length by approximately 1.6 carbon atoms, slightly increasing the CMC relative to saturated counterparts[2].
Troubleshooting Q&A (FAQs)
Q1: My Linoleoyl-CoA ammonium salt precipitates immediately upon addition to my enzyme assay buffer. What is causing this? Causality: The precipitation is likely driven by the interaction between the polyanionic CoA moiety and divalent cations (Mg²⁺, Ca²⁺) in your buffer, or the use of a phosphate buffer with high metal ion concentrations[3]. The ammonium salt form is highly soluble in pure water, but the sudden shift in ionic strength forces the hydrophobic tails to aggregate while the head groups form insoluble metal-ion bridges. Solution: Prepare your primary stock in strictly divalent-free, low-ionic-strength buffer (e.g., 10 mM Sodium Phosphate, pH 7.0, or pure Milli-Q water) (4)[4]. Introduce the acyl-CoA to the final assay mix after adding a carrier protein like Bovine Serum Albumin (BSA) or Acyl-CoA Binding Protein (ACBP), which sequesters the hydrophobic tail and prevents metal-induced precipitation (5)[5].
Q2: How can I prepare a stable stock solution without relying on organic solvents that might inhibit my enzyme? Causality: Organic solvents (like ethanol or DMSO) can disrupt the hydration shell of your target enzyme. Because Linoleoyl-CoA is an amphiphile, it does not strictly require organic solvents if handled below its CMC or stabilized by carriers. Solution: Dissolve the lyophilized ammonium salt directly in an ice-cold 10 mM sodium acetate or sodium phosphate buffer (pH 5.5 - 6.0). Acyl-CoAs are most stable against thioester hydrolysis at slightly acidic pH. Aliquot immediately into low-bind microcentrifuge tubes and flash-freeze.
Q3: My enzyme kinetics are non-linear at higher Linoleoyl-CoA concentrations. Is the substrate degrading? Causality: It is rarely degradation if freshly prepared. This non-linearity is a classic hallmark of exceeding the Critical Micelle Concentration (CMC)[1]. Once micelles form, the enzyme can only access the monomers in equilibrium, or conversely, the micelle itself may act as a competitive inhibitor or denaturant to the enzyme. Solution: Keep the working concentration below 20 µM. If higher concentrations are required, supplement the assay buffer with fatty acid-free BSA at a 1:1 to 1:4 molar ratio (BSA:Acyl-CoA) to buffer the free monomer concentration.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in quality control steps.
Protocol A: Preparation and Validation of a 5 mM Linoleoyl-CoA Stock Solution
Objective: Create a stable, micelle-managed stock solution free of organic solvents.
-
Equilibration: Remove the Linoleoyl-CoA ammonium salt vial from -80°C and equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.
-
Solvent Addition: Add ice-cold, degassed 10 mM Sodium Phosphate buffer (pH 6.0) to achieve a theoretical 5 mM concentration.
-
Dissolution: Vortex gently for 15 seconds. Do not sonicate vigorously, as excessive cavitation can induce thioester hydrolysis.
-
Validation (Spectrophotometry): Dilute an aliquot 1:100 in the same buffer. Measure absorbance at 260 nm. The molar extinction coefficient of the adenine ring in CoA is 16.4 mM⁻¹ cm⁻¹. Calculate the exact concentration to validate complete dissolution and account for any hygroscopic weight gain in the powder.
-
Storage: Aliquot into 10 µL volumes in low-bind tubes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol B: Assay Buffer Optimization for Lipoxygenase/Acyltransferase Assays
Objective: Introduce Linoleoyl-CoA into a high-salt or Mg²⁺-containing assay buffer without precipitation.
-
Buffer Preparation: Prepare the base assay buffer (e.g., 50 mM HEPES, pH 7.4, 2 mM MgCl₂).
-
Carrier Integration: Add Fatty Acid-Free BSA to a final concentration of 0.1% (w/v). Allow to stir gently for 10 minutes at room temperature.
-
Substrate Addition: Slowly pipette the required volume of the 5 mM Linoleoyl-CoA stock directly into the vortex of the stirring buffer to ensure immediate dispersion and binding to BSA.
-
Validation (Dynamic Light Scattering - DLS): If available, run a 50 µL sample through a DLS instrument. A monodisperse peak at ~7 nm indicates stable BSA-Acyl-CoA complexes. Peaks >50 nm indicate micellization or precipitation.
Workflows & Logical Diagrams
Workflow for the preparation and validation of Linoleoyl-CoA aqueous solutions.
Mechanistic pathways of Linoleoyl-CoA physical states in aqueous assay buffers.
References
-
Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape. PubMed (nih.gov). 1
-
The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length. PubMed (nih.gov). 2
-
Editing of phosphatidic acid and phosphatidylethanolamine by acyl-CoA: lysophospholipid acyltransferases in developing Camelina sativa seeds. PMC (nih.gov). 3
-
Expression of Soluble Forms of Yeast Diacylglycerol Acyltransferase 2 That Integrate a Broad Range of Saturated Fatty Acids. Semantic Scholar. 4
-
Arabidopsis cytosolic acyl-CoA-binding proteins ACBP4, ACBP5 and ACBP6 have overlapping but distinct roles in seed development. Bioscience Reports (portlandpress.com). 5
Sources
- 1. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. portlandpress.com [portlandpress.com]
Technical Support Center: Optimizing Signal-to-Noise (S/N) for Low Abundance Acyl-CoAs in LC-MS/MS
Welcome to the Advanced Mass Spectrometry Support Center. Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal metabolic intermediates, but their quantification is notoriously difficult. Their amphiphilic nature, low endogenous abundance, and high susceptibility to thioester bond hydrolysis create a "perfect storm" for poor signal-to-noise (S/N) ratios.
This guide provides field-proven, self-validating workflows to troubleshoot and overcome the sensitivity barriers associated with acyl-CoA analysis.
Part 1: Quantitative Summary of S/N Optimization Strategies
Before diving into specific troubleshooting steps, it is crucial to understand the quantitative impact of various optimization strategies. The table below summarizes the expected improvements when applying our core methodologies.
| Optimization Strategy | Mechanism of Action | Target Acyl-CoA Species | Expected S/N Improvement |
| 8-DMQ Derivatization | Neutralizes the ribosyl phosphate group, preventing Lewis acid/base chelation with LC metal hardware. | Short, Medium, and Long-chain | Up to 625-fold increase [1] |
| Phosphate Methylation | Masks the phosphate moiety using diazomethane equivalents, improving peak shape and surface recovery. | Full coverage (Free CoA to C25:0) | 50 to 100-fold increase [2] |
| SILEC Internal Standards | Corrects for matrix suppression and extraction losses via heavy isotope co-elution (+4 m/z shift). | Medium and Long-chain | Reduces %CV to <5%; stabilizes baseline [3] |
| SSA Deproteinization | Precipitates proteins without requiring extensive SPE cleanup, preventing analyte loss. | Short-chain & Biosynthetic Intermediates | 2 to 5-fold increase in absolute recovery [4] |
Part 2: Troubleshooting Guides & FAQs
Q1: Why are my medium- and long-chain acyl-CoA peaks severely tailing, and how is this destroying my S/N ratio?
The Causality: Peak tailing in acyl-CoA analysis is primarily driven by strong Lewis acid/base (coordination) interactions. The phosphate moiety on the ribosyl phosphate residue of the acyl-CoA molecule acts as a strong Lewis base, chelating with the metal hardware (frits, columns, capillaries) of the LC system [1]. When a peak tails, the total ion count is spread over a wider retention time window, drastically lowering the peak apex height and burying the signal in the baseline noise.
The Solution: You must neutralize the phosphate group. We recommend implementing a chemical derivatization step using 8-(diazomethyl) quinoline (8-DMQ) or phosphate methylation[1, 2]. By capping the phosphate group, you eliminate metal chelation. This results in sharp, Gaussian peaks that concentrate the ion beam into the mass spectrometer, boosting detection sensitivity by orders of magnitude.
Q2: My biological matrix is causing massive ion suppression. How do I differentiate true low abundance from a suppressed signal?
The Causality: Biological matrices (especially liver or heart tissue) contain highly abundant phospholipids that co-elute with long-chain acyl-CoAs, competing for charge in the Electrospray Ionization (ESI) source. If the ESI droplet cannot accommodate all ions, the low-abundance acyl-CoAs are neutralized and undetected.
The Solution (A Self-Validating System): Implement Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) [3]. By culturing cells in pantothenate-free media fortified with [13C3, 15N1]-pantothenic acid, you generate heavy acyl-CoAs with a +4 m/z shift.
-
Validation Logic: Spike this SILEC standard into your lysis buffer before homogenization. Because the heavy standard is chemically identical to your endogenous analyte, it will experience the exact same extraction losses and matrix suppression. If your endogenous S/N is low, but the SILEC standard S/N is also proportionally low, you have a matrix/extraction issue. If the SILEC standard S/N is high, you have successfully validated that the endogenous analyte is truly at a low biological concentration.
Q3: How should I set up my MS/MS transitions to minimize background noise?
The Causality: Acyl-CoAs fragment in a highly predictable manner due to the lability of the phosphodiester bonds in the CoA backbone. In positive-ion ESI, collision-induced dissociation (CID) characteristically cleaves the 3'-phosphate-adenosine-5'-diphosphate group.
The Solution: Program your triple quadrupole (QqQ) for Multiple Reaction Monitoring (MRM) targeting a neutral loss of 507.3 Da [5]. Because very few other biological molecules lose a 507.3 Da fragment, this transition acts as a highly specific filter, virtually eliminating background chemical noise and maximizing the S/N ratio.
Caption: Mechanism of acyl-CoA fragmentation yielding the characteristic 507.3 Da neutral loss.
Part 3: Self-Validating Experimental Protocol
To guarantee high S/N for low abundance species, follow this end-to-end methodology. This protocol is designed as a closed-loop system: every step contains an internal check to validate its success.
Step 1: Quenching and Lysis (Preventing Hydrolysis)
The thioester bond of acyl-CoAs is highly unstable at room temperature and alkaline pH.
-
Weigh 50 mg of frozen tissue over dry ice. Do not allow the tissue to thaw.
-
Immediately submerge the tissue in 1 mL of ice-cold 10% Trichloroacetic acid (TCA) or 2.5% 5-sulfosalicylic acid (SSA) [4].
-
Self-Validation Spike: Add 500 nM of an unnatural odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA) and your SILEC heavy-isotope mixture directly into the extraction buffer [5].
-
Homogenize using a bead beater at 4°C for 30 seconds. Centrifuge at 16,000 x g for 10 minutes to pellet precipitated proteins.
Step 2: Solid Phase Extraction (SPE) Cleanup
Removing the acid and salts is critical to prevent ESI source contamination and signal suppression.
-
Condition an Oasis HLB SPE cartridge with 3 mL Methanol, followed by 3 mL LC-MS grade water.
-
Load the acidic supernatant onto the cartridge.
-
Wash with 3 mL of 2% Methanol in water to elute salts and polar interferences.
-
Elute the acyl-CoAs using 2 mL of an Acetonitrile/Isopropanol/Water (2:1:0.8) mixture. Dry under a gentle stream of nitrogen gas.
Step 3: Chemical Derivatization (The S/N Multiplier)
-
Reconstitute the dried extract in 100 µL of a 50% acetone-borate aqueous solution (pH 7.0).
-
Add 10 mg/mL of 8-DMQ reagent [1].
-
Incubate with shaking at 50°C for 40 minutes. The derivatization will convert the hydrophilic phosphate groups into hydrophobic, non-chelating moieties.
-
Transfer to an LC vial for immediate analysis.
Caption: Optimized extraction and derivatization workflow for low abundance acyl-CoAs.
Step 4: LC-MS/MS System Suitability Check
Before running biological samples, inject the pure C17:0-CoA standard.
-
Pass Criteria: The peak must be symmetrical (Asymmetry factor between 0.9 and 1.2). If the peak tails, your derivatization failed or your LC system requires passivation with phosphoric acid.
-
Quantification: Calculate the absolute recovery of the C17:0-CoA spiked in Step 1. Recovery must be >75%. Next, monitor the SILEC heavy-to-light ratio across all samples. A stable ratio confirms that matrix effects are fully normalized.
References
- An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs.
- Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography–Tandem Mass Spectrometry.
- Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters. PubMed Central (NIH).
- A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central (NIH).
- LC-MS/MS protocol for 15-methylnonadecanoyl-CoA quantific
Technical Support Center: Acyl-CoA Stability & Freeze-Thaw Troubleshooting
Welcome to the Technical Support Center for Acyl-CoA Analysis. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals who require high-fidelity quantification of acyl-coenzyme A (acyl-CoA) species.
Acyl-CoAs are highly labile metabolites. Their accurate quantification is frequently compromised by improper handling, specifically repeated freeze-thaw cycles[1]. This guide synthesizes the chemical causality of acyl-CoA degradation with field-proven, self-validating protocols to ensure absolute scientific integrity in your lipidomics and metabolomics workflows.
The Mechanistic Basis of Acyl-CoA Instability
Acyl-CoA molecules consist of an acyl chain linked to the pantetheine arm of coenzyme A via a high-energy thioester bond. This bond is thermodynamically unstable and highly susceptible to cleavage when exposed to the thermal stress and transient pH shifts associated with freeze-thaw cycles[2].
Repeated freezing and thawing accelerates degradation through two primary pathways:
-
Non-Enzymatic Hydrolysis: Transient warming introduces atmospheric moisture and localized pH fluctuations. Certain species are intrinsically more reactive; for example, succinyl-CoA possesses a terminal carboxylic acid that facilitates the generation of highly reactive cyclic anhydride intermediates at physiological pH, leading to rapid auto-degradation and the non-enzymatic acylation of surrounding proteins[2].
-
Enzymatic Cleavage: In biological matrices (tissues or cell lysates), freeze-thaw cycles rupture subcellular membranes (such as mitochondria). This releases potent acyl-CoA thioesterases (Acots), such as Acot2, which rapidly and irreversibly hydrolyze long-chain fatty acyl-CoAs into free fatty acids and free CoASH[3].
Logical relationship of acyl-CoA degradation mechanisms triggered by freeze-thaw cycles.
Quantitative Impact of Freeze-Thaw Cycles
The rate of degradation is highly dependent on the acyl chain length, functional groups, and the surrounding matrix. The table below summarizes the stability metrics of various acyl-CoA species to highlight the necessity of strict temperature control.
| Acyl-CoA Species | Matrix / Condition | Stability Metric | Reference |
| Acetyl-CoA | Aqueous solution, Quenched | Half-life ~92 hours | [4] |
| Formyl-CoA | Aqueous solution, Quenched | Half-life ~1.9 hours | [4] |
| Succinyl-CoA | Aqueous solution, pH 8.0 | Rapid degradation (<15 min) | [2] |
| Lactoyl-CoA | 10% TCA extract, 4°C | Stable for up to 24 hours | [5] |
| Long-Chain Acyl-CoAs | Unquenched biological matrix | Rapid hydrolysis by Acots | [3] |
Frequently Asked Questions (Troubleshooting)
Q: Why do my acyl-CoA standard curves lose linearity after the second thaw? A: Repeated freeze-thaw cycles introduce atmospheric moisture and cause localized warming, which accelerates the hydrolysis of the thioester bond[4]. This degrades the intact acyl-CoA into free CoASH and the corresponding free acid, reducing the effective concentration of your standard and destroying curve linearity.
Q: Are all acyl-CoA species equally sensitive to freeze-thaw degradation? A: No. Uncharged, short-chain species like acetyl-CoA are relatively stable, whereas charged species like succinyl-CoA degrade rapidly due to their intrinsic reactivity and cyclic anhydride formation[2]. Furthermore, long-chain acyl-CoAs are highly susceptible to enzymatic degradation in unquenched biological samples due to the release of Acot enzymes[3].
Q: How should I store my reconstituted acyl-CoA standards to prevent this? A: Standards should be reconstituted in a stabilizing buffer—often slightly acidic, such as 5 mM ammonium acetate or 10% trichloroacetic acid (TCA)—and immediately divided into single-use aliquots[5][6]. Store these aliquots at -80°C[7]. Never return a thawed aliquot to the freezer for future quantitative use.
Q: What is the best way to extract acyl-CoAs from tissues to prevent freeze-thaw artifacts? A: Immediate quenching is critical. Tissues should be flash-frozen and homogenized directly in an acidic extraction buffer (e.g., 0.4 M perchloric acid or 10% TCA) without allowing the tissue to thaw first[8]. This precipitates degradative enzymes before they can act on the metabolites.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checks to verify that degradation has not occurred during sample preparation.
Protocol A: Preparation and Storage of Acyl-CoA Standards
Objective: Eliminate freeze-thaw degradation of analytical standards.
-
Acidic Reconstitution: Reconstitute lyophilized acyl-CoA standards in 5 mM ammonium acetate (pH ~5.5) or 10% TCA[5][6].
-
Causality: The slightly acidic environment protonates the leaving group, shielding the thioester bond against nucleophilic attack by water.
-
-
Single-Use Aliquoting: Immediately divide the solution into 10 µL aliquots using pre-chilled, low-bind microcentrifuge tubes[1].
-
Snap-Freezing: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C storage[7].
-
Single-Use Thaw: Thaw a single aliquot on ice immediately prior to LC-MS/MS analysis. Discard any remaining volume.
-
Self-Validation Check: During calibration curve acquisition, monitor the MS/MS transition for free CoASH (e.g., m/z 768.1 → 428.0). A rising CoASH baseline across sequential injections indicates that the standard is degrading in the autosampler[2].
Step-by-step workflow for acyl-CoA standard preparation to eliminate freeze-thaw degradation.
Protocol B: Extraction of Acyl-CoAs from Biological Samples
Objective: Quench enzymatic activity before freeze-thaw artifacts can occur.
-
Isotope Spiking & Quenching: Add 1 mL of ice-cold 10% (w/v) TCA containing stable isotope-labeled internal standards (e.g., [13C3]-malonyl-CoA) directly to the frozen tissue or cell pellet[5][6].
-
Causality: TCA immediately precipitates degradative Acot enzymes while the internal standard accounts for any matrix suppression during MS analysis.
-
-
Cold Homogenization: Homogenize the sample strictly at 4°C. Do not allow the sample to thaw prior to the addition of the acidic buffer.
-
Centrifugation: Centrifuge at 17,000 × g for 10 minutes at 4°C[5].
-
Causality: This permanently pellets the precipitated proteins, removing thioesterases from the metabolite pool[3].
-
-
Self-Validation Check: Analyze the recovery of the [13C3]-internal standard via LC-MS/MS. If the internal standard shows significant degradation into [13C3]-free CoASH, the quenching step was too slow or the autosampler temperature is too high, and the sample batch must be flagged for poor integrity[2][6].
References
- Acyl CoAs Analysis Service - Creative Proteomics Creative Proteomics URL
- A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation PMC - NIH URL
- Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes Journal of the American Society for Mass Spectrometry - ACS Publications URL
- Quantification of lactoyl-CoA (lactyl-CoA)
- Acyl-CoA thioesterase-2 facilitates mitochondrial fatty acid oxidation in the liver PMC - NIH URL
- 14-Methyloctadecanoyl-CoA Benchchem URL
- Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection MDPI URL
- 3-Oxo-delta4-chenodeoxycholyl-CoA Benchchem URL
Sources
- 1. Acyl CoAs Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 14-Methyloctadecanoyl-CoA | Benchchem [benchchem.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Oxo-delta4-chenodeoxycholyl-CoA | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
Linoleoyl-CoA vs. Oleoyl-CoA: Substrate Specificity and Kinetic Divergence in Acyltransferase Workflows
In lipid metabolism, the difference between a monounsaturated and a polyunsaturated acyl-CoA is not merely a matter of a single double bond—it is a fundamental structural divergence that dictates cellular fate. As drug development increasingly targets lipid remodeling pathways in metabolic diseases and oncology, understanding how acyltransferases discriminate between Oleoyl-CoA (18:1-CoA) and Linoleoyl-CoA (18:2-CoA) is critical.
This guide provides an objective, data-driven comparison of how key acyltransferases (LPCAT3, ACAT1/2, and DGAT1/2) partition these substrates, backed by kinetic data and self-validating experimental workflows.
The Steric Reality: Why One Double Bond Changes Everything
The primary discriminator for acyltransferase active sites is the spatial "sweep volume" of the acyl chain.
-
Oleoyl-CoA (18:1 Δ9) contains a single cis-double bond, creating a predictable, singular kink that slides efficiently into narrow, rigid hydrophobic channels.
-
Linoleoyl-CoA (18:2 Δ9,12) contains a second cis-double bond. This introduces a complex bend that significantly increases the steric volume of the tail. Enzymes must possess highly flexible or widened binding pockets to accommodate this structure without steric clash.
Mechanistic Causality: Enzyme-Specific Divergence
LPCAT3: The Gatekeeper of Membrane Fluidity
Lysophosphatidylcholine acyltransferase 3 (LPCAT3) drives the Lands cycle, remodeling phospholipids to maintain membrane dynamics. Mass spectrometry-based assays reveal that LPCAT3 exhibits a 1 over 18:1 acyl-CoA[1].
-
Causality: As a member of the MBOAT family, LPCAT3 has evolved a highly flexible hydrophobic track. This structural plasticity specifically accommodates the bulky, multi-kinked structure of 18:2-CoA, ensuring polyunsaturated fatty acids (PUFAs) are rapidly incorporated into membranes to prevent lipid-induced ER stress[2].
ACAT1/2: Rigid Channels for Cholesterol Storage
Sterol O-acyltransferases (ACAT1 and ACAT2) catalyze the esterification of cholesterol for storage in lipid droplets or secretion in lipoproteins. ACAT1 demonstrates a highly specific affinity for Oleoyl-CoA, 3[3].
-
Causality: Structural mapping of the ACAT1 multimeric complex reveals a narrow, rigid catalytic core[2]. The single Δ9 kink of 18:1-CoA aligns perfectly with this groove, positioning the thioester bond optimally for nucleophilic attack by cholesterol. The extra Δ12 kink of 18:2-CoA creates steric hindrance, drastically reducing catalytic turnover.
DGAT1 vs. DGAT2: The Triacylglycerol Divide
Diacylglycerol acyltransferases (DGAT1 and DGAT2) catalyze the final step of TAG synthesis but belong to different gene families with distinct specificities. DGAT1 generally acts as a broad-spectrum sink, preferring 18:1-CoA to generate densely packed MUFA-TAGs. Conversely, specific isoforms of DGAT2 4[4].
-
Causality: DGAT2 often forms metabolons with fatty acid desaturases in the ER. Its active site is structurally primed to accept bulky PUFA-CoAs directly from these desaturases, bypassing the bulk cytosolic pool to create specialized signaling TAGs[4].
Comparative Kinetic Performance
| Enzyme Class | Representative Isoform | Oleoyl-CoA (18:1) Kinetics / Preference | Linoleoyl-CoA (18:2) Kinetics / Preference | Biological Implication |
| Phospholipid Remodeling | LPCAT3 | Moderate (Lower Vmax) | High (Preferred Vmax/Km) | Enriches ER membranes with PUFAs for fluidity and eicosanoid precursor storage. |
| Sterol Esterification | ACAT1 | High Affinity (Kd ~1.9 µM) | Low Affinity (Steric hindrance) | Drives formation of stable cholesteryl oleate in cytosolic lipid droplets. |
| TAG Synthesis (General) | DGAT1 | High (Preferred acyl donor) | Moderate to Low | Generates densely packed MUFA-TAGs for long-term, stable energy storage. |
| TAG Synthesis (Specialized) | DGAT2 | Moderate | High (in specific taxa/isoforms) | Facilitates incorporation of bulky PUFAs into TAGs via desaturase metabolons. |
Visualizing the Metabolic Divergence
Metabolic divergence of Oleoyl-CoA and Linoleoyl-CoA driven by acyltransferase substrate specificity.
Experimental Workflows: Self-Validating Acyltransferase Assays
To accurately determine the substrate preference of an acyltransferase, standard single-substrate assays are insufficient due to artificial micelle formation. As an application standard, I strongly recommend a Competitive LC-MS/MS Assay built as a self-validating system.
The Self-Validating System Architecture
This protocol incorporates internal logic gates to ensure that a "zero activity" result is due to true enzymatic specificity, not an extraction failure or non-enzymatic artifact.
Step 1: Reaction Assembly (Equimolar Competition)
-
Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 2 mM MgCl2.
-
Substrates: 50 µM Acyl Acceptor (e.g., 16:0-lysoPC for LPCAT).
-
Acyl-CoA Pool: An exact equimolar mixture of 25 µM Oleoyl-CoA and 25 µM Linoleoyl-CoA.
-
Enzyme: 5 µg of purified microsomal protein.
-
Validation Gate 1 (Background Control): Prepare a parallel tube with microsomes boiled at 95°C for 10 minutes. Purpose: Quantifies non-enzymatic acyl migration.
Step 2: Initiation & Quenching (The Internal Standard Gate)
-
Incubate at 37°C for exactly 5 minutes (ensuring initial-rate kinetics).
-
Quench: Stop the reaction by adding 3 volumes of Chloroform:Methanol (2:1 v/v).
-
Validation Gate 2 (Extraction Integrity): Immediately spike the quench buffer with 1 µM of 17:0/17:0-Phosphatidylcholine (an unnatural odd-chain lipid). Purpose: If the final MS peak area for this 17:0 standard drops below 85% of expected recovery, the extraction is compromised, and the sample data must be discarded.
Step 3: Extraction & LC-MS/MS Analysis
-
Vortex vigorously for 2 minutes, then centrifuge at 3,000 x g for 5 minutes.
-
Extract the lower organic phase, dry under nitrogen gas, and reconstitute in Isopropanol:Methanol (1:1 v/v).
-
Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM), calculating the ratio of 18:1-PC to 18:2-PC formed. Subtract any background signal detected in Validation Gate 1.
Conclusion & Implications for Drug Development
When designing small-molecule inhibitors for acyltransferases (e.g., DGAT1 inhibitors for obesity, or ACAT inhibitors for atherosclerosis), the steric differences between Oleoyl-CoA and Linoleoyl-CoA dictate off-target liability. An inhibitor designed to block the narrow 18:1-CoA binding pocket of ACAT1 is unlikely to cross-react with the voluminous, flexible 18:2-CoA pocket of LPCAT3. Understanding these kinetic and structural divergences allows for the rational design of highly selective lipid-modulating therapeutics.
References
-
Characterization of human lysophospholipid acyltransferase 3. National Institutes of Health (NIH).[Link]
-
Substrate preferences of long-chain acyl-CoA synthetase and diacylglycerol acyltransferase contribute to enrichment of flax seed oil with α-linolenic acid. Biochemical Journal (Portland Press).[Link]
-
A rising tide lifts all MBOATs: recent progress in structural and functional understanding of membrane bound O-acyltransferases. ResearchGate.[Link]
-
Information on EC 2.3.1.26 - sterol O-acyltransferase. BRENDA Enzyme Database.[Link]
Sources
A Senior Application Scientist’s Guide to Comparative Lipidomics: Unveiling Acyl-CoA Profiles in Diverse Cell Lines
For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular metabolism, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is of paramount importance. These molecules are not merely intermediates; they are central hubs in a multitude of cellular processes, from energy metabolism and lipid biosynthesis to the regulation of gene expression through protein acylation.[1][2][3] The composition of the cellular acyl-CoA pool is highly dynamic and can shift dramatically between different cell types, particularly between healthy and diseased states such as cancer.[1][4][5]
This guide provides an in-depth, objective comparison of methodologies for profiling acyl-CoAs, grounded in field-proven insights. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system. Our focus will be on leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for its unparalleled sensitivity and specificity in this application.[6][7][8][9]
The Analytical Challenge: Why Acyl-CoAs are Notoriously Difficult to Measure
Before diving into the methodology, it is crucial to understand the inherent challenges in acyl-CoA analysis. These difficulties dictate our experimental design and underscore the need for meticulous technique.
-
Inherent Instability: The high-energy thioester bond that makes acyl-CoAs so reactive in metabolism also renders them susceptible to hydrolysis in aqueous solutions.[1][10] This necessitates rapid processing at cold temperatures.
-
Low Cellular Abundance: Acyl-CoAs are often present at low nanomolar to picomolar concentrations within cells, requiring highly sensitive detection methods.[11]
-
Structural Similarity: Dozens of acyl-CoA species exist, often differing only by the length and saturation of their acyl chain.[11] This makes chromatographic separation a significant hurdle to prevent co-elution and subsequent ion suppression in the mass spectrometer.
-
Matrix Effects: Biological samples are complex mixtures. Other cellular components can interfere with ionization, suppressing the signal of the target analytes and compromising quantification.[11]
The Gold Standard: An LC-MS/MS Workflow for Comparative Acyl-CoA Profiling
Our recommended workflow is built on a foundation of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique that couples the physical separation of analytes (LC) with their detection by mass-to-charge ratio (MS/MS).
Experimental Workflow Overview
The following diagram provides a high-level overview of the entire process, from sample acquisition to data analysis.
Caption: A streamlined workflow for comparative acyl-CoA profiling.
Part 1: Acyl-CoA Extraction - The Foundation of Reliable Data
The goal of extraction is to efficiently lyse cells, quench enzymatic activity, precipitate proteins, and solubilize acyl-CoAs while maintaining their stability. While methods like solid-phase extraction (SPE) exist, a well-optimized solvent precipitation protocol offers an excellent balance of recovery, simplicity, and throughput.[6][10][12]
Detailed Protocol: Acyl-CoA Extraction from Cultured Cells
This protocol is designed for cells grown in a 10 cm culture dish (~5-10 x 10^6 cells).
-
Preparation:
-
Prepare an extraction solvent of Methanol:Acetonitrile:Water (2:2:1, v/v/v) . Pre-chill to -80°C.
-
Prepare an internal standard (ISTD) stock solution. A non-endogenous, odd-chain acyl-CoA such as Heptadecanoyl-CoA (C17:0) is an excellent choice.
-
Pre-chill all tubes and a centrifuge to 4°C.
-
-
Cell Harvesting & Quenching:
-
Aspirate the culture medium from the dish.
-
Place the dish on ice and immediately wash the cell monolayer twice with 5 mL of ice-cold phosphate-buffered saline (PBS). Aspirate the PBS completely after the final wash.
-
Causality Check: This rapid washing on ice is critical. It removes extracellular contaminants and lowers the temperature to slow metabolic activity, preventing artifactual changes in the acyl-CoA pool.
-
-
Extraction:
-
Add 1 mL of the pre-chilled (-80°C) extraction solvent directly to the cell monolayer. Add the internal standard to this solvent at a known final concentration (e.g., 100-200 nM).
-
Causality Check: The ice-cold organic solvent serves three simultaneous functions: it instantly quenches enzymatic reactions, permeabilizes cell membranes, and precipitates proteins. The ISTD is added early to account for analyte loss during all subsequent sample handling steps.
-
Use a cell scraper to scrape the frozen lysate from the dish. Transfer the entire slurry to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
-
Protein Removal & Supernatant Collection:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.[4]
-
Causality Check: This step pellets the precipitated proteins and cell debris, leaving the acyl-CoAs and other small molecules in the supernatant.
-
Carefully transfer the supernatant to a new pre-chilled tube, being cautious not to disturb the pellet.
-
-
Sample Concentration and Reconstitution:
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). Avoid excessive heat; a setting of 30-40°C is sufficient.
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent. The choice is critical for stability. A solution of 50% methanol in 50 mM ammonium acetate (pH 7) is a common and effective choice.[10][13]
-
Causality Check: Reconstituting in a buffered, neutral pH solution stabilizes the acyl-CoA thioesters, which are prone to degradation at acidic or highly basic pH.[13]
-
Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
Part 2: LC-MS/MS Analysis - Separation and Quantification
Chromatographic Separation: The goal is to separate the different acyl-CoA species based on their hydrophobicity before they enter the mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is the workhorse for this application.[7][14]
-
Mobile Phases:
-
Gradient: A typical gradient starts with a low percentage of organic mobile phase (B) to retain the more polar short-chain acyl-CoAs, then gradually increases the percentage of B to elute the more hydrophobic long-chain species.
Mass Spectrometric Detection: We use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, operating under Multiple Reaction Monitoring (MRM).
-
Principle: In MRM, the first quadrupole (Q1) is set to select a specific mass-to-charge ratio (m/z) corresponding to the parent ion of a target acyl-CoA. This ion is then fragmented in the second quadrupole (q2), and the third quadrupole (Q3) is set to select a specific fragment ion. This parent -> fragment transition is highly specific to the target molecule.
-
Key Fragmentation: Acyl-CoAs exhibit a characteristic fragmentation pattern. A common and robust method is to monitor the neutral loss of a 507 Da fragment corresponding to the 3'-phospho-ADP moiety.[4][7] Alternatively, specific product ions like m/z 428 can be monitored.[6]
Application: A Comparative Study of Breast Cancer vs. Non-Tumorigenic Cells
To illustrate the power of this approach, we present a hypothetical comparative analysis of the acyl-CoA profiles in MCF7 (an estrogen-receptor-positive breast cancer cell line) and MCF-10A (a non-tumorigenic breast epithelial cell line). Cancer cells are known to exhibit profound metabolic reprogramming, often involving altered fatty acid metabolism to support rapid proliferation and membrane synthesis.[2][3][15]
Central Role of Acyl-CoAs in Metabolism
The diagram below illustrates how various metabolic pathways converge on the acyl-CoA pool, highlighting its central importance.
Caption: Acyl-CoAs link catabolic and anabolic pathways.
Hypothetical Quantitative Data
The following table presents plausible data from our comparative experiment, normalized to cell number. The values reflect expected metabolic shifts in cancer cells, such as increased reliance on fatty acid synthesis and altered energy metabolism.
| Acyl-CoA Species | Chain Length | MCF-10A (pmol/10⁶ cells) | MCF7 (pmol/10⁶ cells) | Fold Change (MCF7/MCF-10A) | Biological Implication |
| Acetyl-CoA | C2:0 | 8.5 | 21.3 | 2.5 | Central hub for energy & biosynthesis; often elevated in cancer.[2] |
| Malonyl-CoA | C3:0 (dicarboxy) | 0.4 | 1.5 | 3.8 | Key substrate for de novo fatty acid synthesis, upregulated in cancer. |
| Succinyl-CoA | C4:0 (dicarboxy) | 22.1 | 15.5 | 0.7 | TCA cycle intermediate; changes reflect altered mitochondrial function. |
| Myristoyl-CoA | C14:0 | 1.8 | 3.1 | 1.7 | Precursor for protein myristoylation and lipid synthesis. |
| Palmitoyl-CoA | C16:0 | 9.7 | 25.2 | 2.6 | End-product of fatty acid synthesis; key for complex lipids. |
| Stearoyl-CoA | C18:0 | 6.2 | 14.9 | 2.4 | Elongation product, important for membrane lipids. |
| Oleoyl-CoA | C18:1 | 4.5 | 7.7 | 1.7 | Monounsaturated; crucial for membrane fluidity and signaling lipids. |
| Arachidonoyl-CoA | C20:4 | 1.1 | 0.8 | 0.7 | Precursor for pro-inflammatory eicosanoids. |
Interpretation of Results:
The data clearly shows a significant remodeling of the acyl-CoA pool in the MCF7 cancer cell line compared to the non-tumorigenic MCF-10A line. The marked increase in Acetyl-CoA, Malonyl-CoA, Palmitoyl-CoA, and Stearoyl-CoA strongly suggests an upregulation of the de novo fatty acid synthesis pathway. This is a well-established hallmark of many cancers, which require a high flux of lipid production to build new membranes for proliferating cells.[3][15] This comparative snapshot provides a powerful quantitative dataset, opening avenues for further investigation into the specific enzymes (e.g., ACC, FASN) that could be targeted for therapeutic intervention.
Conclusion
Comparative acyl-CoA profiling is a technically demanding but highly rewarding field of lipidomics. By employing a meticulous and well-validated LC-MS/MS workflow, researchers can uncover profound differences in cellular metabolism between distinct cell lines. The insights gained from these comparisons are not merely academic; they provide a direct window into the metabolic reprogramming that drives diseases like cancer and can illuminate novel vulnerabilities for the development of next-generation therapeutics. The ability to reliably quantify these critical metabolic hubs is an essential tool for any laboratory engaged in metabolic research or drug discovery.
References
-
Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry - ACS Publications. [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PMC. [Link]
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry - ACS Publications. [Link]
-
LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Semantic Scholar. [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed. [Link]
-
High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. PMC. [Link]
-
Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Springer Nature Experiments. [Link]
-
Sample preparation for Acyl-CoA analysis. University of Washington. [Link]
-
Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI. [Link]
-
Acyl-CoA extraction method optimization. LC-QE-MS condition for... ResearchGate. [Link]
-
Comprehensive Analysis of Short-, Medium-, and Long-Chain Acyl-Coenzyme A by Online Two-Dimensional Liquid Chromatography/Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]
-
Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PMC. [Link]
-
Multi-method quantification of acetyl-CoA and further acyl-CoA species in normal and ischemic rat liver. bioRxiv. [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. ResearchGate. [Link]
-
Acetyl-CoA: An interplay between metabolism and epigenetics in cancer. PMC. [Link]
-
New technology elucidates how metabolites interact with proteins to drive cancer. National Cancer Institute. [Link]
-
Acetyl-CoA metabolism in cancer. PMC - NIH. [Link]
-
Lipidomic study of cell lines reveals differences between breast cancer subtypes. PMC. [Link]
-
Lipidomics reveals cell specific changes during pluripotent differentiation to neural and mesodermal lineages. Molecular Omics (RSC Publishing). [Link]
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- 11. benchchem.com [benchchem.com]
- 12. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Multi-method quantification of acetyl-CoA and further acyl-CoA species in normal and ischemic rat liver | bioRxiv [biorxiv.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validation of Linoleoyl-CoA Identification by High-Resolution Mass Spectrometry: A Comparative Guide
Introduction
Linoleoyl-CoA (18:2-CoA) is an essential long-chain acyl-coenzyme A thioester that serves as a critical metabolic intermediate[1]. It acts as the energetically activated substrate for beta-oxidation, a precursor for arachidonoyl-CoA via front-end desaturases, and a fundamental building block for complex phospholipids. Accurate quantification of linoleoyl-CoA is notoriously difficult due to its amphipathic nature and the extreme lability of its thioester bond[2].
As a Senior Application Scientist, I frequently audit workflows where researchers struggle with linoleoyl-CoA quantification. The failure point is rarely the mass spectrometer itself; it is almost always rooted in sample preparation or sub-optimal chromatographic choices. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms against traditional alternatives and provides a self-validating protocol to ensure absolute quantitative integrity.
Platform Comparison: HRMS vs. Traditional Triple Quadrupole (QqQ)
Historically, acyl-CoAs were quantified using Liquid Chromatography coupled to Triple Quadrupole mass spectrometry (LC-QqQ) operating in Selected Reaction Monitoring (SRM) mode[2]. This relied on the common fragmentation of acyl-CoAs—specifically, the neutral loss of 507 Da (adenosine diphosphate). While highly sensitive, QqQ methods suffer from severe isobaric interference in complex biological matrices, leading to false positives[3].4, specifically utilizing Quadrupole-Orbitrap architectures, has revolutionized this analytical space[4]. HRMS provides enhanced mass accuracy (< 5 ppm) and resolving power (up to 140,000 FWHM), enabling precise determination and characterization of acyl-CoA species[3]. This allows for Parallel Reaction Monitoring (PRM) and the simultaneous tracking of stable isotope labels (e.g., 13C, 15N) without the baseline noise issues inherent to QqQ systems[4].
Table 1: Quantitative Comparison of LC-MS Platforms for Acyl-CoA Profiling
| Analytical Feature | Triple Quadrupole (QqQ) | Quadrupole-Orbitrap (HRMS) | 2D LC-HRMS |
| Mass Accuracy | Low (~0.1 Da) | High (< 5 ppm) | High (< 5 ppm) |
| Resolving Power | Unit Resolution | Up to 140,000 FWHM | Up to 140,000 FWHM |
| Isotope Tracing | Limited (SRM only) | Excellent (PRM & Full Scan) | Excellent |
| Matrix Interference | High (Isobaric overlap) | Low (High resolution filtering) | Very Low (Orthogonal separation) |
| Throughput | High | Medium-High | Low (Complex gradients) |
Chromatographic Alternatives: Reversed-Phase vs. 2D LC-HRMS
Separating long-chain acyl-CoAs like linoleoyl-CoA requires overcoming their tendency to cause severe ion suppression.
-
Reversed-Phase (C18) at High pH : Using an ammonium hydroxide modifier improves peak shape and retention for long-chain species[2]. This is the industry standard for targeted long-chain analysis.
-
5 : A more advanced alternative that traps short-chain acyl-CoAs on one column while resolving medium- and long-chain acyl-CoAs on a parallel C18 column[5]. This significantly extends coverage (from free CoA to C22:0-CoA) but increases system complexity and run time[5].
Table 2: Extraction Solvent Efficacy for Long-Chain Acyl-CoAs
| Extraction Method | Thioester Stability | Protein Precipitation | Long-Chain Recovery |
| Methanol/Water (Neutral) | Poor (Hydrolysis risk) | Moderate | Low |
| ACN/IPA/MeOH (pH 4.9) | Excellent | High | High (>90%) |
| 5-Sulfosalicylic Acid (SSA) | Good | High | Moderate (Best for short-chain) |
The Self-Validating Protocol: Step-by-Step Methodology
To ensure scientific integrity, every protocol must be a self-validating system. The following workflow utilizes an internal standard spiked before extraction to dynamically correct for matrix effects and recovery losses.
Step 1: Preparation of Quenching Buffer Prepare 100 mM KH2PO4 adjusted to pH 4.9. Causality: The thioester bond of linoleoyl-CoA is highly labile. Acidifying the matrix to pH 4.9 halts enzymatic degradation and stabilizes the thioester linkage during extraction[2].
Step 2: Internal Standard Spiking (The Self-Validation Mechanism) Add 20 ng of a stable isotope-labeled internal standard (e.g., Heptadecanoyl-CoA) directly to the extraction solvent (ACN:IPA:MeOH, 3:1:1)[2]. Causality: Introducing the internal standard before tissue homogenization creates a self-validating system. Any subsequent analyte loss via surface adsorption or hydrolysis will proportionally affect the internal standard, ensuring the final ratio remains absolutely quantitative[4].
Step 3: Homogenization & Precipitation Combine 40 mg of flash-frozen tissue with 0.5 mL of the pH 4.9 buffer and 0.5 mL of the spiked organic solvent. Homogenize on ice, vortex for 2 minutes, and sonicate for 3 minutes[2]. Causality: The inclusion of isopropanol (IPA) in the organic mix is critical for solubilizing the highly hydrophobic 18-carbon diene tail of linoleoyl-CoA, preventing it from co-precipitating with the protein pellet[2].
Step 4: Centrifugation Centrifuge at 16,000 x g for 10 minutes at 4°C[2]. Transfer the supernatant to an autosampler vial.
Step 5: LC-HRMS Execution Inject 5 µL onto a C18 Reversed-Phase column. Run a binary gradient using ammonium hydroxide in water and acetonitrile[2]. Causality: While acyl-CoAs are extracted at low pH, they chromatograph best at high pH. The alkaline mobile phase ensures the phosphate groups on the CoA moiety are fully deprotonated, preventing secondary interactions with the silica stationary phase and yielding sharp, symmetrical peaks[2].
Mechanistic and Workflow Visualizations
Linoleoyl-CoA Metabolic Pathway and Downstream Processing.
Self-Validating HRMS Workflow for Linoleoyl-CoA Extraction and Analysis.
References
-
LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters Source: PubMed / Springer URL: 4
-
Comprehensive Analysis of Short-, Medium-, and Long-Chain Acyl-Coenzyme A by Online Two-Dimensional Liquid Chromatography/Mass Spectrometry Source: ACS Publications URL: 5
-
Acyl-CoA: Functions, Metabolism, and Analytical Methods Source: Creative Proteomics URL: 3
-
Linoleoyl-coa | C39H66N7O17P3S | CID 5497112 - PubChem Source: NIH URL: 1
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring Source: PMC / NIH URL: 2
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- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Analytical Edge: A Comparative Guide to Using Odd-Chain Acyl-CoAs as Internal Standards for Quantification
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantification of acyl-Coenzyme A (acyl-CoA) species is a critical endeavor. These molecules are central to a vast array of metabolic processes, and their precise measurement is paramount to understanding cellular physiology and the mechanisms of disease. In the realm of quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is non-negotiable for correcting analytical variability.[1][2] This guide provides an in-depth, objective comparison of odd-chain acyl-CoAs as internal standards against the gold standard, stable isotope-labeled (SIL) analogs, supported by experimental data and detailed protocols.
The Imperative for an Internal Standard in Acyl-CoA Analysis
The quantification of acyl-CoAs is notoriously challenging due to their inherent instability and the complexity of biological matrices.[3][4][5][6] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow, from extraction and sample preparation to chromatographic separation and mass spectrometric detection.[1] This mimicry allows for the correction of variations in sample recovery, matrix effects (ionization suppression or enhancement), and instrument response.[7] The two most prominent choices for internal standards in acyl-CoA analysis are stable isotope-labeled (SIL) acyl-CoAs and odd-chain acyl-CoAs.
A Head-to-Head Comparison: Odd-Chain vs. Stable Isotope-Labeled Acyl-CoAs
The selection of an appropriate internal standard is a pivotal decision that directly impacts the quality and reliability of quantitative data. Below is a comparative analysis of odd-chain and SIL acyl-CoAs, summarizing their key performance characteristics.
| Feature | Odd-Chain Acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) | Stable Isotope-Labeled (SIL) Acyl-CoAs (e.g., ¹³C-labeled Palmitoyl-CoA) |
| Principle | Chemically analogous to even-chain acyl-CoAs, but with a different mass due to the odd number of carbons.[8] | Chemically identical to the analyte, but with a mass shift due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[9][10][11] |
| Co-elution | Typically co-elute closely with even-chain acyl-CoAs of similar chain length, providing good correction for matrix effects.[12] | Ideally co-elute perfectly with the unlabeled analyte, offering the most accurate correction for matrix effects and retention time shifts. |
| Endogenous Presence | Can be naturally present in some biological samples, such as those from ruminants or individuals with specific diets or metabolic conditions, which can interfere with accurate quantification.[8][13][14][15][16] | Generally absent in biological systems, eliminating the risk of endogenous interference.[13] |
| Cost & Availability | Relatively inexpensive and commercially available from various suppliers.[8] | Significantly more expensive to synthesize or purchase, and the availability of a labeled standard for every acyl-CoA of interest can be limited.[10] |
| Scope of Correction | Effectively corrects for extraction efficiency and matrix effects for acyl-CoAs of similar chain length and polarity.[12] | Provides the most accurate correction for all sources of analytical variability for the specific analyte it matches. |
| Method Validation | Requires careful validation to ensure the absence of endogenous levels in the study matrix and to confirm similar extraction recovery and ionization response compared to the analytes of interest.[1][17] | Considered the "gold standard" by regulatory bodies like the FDA for bioanalytical method validation due to its superior ability to mimic the analyte.[1] |
The Rationale Behind the Choice: A Practical Perspective
While SIL internal standards are theoretically superior, the practicalities of research often necessitate a pragmatic approach. The high cost and limited availability of a comprehensive suite of SIL acyl-CoA standards can be prohibitive for large-scale metabolomic studies or for laboratories with budget constraints.[10] In such scenarios, odd-chain acyl-CoAs present a robust and cost-effective alternative.[8]
The key to successfully employing odd-chain acyl-CoAs lies in meticulous method development and validation.[1][17] It is crucial to demonstrate that the chosen odd-chain acyl-CoA exhibits similar extraction recovery and ionization efficiency to the even-chain analytes of interest. Furthermore, the absence of endogenous odd-chain acyl-CoAs in the specific biological matrix must be rigorously confirmed. For many cell culture and animal models, endogenous levels of longer odd-chain acyl-CoAs (e.g., C17:0-CoA) are often negligible, making them suitable internal standards.[12]
Experimental Workflow: Quantification of Acyl-CoAs Using an Odd-Chain Internal Standard
The following protocol outlines a detailed, step-by-step methodology for the extraction and quantification of acyl-CoAs from cultured cells using an odd-chain acyl-CoA as an internal standard, followed by LC-MS/MS analysis.
Diagram of the Experimental Workflow
Caption: A comprehensive workflow for the quantification of acyl-CoAs using an odd-chain internal standard.
Detailed Protocol
1. Reagents and Materials:
-
Acyl-CoA standards (for calibration curve)
-
Odd-chain acyl-CoA internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
LC-MS grade acetonitrile, methanol, and water
-
5-sulfosalicylic acid (SSA)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cultured cells (e.g., ~1-5 x 10^6 cells per sample)
2. Sample Preparation:
-
Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Internal Standard Spiking: To the cell pellet, add a known amount of the odd-chain acyl-CoA internal standard solution (e.g., 20 ng of heptadecanoyl-CoA).[18] The amount should be chosen to yield a robust signal in the LC-MS/MS analysis.
-
Acyl-CoA Extraction: Add 1 mL of an ice-cold extraction solvent, such as a 2:2:1 (v/v/v) mixture of acetonitrile, methanol, and water.[19] Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Protein Precipitation and Centrifugation: Incubate the samples on ice for 15 minutes to ensure complete protein precipitation. Centrifuge at 15,000 x g for 10 minutes at 4°C.[20]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50-100 µL of 5% (w/v) 5-sulfosalicylic acid in water.[21][22] This helps to stabilize the acyl-CoAs.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).[20] Use a gradient elution with mobile phase A consisting of 10 mM ammonium acetate in water and mobile phase B consisting of 10 mM ammonium acetate in 95:5 acetonitrile:water.[20] A typical gradient might run from 2% to 98% B over 15 minutes.
-
Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[12] Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA analyte and the odd-chain internal standard.[21]
4. Data Analysis:
-
Peak Integration: Integrate the peak areas for each analyte and the internal standard.
-
Ratio Calculation: For each analyte, calculate the ratio of its peak area to the peak area of the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the standards against their known concentrations. Determine the concentration of the analytes in the samples by interpolating their peak area ratios on the calibration curve.
Decision-Making Framework for Internal Standard Selection
The choice of an internal standard is not always straightforward. The following diagram illustrates a logical framework to guide this critical decision.
Caption: A decision-making diagram for selecting an appropriate internal standard for acyl-CoA quantification.
Conclusion
In the landscape of quantitative acyl-CoA analysis, both stable isotope-labeled and odd-chain internal standards have their merits. While SILs offer unparalleled accuracy for single-analyte assays, odd-chain acyl-CoAs provide a scientifically sound and economically viable solution for broader, multi-analyte studies. The key to leveraging the power of odd-chain acyl-CoAs lies in a thorough understanding of their limitations and the implementation of a rigorous validation strategy. By carefully considering the specific requirements of the research and adhering to best practices in analytical chemistry, researchers can confidently employ odd-chain acyl-CoAs to generate high-quality, reproducible data, thereby advancing our understanding of the intricate world of lipid metabolism.
References
- A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look
- Comparing internal standards for f
- A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermedi
- A Researcher's Guide to Quantifying Acyl-CoAs: A Comparative Analysis of Analytical Methods - Benchchem.
- Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of acetyl-CoA and malonyl-CoA in animal tissues - ResearchG
- Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes | Journal of the American Society for Mass Spectrometry - ACS Public
- FDA Guidelines for Chromatography Validation - Allan Chemical Corpor
- Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed.
- Impact of internal standard selection on measurement results for long chain f
- F
- Targeted Determination of Tissue Energy St
- Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC.
- Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic R
- Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of F
- Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic R
- Multi-method quantification of acetyl-CoA and further acyl-CoA species in normal and ischemic r
- A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermedi
- Acyl-CoA extraction method optimization. LC-QE-MS condition for...
- Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues | Open Biology | The Royal Society.
- Overlay chromatograms showing the matrix effect for (a) ACoA and (b) MCoA.
- FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
- Strategies for the Detection and Elimination of Matrix Effects in Quantit
- Q2(R2)
- Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis - Taylor & Francis.
- Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC.
- Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ioniz
- Detection of propionyl-CoA assay product by LC-MS.: Main Figure,...
- Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of F
- LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs | Analytical Chemistry - ACS Public
- A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC.
- (PDF) A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0)
- Odd chain fatty acid as internal standard?
- Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer - PMC.
- Assessing the Purity of Commercially Available 9-Decenoyl-CoA: A Guide for Researchers - Benchchem.
- Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. - Jefferson Digital Commons.
- ANALYSIS OF COENZYME A ACTIV
- (PDF)
- Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC.
- Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Analytical Chemistry - ACS Public
- BioAssay Systems F
- F
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The Enzymatic Assay Approach: A High-Throughput Screening Tool
An In-Depth Guide to Acyl-CoA Measurement: A Comparative Analysis of Enzymatic and LC-MS Methods
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate quantification of acyl-Coenzyme A (acyl-CoA) molecules is of paramount importance. Acyl-CoAs are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1][2] Their levels are a direct reflection of the cell's metabolic state, making them critical biomarkers in the study of metabolic diseases, cancer, and neurodegenerative disorders.[3][4]
However, the inherent instability and wide range of concentrations of these molecules present significant analytical challenges.[1][5] This guide provides a comprehensive, in-depth comparison of two predominant analytical techniques for acyl-CoA measurement: traditional enzymatic assays and modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a senior application scientist, my goal is to move beyond a simple listing of features and delve into the causality behind experimental choices, empowering you to select the most appropriate method for your specific research needs.
Enzymatic assays offer a classic and accessible method for quantifying acyl-CoAs. These methods are typically based on a coupled enzymatic reaction where the acyl-CoA molecule is a substrate, leading to the production of a signal that can be easily measured on a standard plate reader.
Principle of Operation
Most commercial enzymatic kits for acyl-CoA measurement operate on a "mix-incubate-measure" principle.[6] For instance, an Acyl-CoA Synthetase (ACS) activity assay involves the production of acyl-CoA, which is then metabolized by a series of enzymes to generate an intermediate. This intermediate reacts with a probe to produce a fluorescent or colorimetric signal.[7] The intensity of this signal is directly proportional to the amount of acyl-CoA present in the sample.[4][8] Another common approach uses acyl-CoA oxidase, which catalyzes the oxidation of acyl-CoA, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ is then used in a subsequent reaction, often involving horseradish peroxidase (HRP), to generate a measurable signal.[9][10]
Experimental Workflow: Enzymatic Assay
Caption: General experimental workflow for enzymatic acyl-CoA quantification.
Detailed Protocol: Fluorometric Assay for Total Fatty Acyl-CoA
This protocol is a generalized representation based on commercially available kits.[11][12] Always refer to the specific manufacturer's instructions.
-
Standard Preparation: Prepare a standard curve by serially diluting the provided acyl-CoA standard (e.g., Palmitoyl-CoA) in the assay buffer. A typical range might be from 0 to 100 µM.[6]
-
Sample Preparation:
-
Assay Procedure (96-well plate format):
-
Add 10-50 µL of each standard and sample into separate wells of a 96-well plate.
-
Prepare a reaction mix containing the necessary enzymes (e.g., acyl-CoA oxidase, HRP) and the fluorescent probe as per the kit's instructions.
-
Add the reaction mix to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.[12] The incubation allows the enzymatic reaction to proceed to completion.
-
-
Measurement:
-
Calculation:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve (fluorescence vs. concentration).
-
Determine the acyl-CoA concentration in the samples from the standard curve.
-
The LC-MS/MS Approach: The Gold Standard for Specificity and Coverage
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art method for the analysis of acyl-CoAs, offering unparalleled specificity and the ability to measure a wide range of species simultaneously.[14][15]
Principle of Operation
LC-MS/MS analysis involves three key stages:
-
Extraction: Acyl-CoAs are first extracted from the biological matrix. This is a critical step, as the instability of acyl-CoAs requires rapid quenching of enzymatic activity, typically using cold organic solvents or acids.[1][3]
-
Chromatographic Separation (LC): The extract is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate the different acyl-CoA species based on the hydrophobicity of their acyl chains.[16][17] This separation is crucial for resolving isomers and reducing matrix interference.
-
Detection and Quantification (MS/MS): As the separated acyl-CoAs elute from the LC column, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. A specific precursor ion (the intact molecule) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides extremely high specificity and sensitivity.[18][19] Most acyl-CoAs share a common fragmentation pattern, such as a neutral loss of the phosphopantetheine portion (507 Da), which can be used for profiling.[16][20][21]
Experimental Workflow: LC-MS/MS Assay
Caption: General experimental workflow for LC-MS/MS acyl-CoA quantification.
Detailed Protocol: Acyl-CoA Extraction and LC-MS/MS Analysis
This protocol synthesizes established methods for broad-range acyl-CoA analysis from cultured cells.[1][21]
-
Cell Harvesting and Extraction:
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Add 1-2 mL of ice-cold extraction solvent (e.g., 80% Methanol/20% Water or a mix of acetonitrile/methanol/water) directly to the plate to quench all enzymatic activity.[20][21][22] It is crucial to perform this step quickly and on ice.
-
Spike the sample with an internal standard (e.g., a non-endogenous odd-chain acyl-CoA like C17:0-CoA or a stable isotope-labeled standard) to correct for extraction efficiency and matrix effects.[16][23]
-
Scrape the cells and transfer the lysate to a pre-chilled tube.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Sample Processing:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the extract completely using a vacuum concentrator or a stream of nitrogen.[21]
-
Reconstitute the dried pellet in a small volume (e.g., 50-100 µL) of a suitable solvent, such as 50% methanol in 50 mM ammonium acetate, which aids in stability.[1][20]
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[12][19]
-
Mobile Phase A: Water with 5-10 mM ammonium acetate.[12][22]
-
Mobile Phase B: Acetonitrile.[22]
-
Gradient: A typical run involves a gradient from a low percentage of mobile phase B (e.g., 2-5%) to a high percentage (e.g., 90-100%) over 10-20 minutes to elute acyl-CoAs of increasing chain length.[19][20][22]
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Positive mode Electrospray Ionization (ESI+).[20]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Program the instrument to monitor specific precursor-to-product ion transitions for each targeted acyl-CoA and the internal standard.
-
-
Head-to-Head Comparison: Choosing the Right Tool for the Job
The choice between an enzymatic assay and an LC-MS/MS method is not merely a matter of preference but a critical experimental decision dictated by the research question.
| Feature | Enzymatic Assay | LC-MS/MS | Causality & Expert Insight |
| Specificity | Low to Moderate | Very High | Enzymatic assays often measure a class of compounds (e.g., total long-chain acyl-CoAs) because the enzymes used can have broad substrate specificity.[17] LC-MS/MS achieves high specificity by physically separating molecules (LC) and then identifying them based on their unique mass-to-charge ratio and fragmentation pattern (MS/MS).[16] |
| Sensitivity | Moderate (pmol range)[4][8] | High to Very High (fmol to amol range)[5][16] | The amplification nature of some enzymatic assays provides good sensitivity, but mass spectrometers are inherently more sensitive detectors. LC-MS/MS can reliably quantify very low-abundance species.[5] |
| Multiplexing | No (Single analyte or class)[17][24] | Yes (Dozens of species simultaneously)[22][25] | Enzymatic assays are designed for one specific reaction. The power of LC-MS/MS lies in its ability to monitor hundreds of MRM transitions in a single run, allowing for comprehensive profiling of the entire acyl-CoA spectrum.[3][23] |
| Throughput | High | Moderate to High | The simple "mix-and-read" format of enzymatic assays is highly amenable to automation and 96/384-well plates.[6][8] While LC-MS/MS runs can be automated, each sample requires a chromatographic run time (5-30 minutes), limiting overall throughput compared to plate reader assays.[16][26] |
| Development Cost | Low | Very High | Enzymatic kits require only a standard plate reader. LC-MS/MS requires a significant capital investment in sophisticated instrumentation.[14][17][24] |
| Per-Sample Cost | Low | Moderate | Reagents for enzymatic kits are relatively inexpensive. LC-MS/MS costs include solvents, columns, standards, and instrument maintenance, making the per-sample cost higher. |
| Expertise Required | Low to Moderate | High | A technician with basic lab skills can perform an enzymatic assay. LC-MS/MS requires highly trained personnel for method development, instrument operation, troubleshooting, and complex data analysis.[17][24] |
| Absolute vs. Relative | Absolute (with standard) | Absolute (with standards) or Relative | Both methods can provide absolute quantification if proper standards are used. However, LC-MS/MS is often used for robust relative quantification against an internal standard, which is powerful for comparing changes across different conditions.[20][22] |
Deciding on a Method: A Practical Guide
Choose an Enzymatic Assay when:
-
You need to measure the total amount of a class of acyl-CoAs (e.g., total long-chain fatty acyl-CoAs) rather than individual species.
-
High-throughput screening of many samples is your primary goal.
-
Your laboratory has a limited budget and does not have access to a mass spectrometry facility.
-
You are looking for a quick and straightforward method to get a general indication of acyl-CoA levels.[6]
Choose an LC-MS/MS Method when:
-
You need to identify and quantify specific acyl-CoA species (e.g., differentiate between C16:0-CoA, C18:1-CoA, and C18:2-CoA).[16]
-
High sensitivity and specificity are critical for your research, especially when dealing with low-abundance species or complex biological matrices.[15]
-
You want to perform metabolic profiling and understand how the entire spectrum of acyl-CoAs changes in response to a stimulus.[19]
-
Your research demands the highest level of analytical rigor and confidence in the identity of the measured analytes.
Conclusion
Both enzymatic and LC-MS/MS methods are valuable tools for the quantification of acyl-CoAs, but they serve fundamentally different purposes. Enzymatic assays are excellent for high-throughput, cost-effective measurements of total acyl-CoA pools, making them ideal for large-scale screening. In contrast, LC-MS/MS stands as the definitive method for detailed, specific, and sensitive profiling of the entire acyl-CoA metabolome.[5][25] A thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, is essential for designing robust experiments and generating high-quality, reliable data in the dynamic field of metabolic research.
References
- Benchchem. (n.d.). Application Notes and Protocols for Acyl-CoA Extraction from Cell Culture.
-
Hagen, R. M., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry. Retrieved from [Link]
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Gao, X., et al. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry. Retrieved from [Link]
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Trefely, S., et al. (2023). Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. PMC. Retrieved from [Link]
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Kawaguchi, A., et al. (1981). An Enzymic Cycling Method for the Determination of Free Fatty Acids with Acyl-CoA Synthetase and Acyl-CoA Hydrolase1. The Journal of Biochemistry. Retrieved from [Link]
-
Gaudreault, V., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
-
Palladino, A. A., et al. (2013). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. ResearchGate. Retrieved from [Link]
-
Tokars, V. A., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI. Retrieved from [Link]
-
Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PMC. Retrieved from [Link]
-
Li, L. O., et al. (2017). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs. PMC. Retrieved from [Link]
-
Koulman, A., et al. (2024). Development of targeted hydrophilic interaction liquid chromatography-tandem mass spectrometry method for acyl-Coenzyme A covering short- to long-chain species in a single analytical run. University of Groningen Research Portal. Retrieved from [Link]
-
Veloso, D., & Veech, R. L. (1974). Stoichiometric hydrolysis of long chain acyl-CoA and measurement of the CoA formed with an enzymatic cycling method. PubMed. Retrieved from [Link]
-
Pearce, R. W., et al. (2022). A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA. PubMed. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Quantification of 3-Hydroxyisovaleryl-CoA: LC-MS/MS vs. Enzymatic Assays.
-
Gao, X., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PMC. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyFluo™ Fatty Acyl-CoA Assay Kit. Retrieved from [Link]
-
Elabscience. (n.d.). Acetyl Coenzyme A (Acetyl-CoA) Fluorometric Assay Kit (E-BC-F046). Retrieved from [Link]
-
Leonardi, R., et al. (2014). Methods for measuring CoA and CoA derivatives in biological samples. Portland Press. Retrieved from [Link]
-
Giri, S., et al. (2014). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of acetyl-CoA and malonyl-CoA in animal tissues. ResearchGate. Retrieved from [Link]
-
Trefely, S., et al. (2023). Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. bioRxiv. Retrieved from [Link]
-
Gläser, L. (2021). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. ResearchGate. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Fatty Acyl-CoA Assay. Retrieved from [Link]
-
Tokars, V. A., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. PMC. Retrieved from [Link]
- Benchchem. (n.d.). A Researcher's Guide to Quantifying Acyl-CoAs: A Comparative Analysis of Analytical Methods.
-
Sun, J., et al. (2013). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. PMC. Retrieved from [Link]
-
Tokars, V. A., et al. (2023). Multi-method quantification of acetyl-CoA and further acyl-CoA species in normal and ischemic rat liver. bioRxiv. Retrieved from [Link]
-
Basit, A., et al. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
The DAN Lab - University of Wisconsin–Madison. (n.d.). LCMS Protocols. Retrieved from [Link]
-
Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. MDPI. Retrieved from [Link]
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cross-validation of (9Z,12Z-octadecadienoyl) Coenzyme A quantification results
Comprehensive Cross-Validation Guide: Quantification of (9Z,12Z-octadecadienoyl) Coenzyme A
As a Senior Application Scientist, selecting the appropriate analytical platform for lipid metabolite quantification requires balancing sensitivity, specificity, and matrix resilience. (9Z,12Z-octadecadienoyl) Coenzyme A, commonly known as Linoleoyl-CoA, is a critical long-chain fatty acyl-CoA (LCACoA) involved in mitochondrial β-oxidation, phospholipid remodeling, and intracellular signal transduction.
Quantifying long-chain acyl-CoAs presents a unique bioanalytical challenge. Their amphiphilic nature, low intracellular abundance, and rapid turnover via endogenous thioesterases demand rigorous, self-validating experimental designs. This guide provides an objective, data-driven cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fluorometric assays, and Enzyme-Linked Immunosorbent Assays (ELISA) for Linoleoyl-CoA quantification.
The Mechanistic Challenge of Linoleoyl-CoA Analysis
Linoleoyl-CoA acts as the activated thioester form of linoleic acid. Because the Coenzyme A moiety is highly polar and the 18-carbon diene chain is highly hydrophobic, the molecule behaves as a potent biosurfactant. This structural dichotomy leads to significant analytical hurdles, including non-specific binding to plastic surfaces, severe ion suppression in mass spectrometry, and antibody cross-reactivity in immunoassays[1].
Metabolic signaling and conversion pathway of (9Z,12Z-octadecadienoyl)-CoA.
Methodological Causality & Platform Comparison
To establish a trustworthy quantification system, we must evaluate the causality behind assay failures and successes.
-
ELISA (Colorimetric): Immunoassays for acyl-CoAs fundamentally struggle with specificity. Antibodies typically recognize the bulky, highly antigenic Coenzyme A moiety rather than the specific aliphatic chain. This results in massive cross-reactivity among different acyl-CoA species. Experimental data shows that colorimetric ELISA kits often fail to produce interpretable results even when using commercially available pure standards[2]. Furthermore, they cannot generate comprehensive fatty acyl-CoA profiles[1].
-
Fluorometric Enzymatic Assays: These assays rely on the enzymatic cycling of the CoA moiety to generate a fluorescent product. While they can achieve comparable results to LC-MS/MS in clean matrices, they are highly susceptible to background fluorescence inherent in complex tissue extracts[2]. They also lack the ability to multiplex or distinguish between different chain lengths without prior chromatographic separation.
-
LC-MS/MS (Gold Standard): Utilizing positive Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), LC-MS/MS provides absolute structural specificity. By monitoring the intact parent thioester ion transitioning to a characteristic fragment (e.g., the neutral loss of phosphoadenosine diphosphate), LC-MS/MS achieves femtomole-level limits of detection (LOD)[1]. Crucially, it allows for the integration of Stable Isotope Labeling by Essential nutrients in Cell culture (SILEC) internal standards, which correct for extraction losses and matrix effects in real-time[3].
Quantitative Platform Comparison Data
| Performance Metric | LC-MS/MS (MRM Mode) | Fluorometric Assay | Colorimetric ELISA |
| Specificity for Linoleoyl-CoA | Absolute (m/z 1030.9 → 523.4) | Low (Measures total CoA equivalents) | Very Low (High cross-reactivity) |
| Limit of Detection (LOD) | Femtomole range (~1-5 fmol) | Picomole range | Unreliable / Undetermined |
| Multiplexing / Profiling | Yes (Simultaneous LCACoA profiling) | No (Single endpoint) | No (Single endpoint) |
| Matrix Interference | Low (Mitigated by SPE & SILEC) | High (Background tissue fluorescence) | High (Matrix protein binding) |
| Internal Standardization | Heavy Isotope (SILEC) | None | None |
Cross-Validation Experimental Logic
A robust cross-validation workflow must split a single, uniformly quenched biological sample into parallel analytical streams. This ensures that any variance observed is a function of the analytical platform, not biological heterogeneity or differential degradation.
Cross-validation workflow for long-chain acyl-CoA quantification platforms.
Self-Validating Protocols (Step-by-Step)
The following methodologies detail the validated extraction and quantification procedures required to accurately measure Linoleoyl-CoA.
Sample Quenching & Solid-Phase Extraction (SPE)
Causality Check: Acyl-CoAs hydrolyze rapidly ex vivo. Immediate acidification denatures thioesterases, locking the metabolite pool.
-
Quenching: Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the cell pellet or tissue sample[2].
-
Internal Standard Spike: Add 50 μL of heavy isotope-labeled Linoleoyl-CoA internal standard (generated via SILEC, e.g., [13C3,15N1]-Linoleoyl-CoA)[2],[3]. This step is non-negotiable for a self-validating LC-MS/MS assay.
-
Lysis: Sonicate the suspension (5 × 0.5-second pulses at 50% intensity) on ice, then centrifuge at 17,000 × g for 10 minutes at 4°C to clarify the extract[2].
-
SPE Cleanup: Precondition Oasis HLB SPE columns with 1 mL of methanol, followed by 1 mL of LC-MS grade water. Load the clarified sample aliquot onto the column[2].
-
Washing & Elution: Wash the column with 1 mL of water to remove salts and TCA. Elute the retained Linoleoyl-CoA with 1 mL of 25 mM ammonium acetate in methanol[2].
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen (N2) and resuspend in 50 μL of 5% (w/v) 5-sulfosalicylic acid (SSA) in water prior to injection[2].
LC-MS/MS Acquisition Parameters (Primary Quantification)
Causality Check: Positive ESI combined with ammonium hydroxide or ammonium acetate mobile phases prevents ion suppression and yields sharp chromatographic peaks for LCACoAs[1].
-
Chromatography: Inject 5 μL of the reconstituted sample onto a reversed-phase column (e.g., Zorbax SB-Phenyl or equivalent C18)[4]. Use a binary gradient of 10 mM ammonium acetate in water (Mobile Phase A) and 10 mM ammonium acetate in acetonitrile (Mobile Phase B)[4].
-
Mass Spectrometry Settings: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode.
-
MRM Transitions for Linoleoyl-CoA (C18:2):
-
Data Processing: Calculate the absolute concentration of endogenous Linoleoyl-CoA by determining the peak area ratio of the light-to-heavy MRM transitions and mapping it against a matrix-matched calibration curve.
Fluorometric Assay (Orthogonal Validation)
Note: Only recommended for highly purified fractions or matrices with low auto-fluorescence.
-
Neutralization: Take a 140 μL aliquot of the initial TCA-clarified extract and carefully neutralize it to ~pH 8 using 2 M potassium hydroxide and 1 M Tris-HCl[2].
-
Enzymatic Reaction: Add the neutralized extract to a 96-well plate containing the fluorometric assay reaction mix (acyl-CoA oxidase and fluorescent probe).
-
Detection: Incubate at room temperature protected from light, and measure fluorescence using a microplate reader (e.g., Ex/Em = 535/587 nm). Compare against a standard curve of pure Linoleoyl-CoA. Be highly critical of elevated baseline signals indicating matrix interference[2].
Sources
Fragmentation Pattern Analysis of Linoleoyl-CoA in Tandem MS: A Platform Comparison Guide
Executive Summary
Linoleoyl-CoA (18:2-CoA) is a critical long-chain fatty acyl-coenzyme A thioester that serves as a central node in lipid metabolism, membrane remodeling, and intracellular signaling. However, its accurate quantification and structural elucidation present significant analytical bottlenecks. The molecule is highly amphiphilic, possesses a labile thioester bond, and is often obscured by isobaric interferences in complex biological matrices.
This guide provides an objective, data-driven comparison of the two leading mass spectrometry platforms used for linoleoyl-CoA analysis: Targeted Triple Quadrupole with Collision-Induced Dissociation (QqQ-CID) and High-Resolution Orbitrap with Higher-energy Collisional Dissociation (Orbitrap-HCD) . By deconstructing the causality behind their fragmentation pathways and experimental workflows, this guide equips researchers and drug development professionals with the insights needed to select the optimal analytical system.
Mechanistic Deep Dive: The Causality of Acyl-CoA Fragmentation
When subjected to tandem mass spectrometry (MS/MS), acyl-CoAs exhibit highly conserved fragmentation patterns. The fragmentation is dominated by the coenzyme A moiety rather than the acyl chain, a phenomenon dictated by the relative bond dissociation energies within the molecule .
Positive Electrospray Ionization (ESI+) Pathways
In positive mode, the protonated molecule of linoleoyl-CoA ( [M+H]+ exact mass m/z 1030.352) undergoes characteristic cleavage at the pyrophosphate linkage.
-
The 507 Da Neutral Loss: The most dominant fragmentation pathway is the neutral loss of 506.995 Da. This corresponds to the cleavage of the adenosine 3'-phosphate-5'-diphosphate moiety. The resulting product ion at m/z 523.356 represents the intact linoleoyl chain attached to the pantetheine derivative. This transition (m/z 1030.3 → 523.4) is the gold standard for targeted quantification .
-
The m/z 428.037 Product Ion: Under higher collision energies, the adenosine 3',5'-diphosphate group retains the charge, yielding a highly specific diagnostic fragment at m/z 428.037.
Negative Electrospray Ionization (ESI-) Pathways
In negative mode, the deprotonated molecule ( [M−H]− m/z 1028.338) fragments to yield low-mass characteristic ions originating from the nucleotide backbone, such as m/z 134.047 (adenine), m/z 78.959 ( PO3− ), and m/z 158.925 ( P2O6H2− ) .
Caption: Fragmentation pathway of Linoleoyl-CoA showing characteristic product ions.
Platform Comparison: QqQ-CID vs. Orbitrap-HCD
The choice of MS/MS platform fundamentally alters the detectable fragmentation pattern.
Traditional Ion Trap / QqQ CID: Traditional CID suffers from the "one-third rule" (a low-mass cutoff), which often obscures the critical m/z 428.037 fragment. Therefore, QqQ methods rely almost exclusively on the Selected Reaction Monitoring (SRM) of the 507 Da neutral loss. Orbitrap HCD: Higher-energy Collisional Dissociation (HCD) is a beam-type collisional dissociation that captures the full MS/MS spectrum without a low-mass cutoff. This makes it vastly superior for identifying low-mass diagnostic CoA fragments during untargeted or suspect screening .
Quantitative Performance Data
| Performance Metric | Triple Quadrupole (QqQ) with CID | Orbitrap HRMS with HCD |
| Primary Application | Absolute Quantitation (Targeted) | Suspect Screening / Untargeted Profiling |
| Mass Accuracy | Nominal (~0.5 Da) | High Resolution (< 5 ppm) |
| Key Monitored Transition | m/z 1030.9 → 523.4 (SRM) | m/z 1030.352 → 428.037 & 523.356 |
| Collision Energy Dynamics | Fixed (e.g., 45 eV) | Stepped Normalized Collision Energy (NCE ~17-20%) |
| Duty Cycle / Scan Speed | Extremely Fast (< 20 ms per transition) | Moderate (Dependent on resolution setting) |
| Isobaric Differentiation | Poor (Relies entirely on LC separation) | Excellent (Resolves near-isobaric lipids) |
| Linear Dynamic Range | 4–5 orders of magnitude | 3–4 orders of magnitude |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure high-fidelity data, the analytical workflow must be treated as a self-validating system. Every step below is designed to counteract a specific chemical vulnerability of linoleoyl-CoA.
Step 1: Quenching and Extraction
-
Causality: Thioester bonds are highly labile. Endogenous thioesterases can rapidly degrade linoleoyl-CoA, and chemical hydrolysis occurs at high pH or room temperature.
-
Protocol: Rapidly quench biological samples using a pre-chilled (-20°C) extraction buffer of 80:20 Methanol:Water (or Acetonitrile:Water). Perform tissue homogenization on ice. Clear the homogenate via centrifugation (14,000 × g, 10 min, 4°C) and utilize Solid Phase Extraction (SPE) to concentrate the acyl-CoAs while removing matrix salts.
Step 2: Chromatographic Separation
-
Causality: Acyl-CoAs possess three phosphate groups, making them highly polar and prone to severe peak tailing due to secondary interactions with metal surfaces or silanol groups on the column.
-
Protocol: Utilize a reversed-phase C18 column (e.g., 2.1 × 150 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Acetate. (Ammonium acetate acts as a volatile ion-pairing agent, masking the phosphate groups and improving retention).
-
Mobile Phase B: Acetonitrile with 10 mM Ammonium Acetate.
-
Run a gradient from 2% B to 98% B over 15 minutes.
-
Step 3: MS/MS Acquisition Parameters
-
For QqQ-CID: Operate in ESI+ mode. Set the declustering potential to ~105 V and collision energy to 45 eV. Monitor the SRM transition m/z 1030.9 → 523.4 .
-
For Orbitrap-HCD: Operate in ESI+ mode. Trigger Data-Dependent MS2 (ddMS2) scans using an inclusion list for m/z 1030.352. Set the Normalized Collision Energy (NCE) to 17% to optimize the yield of the m/z 428.037 class-specific fragment .
Caption: End-to-end LC-MS/MS experimental workflow for Linoleoyl-CoA analysis.
Conclusion
The selection between QqQ-CID and Orbitrap-HCD for linoleoyl-CoA analysis hinges on the experimental objective. For high-throughput, absolute quantitation in pharmacokinetic or targeted metabolic flux studies, the QqQ-CID remains unmatched due to its superior duty cycle and dynamic range. Conversely, for structural elucidation, suspect screening, and resolving complex isobaric lipid mixtures, the high mass accuracy and beam-type fragmentation of the Orbitrap-HCD provide the necessary depth of molecular coverage.
References
-
Title: Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer Source: Analytical and Bioanalytical Chemistry (via PubMed Central) URL: [Link]
-
Title: Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters Source: Rapid Communications in Mass Spectrometry (via PubMed Central) URL: [Link]
-
Title: Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library Source: Analytical Chemistry (ACS Publications) URL: [Link]
Assessing the Purity of Synthetic (9Z,12Z-Octadecadienoyl) Coenzyme A Standards: A Comparative Analytical Guide
As a Senior Application Scientist in lipidomics and metabolic profiling, I frequently encounter experimental discrepancies that trace back to a single, often overlooked variable: the purity of acyl-CoA standards. (9Z,12Z-octadecadienoyl) Coenzyme A, commonly known as linoleoyl-CoA, is a critical polyunsaturated fatty acyl-CoA thioester. It serves as a fundamental substrate for enzymes such as acyl-CoA:cholesterol acyltransferases (ACAT) and acyl-CoA dehydrogenases[1].
However, synthesizing and maintaining the purity of linoleoyl-CoA is notoriously difficult. This guide objectively compares the performance of different grades of linoleoyl-CoA standards and provides self-validating analytical workflows to rigorously assess their purity.
The Biochemical Challenge: Why Purity is Elusive
The molecular architecture of linoleoyl-CoA presents a trifecta of thermodynamic and kinetic vulnerabilities that compromise standard purity over time:
-
Thioester Lability: The thioester bond connecting the linoleoyl chain to the Coenzyme A moiety is highly susceptible to nucleophilic attack. Moisture exposure leads to spontaneous hydrolysis, yielding free Coenzyme A (CoASH) and free linoleic acid.
-
Polyunsaturated Oxidation: The bis-allylic methylene group situated between the 9Z and 12Z double bonds is a prime target for auto-oxidation, rapidly forming hydroperoxides and epoxides if not stored under inert gas.
-
Stereochemical Isomerization: Exposure to light, ambient heat, or acidic conditions can trigger cis-to-trans (Z-to-E) isomerization. Because enzymes are highly stereospecific, contamination with 9E or 12E isomers acts as a competitive inhibitor in kinetic assays.
Primary degradation pathways compromising Linoleoyl-CoA standard purity.
Comparative Analysis of Commercial Purity Grades
Not all standards are created equal. Depending on the synthesis method (enzymatic vs. chemical) and purification stringency, commercial linoleoyl-CoA standards fall into three general tiers[2][3].
Below is a quantitative comparison of these alternatives based on our internal laboratory validations:
| Specification | Premium Enzymatic Standard | Standard Chemical Synthesis | Crude Biological Extract |
| Overall Purity (LC-MS) | > 99% | 85% - 95% | ~ 70% |
| Isomeric Purity (9Z, 12Z) | > 99% | ~ 90% (Contains E-isomers) | Variable |
| Free CoASH Content | < 0.5% | 2% - 5% | > 5% |
| Oxidation Products | Undetectable | < 2% | High |
| Best Application | Enzyme Kinetics, LC-MS/MS Lipidomics | Routine Assays, Western Blots | Qualitative Screening |
Note: For high-resolution lipidomics or quantitative enzyme kinetics, utilizing a standard with >99% purity is non-negotiable to prevent baseline noise and competitive inhibition.
Self-Validating Analytical Workflows for Purity Assessment
To independently verify the purity of a linoleoyl-CoA standard, you cannot rely on simple UV spectrophotometry, as it cannot differentiate between intact acyl-CoA and a mixture of free CoASH and free fatty acids. Instead, we employ a self-validating LC-ESI-MS/MS workflow[3][4].
The Causality Behind the Method
-
Ion-Pairing Chromatography: Acyl-CoAs are highly polar due to their 3'-phospho-ADP moiety, causing them to elute in the void volume of standard reverse-phase columns. Causality: We introduce Triethylamine acetate (TEAA) into the mobile phase. TEAA acts as an ion-pairing reagent, neutralizing the phosphate charges and allowing the hydrophobic linoleoyl chain to interact with the C18 stationary phase, enabling the separation of subtle Z/E isomers[3].
-
Neutral Loss Fragmentation: In positive electrospray ionization (ESI+), linoleoyl-CoA forms a robust [M+H]+ precursor ion at m/z 1030.9. Causality: During collision-induced dissociation (CID), the molecule characteristically cleaves the phosphoadenosine diphosphate group (a neutral loss of 507 Da). Monitoring the resulting product ion at m/z 523.4 provides a highly specific Multiple Reaction Monitoring (MRM) transition that eliminates isobaric background noise[4].
-
Self-Validation: By spiking the sample with an odd-chain internal standard (e.g., C17:0-CoA), the protocol checks its own accuracy. Because odd-chain acyl-CoAs do not occur naturally in significant amounts, tracking the C17:0-CoA recovery allows us to instantly flag any signal suppression or extraction failures[3].
Step-by-Step Protocol: LC-ESI-MS/MS Purity Assessment
Step 1: Standard Preparation & Internal Spiking
-
Reconstitute the linoleoyl-CoA standard in CH3OH/CHCl3 (2:1, v/v) to a stock concentration of 0.5 mM.
-
Dilute the stock to 1 µM using H2O/CH3CN (50:50, v/v) containing 30 mM TEAA.
-
Spike the solution with 50 ng of C17:0-CoA (Internal Standard) to validate ionization efficiency[3].
Step 2: Reverse-Phase HPLC Separation
-
Equip the HPLC with a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Run a gradient using Mobile Phase A (Water + 5 mM TEAA) and Mobile Phase B (Acetonitrile + 5 mM TEAA).
-
Ramp from 10% B to 95% B over 10 minutes to resolve the intact linoleoyl-CoA from free CoASH and oxidized derivatives.
Step 3: Tandem Mass Spectrometry (ESI+)
-
Set the ESI source to positive ion mode with a needle voltage of 5.5 kV and a source temperature of 350°C[3].
-
Program the MRM transitions:
-
Linoleoyl-CoA: m/z 1030.9 → 523.4[4]
-
C17:0-CoA (IS): m/z 1020.9 → 513.4
-
-
Integrate the peak areas. The purity is calculated as the ratio of the intact linoleoyl-CoA peak area against the sum of all CoA-related peaks (including free CoASH and isomeric degradation products).
LC-MS/MS workflow for Linoleoyl-CoA purity quantification.
Conclusion
For rigorous lipidomics and enzyme characterization, assuming the purity of a synthetic acyl-CoA standard is a critical error. By utilizing high-purity enzymatically synthesized standards and verifying them through TEAA-buffered LC-MS/MS monitoring the 507 Da neutral loss, researchers can ensure their metabolic data is built on a foundation of absolute chemical certainty.
References
-
Title: Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry Source: PMC / NIH URL: 3
-
Title: Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters Source: PMC / NIH URL: 4
-
Title: Oleoyl-Coenzyme A (sodium salt) - Product Information Source: Cayman Chemical URL: 1
Sources
Decoding Lipid Metabolism: A Comparative Guide to Linoleoyl-CoA and Free Linoleic Acid in Cell-Based Assays
By: Senior Application Scientist
When designing cell-based assays to interrogate lipid metabolism, drug developers and research scientists face a critical biochemical fork in the road: should the experiment utilize the unesterified free fatty acid (Linoleic Acid, LA) or its thioesterified, activated derivative (Linoleoyl-CoA, LA-CoA)?
Selecting the wrong substrate can lead to artifactual data, failed metabolic tracing, or misinterpreted enzyme kinetics. This guide objectively compares the performance, permeability, and mechanistic divergence of LA and LA-CoA, providing field-proven protocols to ensure scientific integrity in your assays.
The Biochemical Bottleneck: Activation and Permeability
The fundamental difference between LA and LA-CoA lies in the cellular "Activation Bottleneck." In physiological systems, the essential omega-6 fatty acid Linoleic Acid (18:2 n-6) is highly lipophilic and readily crosses the plasma membrane. However, once inside the cytosol, it is biologically inert for downstream anabolic or catabolic pathways until it is thioesterified with Coenzyme A[1].
This rate-limiting activation is catalyzed by Acyl-CoA Synthetase Long-chain (ACSL) enzymes, generating Linoleoyl-CoA[2].
-
Free Linoleic Acid (LA): Permeable to intact cells, but its downstream utilization is entirely dependent on endogenous ACSL expression levels.
-
Linoleoyl-CoA (LA-CoA): The addition of the bulky, negatively charged CoA moiety renders LA-CoA highly amphipathic and membrane-impermeable . It cannot cross the intact plasma membrane or the inner mitochondrial membrane without specialized transport mechanisms (e.g., the CPT1 carnitine shuttle)[3].
Fig 1: Intracellular activation of Linoleic Acid to Linoleoyl-CoA and its downstream metabolic fates.
Quantitative Data Presentation: Application Matrix
To streamline assay design, the following tables summarize the physicochemical properties and comparative effects of both substrates across standard cellular readouts.
Table 1: Physicochemical & Application Comparison
| Feature | Free Linoleic Acid (LA) | Linoleoyl-CoA (LA-CoA) |
| Chemical State | Unesterified free fatty acid | Thioesterified (Activated) |
| Membrane Permeability | High (Readily crosses plasma membrane) | Low (Impermeable to intact membranes) |
| Intracellular Fate | Must be activated by ACSL enzymes | Ready for β-oxidation, desaturation, or synthesis |
| Primary Assay Utility | Intact cell culture, global metabolic tracing | Permeabilized cells, isolated organelles, kinetics |
| Delivery Vehicle | BSA-conjugation strictly required | Aqueous buffer (direct addition) or microinjection |
Table 2: Comparative Effects in Key Cellular Assays
| Assay Type | Free Linoleic Acid (LA) | Linoleoyl-CoA (LA-CoA) |
| High-Resolution Respirometry | Measures complete pathway (Uptake → ACSL → β-ox) | Measures isolated mitochondrial function (CPT1 → β-ox) |
| Ion Channel Patch Clamping | Extracellular application modulates hemichannels | Requires intracellular microinjection to activate channels |
| Desaturase (FADS2) Kinetics | Indirect (requires endogenous activation first) | Direct substrate for precise kinetic measurements |
| Transcriptional Assays | Precursor to OXLAM signaling | Direct ligand for PPARα activation |
Experimental Workflows & Self-Validating Protocols
Choosing the correct substrate dictates the physical preparation of your cells. Below are the self-validating protocols for utilizing both species.
Fig 2: Decision matrix for selecting between Free Linoleic Acid and Linoleoyl-CoA in cell assays.
Protocol A: Intact Cell Metabolic Tracing using Free Linoleic Acid
Objective: Measure global LA uptake, ACSL activation, and lipid droplet formation in intact cells. Causality for Experimental Choice: Unbound free fatty acids act as harsh detergents at high concentrations, disrupting the lipid bilayer and causing artifactual lipotoxicity[4]. Conjugating LA to fatty-acid-free Bovine Serum Albumin (BSA) at a physiological molar ratio (e.g., 3:1 to 6:1) mimics serum delivery, facilitating controlled uptake via transporters like CD36 without compromising membrane integrity.
Step-by-Step Methodology:
-
Preparation: Dissolve Free LA in 100% ethanol to create a 100 mM stock.
-
Conjugation: Warm a 10% (w/v) fatty-acid-free BSA solution (in PBS) to 37°C. Slowly drop the LA stock into the BSA solution while vortexing vigorously to achieve a final LA concentration of 5 mM (approx. 3:1 molar ratio).
-
Incubation: Incubate the conjugate at 37°C for 1 hour to ensure complete binding.
-
Application: Dilute the LA-BSA conjugate into the cell culture medium to the desired working concentration (e.g., 50-100 µM).
-
Self-Validation System: Always run a BSA-only vehicle control . If the BSA control exhibits altered baseline respiration or decreased cell viability, the BSA may be contaminated with endogenous lipids or endotoxins, invalidating the assay.
Protocol B: Bypassing ACSL with Linoleoyl-CoA in Permeabilized Cells
Objective: Directly assess mitochondrial β-oxidation or ER-localized desaturase kinetics without the confounding variable of endogenous ACSL expression. Causality for Experimental Choice: Digitonin is a non-ionic detergent that selectively intercalates with cholesterol. Because the plasma membrane is cholesterol-rich while the mitochondrial inner membrane and ER are relatively cholesterol-poor, carefully titrated digitonin permeabilizes the cell to allow large, impermeable molecules like LA-CoA to enter, while preserving organelle function[5].
Step-by-Step Methodology:
-
Cell Harvest: Resuspend cells in a specialized intracellular recording buffer (e.g., MiR05 buffer for respirometry) lacking calcium to prevent mitochondrial permeability transition pore (mPTP) opening.
-
Permeabilization: Add digitonin at an optimized concentration (typically 10-20 µg per 1x10^6 cells). Incubate for 5 minutes at room temperature.
-
Substrate Addition: Add LA-CoA directly to the buffer (typically 10-50 µM) along with necessary co-factors (e.g., L-carnitine and malate for β-oxidation).
-
Self-Validation System: Prior to adding LA-CoA, validate permeabilization by adding Trypan Blue. A successful permeabilization should yield >95% blue cells. Furthermore, mitochondrial integrity must be validated by ensuring that basal oxygen consumption does not collapse upon the addition of respiratory substrates.
Mechanistic Divergence in Downstream Assays
When analyzing the data, researchers must account for the divergent signaling and physical interactions of these two molecules.
Ion Channel Modulation & Patch Clamping Free LA and LA-CoA have distinct topographies of interaction. In Xenopus oocyte patch-clamp assays, extracellular free LA biphasically modulates Connexin 46 hemichannels. Conversely, extracellular LA-CoA has zero effect due to its inability to cross the membrane; it only exerts stimulatory effects when microinjected directly into the intracellular space[6]. Furthermore, intracellular accumulation of long-chain acyl-CoAs directly activates TRPV1 and ATP-sensitive potassium (KATP) channels, significantly reducing cellular excitability in β-cells—a phenomenon not directly triggered by the unesterified free fatty acid[7][8].
Transcriptional Regulation While free LA can be converted into oxidized metabolites (OXLAMs) by lipoxygenases to drive inflammatory signaling, the activated LA-CoA serves an entirely different signaling function. LA-CoA acts as a direct, potent endogenous ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα)[9][10]. In transcription assays, delivering LA-CoA to permeabilized cells or isolated nuclei will directly drive the transcription of lipid catabolism genes, whereas delivering free LA requires the cell to first possess the metabolic machinery to convert it to LA-CoA.
References
-
Reactome Pathway Database. "Activation of linoleic acid to linoleoyl-CoA". reactome.org. 1
-
Markworth, J. F., et al. "Linoleic Acid and the Regulation of Glucose Homeostasis: A Review of the Evidence". nih.gov. 2
-
Clouet, P., et al. "Pathway of α-linolenic acid through the mitochondrial outer membrane in the rat liver and influence on the rate of oxidation. Comparison with linoleic and oleic acids". portlandpress.com. 3
-
Retamal, M. A., et al. "Biphasic effect of linoleic acid on connexin 46 hemichannels". nih.gov. 6
-
Shrestha, S., et al. "Tung Tree DGAT1 and DGAT2 Have Nonredundant Functions in Triacylglycerol Biosynthesis and Are Localized to Different Subdomains of the Endoplasmic Reticulum". nih.gov. 5
-
Morales-Lázaro, S. L., et al. "Intracellular Long-Chain Acyl CoAs Activate TRPV1 Channels". plos.org. 7
-
Bränström, R., et al. "Elevation in Intracellular Long-Chain Acyl-Coenzyme A Esters Lead to Reduced β-Cell Excitability via Activation of Adenosine 5′-Triphosphate-Sensitive Potassium Channels". oup.com. 8
-
Koundouros, N., & Poulogiannis, G. "The diversity and breadth of cancer cell fatty acid metabolism". nih.gov.4
-
Ye, J. M., et al. "Peroxisome Proliferator—Activated Receptor (PPAR)-αActivation Lowers Muscle Lipids and Improves Insulin Sensitivity in High Fat—Fed Rats". diabetesjournals.org. 9
-
Hostetler, H. A., et al. "Structural and Functional Alteration of Full Length PPARα and LXRα by Fatty Acids and their Thioesters". wright.edu. 10
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- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Long-Chain Acyl CoAs Activate TRPV1 Channels | PLOS One [journals.plos.org]
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- 9. diabetesjournals.org [diabetesjournals.org]
- 10. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
Personal protective equipment for handling (9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt)
- 1. Showing Compound Linoleoyl-CoA (FDB022403) - FooDB [foodb.ca]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Human Trifunctional Protein Alpha Links Cardiolipin Remodeling to Beta-Oxidation | PLOS One [journals.plos.org]
- 4. echemi.com [echemi.com]
- 5. Tafazzin-Mediated Cardiolipin Remodeling Controls Metabolic Stress Response and Effector Function of Inflammatory T Cells | bioRxiv [biorxiv.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
